Dota-LM3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C69H93ClN16O19S2 |
|---|---|
Molecular Weight |
1550.2 g/mol |
IUPAC Name |
2-[4-[2-[[(2S)-1-[[(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-4-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-13-[[4-(carbamoylamino)phenyl]methyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C69H93ClN16O19S2/c1-40(87)60-68(104)81-55(66(102)77-50(61(72)97)30-43-9-17-47(88)18-10-43)39-107-106-38-54(67(103)79-53(33-44-11-19-48(89)20-12-44)65(101)78-52(32-42-7-15-46(16-8-42)74-69(73)105)64(100)76-49(62(98)82-60)4-2-3-21-71)80-63(99)51(31-41-5-13-45(70)14-6-41)75-56(90)34-83-22-24-84(35-57(91)92)26-28-86(37-59(95)96)29-27-85(25-23-83)36-58(93)94/h5-20,40,49-55,60,87-89H,2-4,21-39,71H2,1H3,(H2,72,97)(H,75,90)(H,76,100)(H,77,102)(H,78,101)(H,79,103)(H,80,99)(H,81,104)(H,82,98)(H,91,92)(H,93,94)(H,95,96)(H3,73,74,105)/t40-,49+,50-,51+,52-,53+,54-,55+,60+/m1/s1 |
InChI Key |
KOZHSMBONUANKJ-GPCQATCWSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=C(C=C4)Cl)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CC6=CC=C(C=C6)O)C(=O)N)O |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Dota-LM3: A Technical Guide to a Novel Somatostatin Receptor Antagonist in Radionuclide Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dota-LM3 is a synthetic peptide that acts as a potent and specific antagonist for the somatostatin receptor subtype 2 (SSTR2), a protein frequently overexpressed on the surface of neuroendocrine tumors (NETs). This technical guide provides an in-depth exploration of the mechanism of action of this compound, particularly when utilized as a component of a radiopharmaceutical for Peptide Receptor Radionuclide Therapy (PRRT). By chelating a radionuclide, this compound serves as a vehicle for targeted delivery of radiation to cancer cells, inducing cellular damage and therapeutic effects. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and provides visualizations of the underlying biological and experimental processes.
Mechanism of Action
The therapeutic and diagnostic efficacy of this compound is rooted in its function as a somatostatin receptor antagonist. Unlike SSTR agonists (e.g., DOTATOC, DOTATATE) which bind to and are subsequently internalized by the cell, this compound binds to SSTR2 on the cell membrane with high affinity and exhibits minimal internalization.[1] This antagonistic binding is a critical feature that offers several advantages in the context of PRRT.
When chelated with a radionuclide such as Lutetium-177 (¹⁷⁷Lu), Gallium-68 (⁶⁸Ga), Terbium-161 (¹⁶¹Tb), or Actinium-225 (²²⁵Ac), this compound becomes a potent radiopharmaceutical. The this compound moiety guides the radionuclide to SSTR2-expressing tumor cells. The prolonged retention of the radiolabeled antagonist at the tumor site allows for a sustained delivery of a high radiation dose directly to the cancerous tissue.[2][3]
The therapeutic effect is mediated by the radioactive decay of the chelated radionuclide. For instance, ¹⁷⁷Lu emits beta particles that induce single and double-strand DNA breaks and generate reactive oxygen species within the tumor cells, ultimately leading to apoptosis or cell cycle arrest.[4] Alpha emitters like ²²⁵Ac deliver high-energy alpha particles over a very short range, causing dense and complex DNA damage that is particularly effective at killing cancer cells, including those resistant to beta-emitters.[5]
The core mechanism can be summarized as follows:
-
Targeting: Intravenously administered radiolabeled this compound circulates in the bloodstream and binds with high specificity to SSTR2 on the surface of neuroendocrine tumor cells.
-
Retention: Due to its antagonistic nature, this compound remains bound to the cell surface for an extended period.
-
Radiation Delivery: The radionuclide attached to this compound decays, emitting cytotoxic radiation in close proximity to the tumor cells.
-
Tumor Cell Killing: The localized radiation damages critical cellular components, primarily DNA, leading to the death of the cancer cells.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound, providing a comparative overview of its performance.
Table 1: In Vitro Binding Affinity of this compound Analogs for SSTR2
| Compound | IC50 (nmol/L) |
| ⁶⁸Ga-NODAGA-LM3 | 1.3 |
| ⁶⁸Ga-DOTA-LM3 | 12.5 |
Table 2: Comparative Tumor and Organ Uptake (SUVmax) of ⁶⁸Ga-labeled LM3 Analogs and ⁶⁸Ga-DOTATATE
| Tracer | Tumor (Median SUVmax) | Liver (Median SUVmax) | Spleen (Median SUVmax) | Kidneys (Median SUVmax) |
| ⁶⁸Ga-NODAGA-LM3 | 29.1 | 5.0 | 15.0 | 12.0 |
| ⁶⁸Ga-DOTA-LM3 | 16.1 | 2.1 | 5.0 | 8.0 |
| ⁶⁸Ga-DOTATATE | 21.6 | 2.9 | 10.0 | 15.0 |
Data from a comparative study in patients with well-differentiated NETs.
Table 3: Dosimetry Data for ¹⁷⁷Lu-DOTA-LM3 vs. ¹⁷⁷Lu-DOTATOC in Patients with Metastatic NENs
| Parameter | ¹⁷⁷Lu-DOTA-LM3 (n=11) | ¹⁷⁷Lu-DOTATOC (n=247) |
| Mean Absorbed Dose (Gy/GBq) | ||
| Kidneys | 1.12 ± 0.38 | 0.70 ± 0.23 |
| Spleen | 1.10 ± 0.44 | 0.58 ± 0.31 |
| Metastases | 2.15 ± 1.55 | 0.89 ± 0.81 |
| Effective Half-life (hours) | ||
| Kidneys | 61.2 ± 18.0 | 45.4 ± 14.6 |
| Spleen | 73.0 ± 22.1 | 49.9 ± 20.2 |
| Metastases | 81.1 ± 22.1 | 63.8 ± 20.4 |
Data from the first-in-human study of ¹⁷⁷Lu-DOTA-LM3.
Table 4: Clinical Efficacy of ¹⁷⁷Lu-DOTA-LM3 PRRT in Patients with Metastatic NENs (n=47)
| Response Assessment (RECIST 1.1) | Percentage of Patients |
| Partial Remission | 36.2% |
| Stable Disease | 48.9% |
| Progressive Disease | 14.9% |
| Disease Control Rate | 85.1% |
Key Experimental Protocols
In Vitro SSTR2 Binding Affinity Assay
Objective: To determine the binding affinity (IC50) of this compound analogs to the somatostatin receptor subtype 2.
Methodology:
-
Cell Line: Human embryonic kidney (HEK293) cells stably transfected to express human SSTR2.
-
Radioligand: A radiolabeled somatostatin agonist (e.g., ¹²⁵I-Tyr¹¹-SRIF-14) is used as the competitor.
-
Procedure:
-
Cell membranes are prepared from the SSTR2-expressing cells.
-
A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the non-radiolabeled this compound analog.
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by filtration.
-
The radioactivity of the filter-bound membranes is measured using a gamma counter.
-
-
Data Analysis: The concentration of the this compound analog that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
Preclinical Biodistribution Studies in Tumor-Bearing Mice
Objective: To evaluate the in vivo tumor-targeting and organ distribution of radiolabeled this compound.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude) bearing xenografts of a human neuroendocrine tumor cell line expressing SSTR2 (e.g., H69 cells).
-
Radiopharmaceutical: ¹⁷⁷Lu-DOTA-LM3 is prepared under sterile conditions.
-
Procedure:
-
A cohort of tumor-bearing mice is injected intravenously with a defined activity of ¹⁷⁷Lu-DOTA-LM3.
-
At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), groups of mice are euthanized.
-
Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, etc.) are harvested, weighed, and their radioactivity is measured in a gamma counter.
-
-
Data Analysis: The uptake in each organ and the tumor is calculated as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios are also determined.
First-in-Human Clinical Trial of ¹⁷⁷Lu-DOTA-LM3 PRRT
Objective: To assess the safety, dosimetry, and efficacy of ¹⁷⁷Lu-DOTA-LM3 in patients with metastatic neuroendocrine neoplasms.
Methodology:
-
Patient Selection: Patients with histopathologically confirmed, metastatic, progressive NENs with positive tumor uptake on a ⁶⁸Ga-NODAGA-LM3 PET/CT scan.
-
Radiopharmaceutical Administration: ¹⁷⁷Lu-DOTA-LM3 is administered intravenously. The median administered activity per cycle is approximately 6.1 GBq.
-
Imaging and Dosimetry:
-
Whole-body scintigraphy is performed at multiple time points after each treatment cycle to determine the biodistribution and clearance of the radiopharmaceutical.
-
Regions of interest are drawn over tumors and critical organs on the images to calculate the residence time.
-
Absorbed radiation doses to tumors and normal organs are calculated using medical internal radiation dose (MIRD) formalism.
-
-
Safety and Efficacy Evaluation:
-
Adverse events are monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Tumor response is evaluated morphologically using CT or MRI according to RECIST 1.1 criteria and molecularly using PET imaging.
-
Visualizations
Caption: SSTR Agonist vs. This compound (Antagonist) Mechanism of Action.
References
- 1. research.tudelft.nl [research.tudelft.nl]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the tolerability of 161Tb- and 177Lu-labeled somatostatin analogues in the preclinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. A prospective randomized, double-blind study to evaluate the diagnostic efficacy of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in patients with well-differentiated neuroendocrine tumors: compared with 68Ga-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on Dota-LM3 as a Somatostatin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dota-LM3 is a potent somatostatin receptor (SSTR) antagonist that has demonstrated significant promise in the field of nuclear medicine, particularly for the diagnosis and treatment of neuroendocrine neoplasms (NENs).[1][2] As a DOTA-conjugated peptide, it can be chelated with radionuclides such as Gallium-68 (⁶⁸Ga) for positron emission tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) or Actinium-225 (²²⁵Ac) for peptide receptor radionuclide therapy (PRRT).[1][3] Clinical and preclinical data suggest that this compound and its radiolabeled counterparts exhibit favorable biodistribution, high tumor uptake, and prolonged tumor retention, often surpassing the performance of traditional SSTR agonists.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its performance, and detailed experimental protocols.
Introduction to this compound
This compound is a synthetic peptide derivative designed to exhibit high-affinity antagonism for somatostatin receptors, which are frequently overexpressed on the surface of various tumor cells, most notably NENs. The peptide component, LM3, has the sequence p-Cl-Phe-cyclo(D-Cys-Tyr-D-4-amino-Phe(carbamoyl)-Lys-Thr-Cys)D-Tyr-NH2. The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator is conjugated to the peptide, allowing for stable incorporation of medically relevant radioisotopes.
Unlike SSTR agonists (e.g., DOTATOC, DOTATATE), which are internalized by tumor cells upon receptor binding, SSTR antagonists like this compound bind to the cell surface with minimal internalization. This distinct mechanism of action is hypothesized to allow for the binding to a greater number of receptor sites, leading to higher tumor-to-background ratios in imaging and potentially more effective delivery of radiation in therapy.
Quantitative Data and Comparative Analysis
The performance of radiolabeled this compound has been evaluated in several studies, often in direct comparison to SSTR agonists. The following tables summarize key quantitative findings.
Table 1: Comparative Biodistribution of ¹⁷⁷Lu-Dota-LM3 vs. ¹⁷⁷Lu-DOTATOC
| Parameter | ¹⁷⁷Lu-Dota-LM3 | ¹⁷⁷Lu-DOTATOC | Reference |
| Whole Body Uptake (20h p.i.) | 72% | 19% | |
| Kidney Uptake (20h p.i.) | 6% | 1.7% | |
| Spleen Uptake (20h p.i.) | 4% | 1% | |
| Tumor Uptake (20h p.i., %/ml) | 0.12% | 0.05% | |
| Whole Body Effective Half-life | 76h | 50h | |
| Kidney Effective Half-life | 85h | 62h | |
| Spleen Effective Half-life | 90h | 73h | |
| Metastases Effective Half-life | 107h | 73h |
p.i. = post-injection
Table 2: Diagnostic Performance of ⁶⁸Ga-labeled SSTR Antagonists
| Tracer | Overall Lesions Detected | Overall Lesion SUVmax (mean ± SD) | Reference |
| ⁶⁸Ga-DOTA-LM3 | 445 | 19.8 ± 17.2 | |
| ⁶⁸Ga-NODAGA-LM3 | 548 | 35.3 ± 28.8 | |
| ⁶⁸Ga-NODAGA-JR11 | 503 | 25.0 ± 20.0 |
SUVmax = Maximum Standardized Uptake Value Note: This study highlights the impact of the chelator on diagnostic performance, with the NODAGA chelator showing improved lesion detection and uptake for the LM3 peptide compared to DOTA.
Mechanism of Action and Signaling Pathways
This compound functions as a competitive antagonist at somatostatin receptors, primarily SSTR2. Upon binding, it occupies the receptor's ligand-binding pocket without initiating the downstream signaling cascade typically triggered by agonists like somatostatin or its synthetic analogs.
The agonist-induced signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of phosphotyrosine phosphatases. This cascade ultimately results in the regulation of hormone secretion and cell growth. In contrast, this compound binding blocks these effects. Furthermore, a key difference lies in the process of receptor internalization. Agonist binding promotes rapid internalization of the receptor-ligand complex, whereas antagonists remain on the cell surface.
Caption: Agonist vs. Antagonist SSTR2 signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments involving this compound.
Radiosynthesis of ⁶⁸Ga-Dota-LM3
This protocol outlines the general steps for labeling this compound with Gallium-68 for PET imaging.
Caption: General workflow for ⁶⁸Ga-Dota-LM3 radiosynthesis.
Detailed Steps:
-
Elution: A commercial ⁶⁸Ge/⁶⁸Ga generator is eluted with sterile 0.1 M hydrochloric acid to obtain ⁶⁸Ga in the form of [⁶⁸Ga]GaCl₃.
-
Reaction Setup: The ⁶⁸Ga eluate is added to a reaction vial containing this compound peptide (typically 10-20 µg) dissolved in a suitable buffer, such as HEPES or sodium acetate, to maintain an optimal pH for chelation (pH 3.5-4.5).
-
Labeling Reaction: The reaction mixture is heated at a controlled temperature, commonly 95°C, for 5 to 10 minutes to facilitate the incorporation of ⁶⁸Ga into the DOTA chelator.
-
Purification (if necessary): The final product may be purified using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga and other impurities. The purified product is eluted with ethanol and diluted with saline.
-
Quality Control: The final product undergoes quality control tests to determine radiochemical purity (typically by radio-TLC or HPLC), pH, sterility, and pyrogenicity before administration.
In Vivo Biodistribution Studies in Animal Models
This protocol describes a typical workflow for assessing the biodistribution of a radiolabeled compound like ¹⁷⁷Lu-Dota-LM3 in tumor-bearing mice.
Caption: Workflow for in vivo biodistribution studies.
Detailed Steps:
-
Animal Model: SSTR-positive tumor cells (e.g., AR42J, HEK293-SSTR2) are subcutaneously implanted into immunodeficient mice. Tumors are allowed to grow to a suitable size (e.g., 100-200 mm³).
-
Radiotracer Administration: A known amount of the radiolabeled compound (e.g., ¹⁷⁷Lu-Dota-LM3) is injected intravenously into the tumor-bearing mice.
-
Tissue Harvesting: At various time points post-injection, groups of mice are euthanized. Blood, major organs (liver, kidneys, spleen, lungs, etc.), muscle, bone, and the tumor are collected.
-
Radioactivity Measurement: The wet weight of each tissue sample is recorded. The radioactivity in each sample is measured using a calibrated gamma counter, along with standards of the injectate.
-
Data Analysis: The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the quantitative assessment of the tracer's distribution, accumulation in the tumor, and clearance from non-target organs.
Clinical Applications and Future Directions
This compound has shown considerable potential in clinical settings, particularly for patients with NENs. When labeled with ⁶⁸Ga, it serves as a sensitive diagnostic tool for PET/CT imaging, capable of detecting primary tumors and metastases with high contrast. When labeled with therapeutic isotopes like ¹⁷⁷Lu or ²²⁵Ac, it is used for PRRT, delivering targeted radiation to tumor cells.
Studies have demonstrated that ¹⁷⁷Lu-Dota-LM3 can be administered safely and is well-tolerated by most patients, with thrombocytopenia being the most common significant adverse event. Notably, PRRT with this compound has shown efficacy in patients who are refractory to or have low uptake with SSTR agonist-based therapies. The use of "tandem" PRRT, combining a beta-emitter like ¹⁷⁷Lu with an alpha-emitter like ²²⁵Ac, both chelated to this compound, is an emerging strategy to enhance therapeutic efficacy.
Future research will likely focus on:
-
Large-scale, randomized clinical trials to definitively establish the superiority of this compound over SSTR agonists.
-
Optimization of dosing and treatment schedules for ¹⁷⁷Lu-Dota-LM3 and tandem therapies.
-
Exploration of this compound in other SSTR-expressing malignancies beyond NENs.
-
Further investigation into the impact of different chelators on the pharmacokinetic properties of LM3.
Conclusion
This compound represents a significant advancement in the field of theranostics for SSTR-positive tumors. Its properties as a potent antagonist lead to superior tumor targeting and retention compared to traditional agonists. The quantitative data and clinical findings summarized in this guide underscore its potential to improve diagnostic accuracy and therapeutic outcomes for patients with neuroendocrine neoplasms and other SSTR-expressing cancers. The detailed protocols provided herein offer a foundation for further research and development in this promising area.
References
Dota-LM3: A Comprehensive Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dota-LM3 is a potent and selective somatostatin receptor subtype 2 (SSTR2) antagonist that has garnered significant interest in the field of nuclear medicine for both diagnostic imaging and targeted radionuclide therapy of neuroendocrine tumors (NETs). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological characteristics of this compound. Detailed experimental protocols for its synthesis and radiolabeling are presented, alongside a summary of its binding affinity, biodistribution, and pharmacokinetic profile. Furthermore, the underlying signaling pathways affected by its antagonistic action on SSTR2 are elucidated through a detailed diagram. This document aims to serve as a comprehensive resource for researchers and professionals involved in the development and application of novel radiopharmaceuticals.
Chemical Structure and Physicochemical Properties
This compound is a complex molecule comprising three key components: the somatostatin receptor antagonist peptide, LM3; the chelating agent, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid); and a radiometal, typically Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging or Lutetium-177 (¹⁷⁷Lu) for peptide receptor radionuclide therapy (PRRT).
The peptide component, LM3, has the sequence p-Cl-Phe-cyclo(D-Cys-Tyr-D-4-amino-Phe(carbamoyl)-Lys-Thr-Cys)D-Tyr-NH2.[1][2][3][4][5] The DOTA chelator is conjugated to the N-terminus of the peptide, enabling the stable coordination of a radiometal ion.
Chemical Structure of this compound
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆₉H₉₃ClN₁₆O₁₉S₂ | |
| Molecular Weight | 1550.16 g/mol | |
| Appearance | White to off-white solid powder | |
| Solubility | Soluble in DMSO (50 mg/mL with sonication) | |
| Hydrogen Bond Donor Count | 18 | |
| Hydrogen Bond Acceptor Count | 26 | |
| Rotatable Bond Count | 28 |
Biological Properties and Mechanism of Action
This compound functions as a competitive antagonist of the somatostatin receptor subtype 2 (SSTR2), a G-protein coupled receptor (GPCR) that is overexpressed in many neuroendocrine tumors. Unlike SSTR2 agonists, which are internalized upon binding, antagonists like this compound tend to bind to the receptor on the cell surface with high affinity without inducing significant internalization. This property is believed to contribute to a higher number of available binding sites and potentially enhanced tumor targeting.
Binding Affinity
The binding affinity of this compound and its radiolabeled counterparts to SSTR2 has been determined in various studies. The half-maximal inhibitory concentration (IC₅₀) for ⁶⁸Ga-DOTA-LM3 has been reported to be 12.5 nM for human SSTR2.
Signaling Pathway
SSTR2 activation by its endogenous ligand, somatostatin, typically leads to the inhibition of adenylyl cyclase through an inhibitory G-protein (Gi). This results in a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates various downstream cellular processes, including hormone secretion and cell proliferation. As an antagonist, this compound blocks the binding of somatostatin to SSTR2, thereby preventing this signaling cascade and its inhibitory effects.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of LM3
The LM3 peptide is synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Solvents (DMF, DCM)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid with a coupling reagent and couple it to the deprotected N-terminus of the growing peptide chain in the presence of a base.
-
Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
On-Resin Cyclization: After assembly of the linear peptide, perform on-resin cyclization to form the disulfide bridge between the two cysteine residues.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Radiolabeling with Gallium-68 (⁶⁸Ga)
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
This compound precursor
-
Sodium acetate buffer
-
Heating block
Procedure:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Add the ⁶⁸Ga eluate to a reaction vial containing this compound dissolved in sodium acetate buffer to achieve a pH of approximately 4.0.
-
Heat the reaction mixture at 95-100°C for 8-10 minutes.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
Radiolabeling with Lutetium-177 (¹⁷⁷Lu)
Materials:
-
¹⁷⁷LuCl₃ solution
-
This compound precursor
-
Sodium acetate buffer
-
Gentisic acid (as a radioprotectant)
-
Heating block
Procedure:
-
Incubate the this compound peptide with ¹⁷⁷LuCl₃ in sodium acetate buffer (pH ~5.5).
-
Add gentisic acid to the reaction mixture to prevent radiolysis.
-
Heat the mixture at 90°C for 30 minutes.
-
Conduct quality control using radio-HPLC to ensure a radiochemical purity of >99%.
Pharmacokinetics and Biodistribution
Radiolabeled this compound exhibits favorable pharmacokinetic and biodistribution profiles for tumor imaging and therapy.
Biodistribution of ⁶⁸Ga-DOTA-LM3
Studies in patients with neuroendocrine tumors have shown that ⁶⁸Ga-DOTA-LM3 demonstrates high tumor uptake and good tumor retention, leading to high image contrast. The tracer shows rapid clearance from the blood and excretion primarily through the urinary tract. The urinary bladder wall receives the highest radiation dose.
Biodistribution and Dosimetry of ¹⁷⁷Lu-DOTA-LM3
Clinical studies have revealed that ¹⁷⁷Lu-DOTA-LM3 has a longer effective half-life in tumors compared to SSTR2 agonists. This results in a higher absorbed radiation dose to the tumor lesions. The kidneys, spleen, and bone marrow are the principal organs at risk for radiation toxicity, but the observed doses are generally within acceptable limits.
Absorbed Doses of ¹⁷⁷Lu-DOTA-LM3 in a First-in-Humans Study
| Organ/Tissue | Mean Absorbed Dose (Gy/GBq) |
| Kidneys | 2.3 ± 0.9 |
| Spleen | 3.4 ± 1.6 |
| Liver | 0.39 ± 0.05 |
| Whole Body | 0.12 ± 0.03 |
| Bone Lesions | 1 - 57 |
| Liver Lesions | 15 - 81 |
Conclusion
This compound is a promising SSTR2 antagonist with significant potential for the diagnosis and treatment of neuroendocrine tumors. Its well-defined chemical structure, favorable physicochemical properties, and high-affinity binding to its target make it an excellent candidate for radiopharmaceutical development. The detailed protocols and data presented in this technical guide provide a solid foundation for researchers and clinicians working with this important molecule. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of this compound-based radiopharmaceuticals.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-in-Humans Study of the SSTR Antagonist 177Lu-DOTA-LM3 for Peptide Receptor Radionuclide Therapy in Patients with Metastatic Neuroendocrine Neoplasms: Dosimetry, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of a New Era in Neuroendocrine Tumor Therapy: A Technical Guide to the Discovery and Development of Dota-LM3
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of oncology, particularly in the management of neuroendocrine neoplasms (NENs), is continuously evolving with the advent of targeted radionuclide therapies. A significant breakthrough in this domain has been the development of somatostatin receptor (SSTR) antagonists. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Dota-LM3, a pivotal SSTR antagonist that has demonstrated considerable promise in the clinic. From its rational design and synthesis to its preclinical evaluation and successful first-in-human studies, this document serves as an in-depth resource, compiling critical quantitative data, detailed experimental methodologies, and visual representations of its underlying biological pathways and developmental workflows.
Introduction: The Rationale for SSTR Antagonists in Oncology
Somatostatin receptors, particularly subtype 2 (SSTR2), are overexpressed in a majority of well-differentiated neuroendocrine tumors. For decades, the therapeutic strategy has revolved around SSTR agonists, such as octreotide and lanreotide, which, when radiolabeled, have been the cornerstone of peptide receptor radionuclide therapy (PRRT). These agonists, upon binding to SSTR2, are internalized by the tumor cells, delivering a cytotoxic radiolabel.
However, the agonist-based approach has limitations. The number of available SSTR2 binding sites can be saturated, and the efficacy is dependent on the receptor's internalization efficiency. This paved the way for the exploration of SSTR antagonists. Preclinical studies revealed that antagonists bind to a significantly higher number of SSTR2 sites on the cell surface compared to agonists.[1] This increased binding potential, coupled with prolonged tumor retention, suggested that radiolabeled SSTR antagonists could deliver a higher radiation dose to tumors, potentially leading to improved therapeutic outcomes.[2] LM3, with the chemical name p-Cl-Phe-cyclo(D-Cys-Tyr-D-4-amino-Phe(carbamoyl)-Lys-Thr-Cys)D-Tyr-NH2, emerged as a potent and selective SSTR2 antagonist.[1] When chelated with DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), it can be efficiently radiolabeled with therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu) and diagnostic radionuclides like Gallium-68 (⁶⁸Ga).
Synthesis and Radiolabeling of this compound
The synthesis of this compound is a multi-step process involving solid-phase peptide synthesis (SPPS) of the LM3 peptide, followed by conjugation with the DOTA chelator.
Solid-Phase Peptide Synthesis of LM3
The linear peptide precursor of LM3 is assembled on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis involves a cyclical process of deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.
Experimental Protocol: Solid-Phase Peptide Synthesis of LM3
-
Resin: Rink Amide resin is typically used to obtain a C-terminal amide.
-
Amino Acid Derivatives: Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Trt for Cys, Boc for Lys, tBu for Tyr and Thr) are used.
-
Coupling: Amino acid activation is achieved using coupling reagents such as HBTU/HOBt or HATU in the presence of a base like DIPEA in DMF. Coupling completion is monitored by a colorimetric test (e.g., Kaiser test).
-
Fmoc Deprotection: The Fmoc group is removed using a solution of 20% piperidine in DMF.
-
Cleavage and Deprotection: Once the linear sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Cyclization (Disulfide Bond Formation): The linear, deprotected peptide is cyclized by forming a disulfide bond between the two cysteine residues. This is typically achieved by air oxidation in a dilute aqueous solution at a slightly alkaline pH (pH 8-8.5).
-
Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to determine its purity.
Conjugation of DOTA to LM3
The purified LM3 peptide is then conjugated to a DOTA derivative, typically DOTA-NHS ester, which reacts with the primary amine of the N-terminal amino acid.
Experimental Protocol: DOTA Conjugation
-
The purified cyclic LM3 peptide is dissolved in a suitable buffer (e.g., 0.1 M HEPES, pH 8.5).
-
A molar excess of DOTA-NHS ester, dissolved in a small amount of an organic solvent like DMSO, is added to the peptide solution.
-
The reaction mixture is incubated at room temperature for several hours or overnight.
-
The resulting this compound conjugate is purified by RP-HPLC.
-
The final product is lyophilized and stored at -20°C.
Radiolabeling with Lutetium-177 and Gallium-68
This compound is radiolabeled with ¹⁷⁷Lu for therapeutic applications and with ⁶⁸Ga for diagnostic imaging (PET/CT).
Experimental Protocol: Radiolabeling of this compound
¹⁷⁷Lu-Dota-LM3:
-
A solution of this compound in a suitable buffer (e.g., 0.4 M sodium acetate, pH 5.5) is prepared.
-
A radical scavenger, such as gentisic acid, is added to prevent radiolysis.
-
The required activity of ¹⁷⁷LuCl₃ is added to the peptide solution.
-
The reaction mixture is incubated at 90-95°C for 15-30 minutes.[2]
-
Quality Control:
-
Radiochemical Purity (RCP): Determined by RP-HPLC and/or instant thin-layer chromatography (ITLC). The acceptance criterion is typically ≥95%.
-
Sterility and Endotoxin Levels: Must comply with pharmacopeial standards for injectable radiopharmaceuticals.
-
⁶⁸Ga-Dota-LM3:
-
⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
The eluate is added to a reaction vial containing this compound dissolved in a buffer (e.g., sodium acetate, pH 4.0).
-
The reaction is typically performed at 95°C for 5-10 minutes.[3]
-
Quality Control:
-
Radiochemical Purity (RCP): Determined by RP-HPLC and/or ITLC (acceptance criterion ≥95%).
-
⁶⁸Ge Breakthrough: Measured to ensure it is within acceptable limits.
-
Preclinical Evaluation
The preclinical development of this compound involved a series of in vitro and in vivo studies to assess its binding characteristics, cellular behavior, and biodistribution.
In Vitro Studies
Competition binding assays are performed to determine the inhibitory concentration (IC50) of this compound for various SSTR subtypes. These assays typically use cell membranes from cell lines stably expressing a single human SSTR subtype and a radiolabeled somatostatin analog as the competing ligand.
Experimental Protocol: SSTR2 Competition Binding Assay
-
Cell Lines: HEK293 or CHO cells transfected with the human SSTR2 gene.
-
Radioligand: [¹²⁵I]-Tyr³-octreotide or other suitable SSTR2-specific radioligands.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of non-radiolabeled this compound.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The radioactivity of the filters is measured using a gamma counter.
-
The IC50 value is calculated by non-linear regression analysis of the competition curve.
-
Table 1: In Vitro Binding Affinity of this compound Conjugates
| Compound | SSTR1 IC50 (nM) | SSTR2 IC50 (nM) | SSTR3 IC50 (nM) | SSTR4 IC50 (nM) | SSTR5 IC50 (nM) | Reference |
| natGa-DOTA-LM3 | >1000 | 12.5 ± 4.3 | >1000 | >1000 | >1000 | |
| ⁶⁸Ga-NODAGA-LM3 | - | 1.3 | - | - | - |
Note: Data for other SSTR subtypes with natGa-DOTA-LM3 were not specified beyond >1000 nM.
Internalization assays are crucial for characterizing SSTR antagonists, which are expected to show low internalization compared to agonists.
Experimental Protocol: Cell Internalization Assay
-
Cell Line: SSTR2-expressing cell line (e.g., AR42J, NCI-H69).
-
Procedure:
-
Cells are incubated with radiolabeled this compound at 37°C for various time points.
-
At each time point, the supernatant containing the unbound radioligand is removed.
-
The cell surface-bound radioactivity is stripped using an acidic buffer (e.g., glycine buffer, pH 2.5).
-
The cells are then lysed to measure the internalized radioactivity.
-
The percentage of internalized radioactivity is calculated as a fraction of the total cell-associated radioactivity (surface-bound + internalized).
-
Preclinical studies have consistently shown that this compound exhibits low internalization rates, a characteristic feature of SSTR antagonists.
In Vivo Studies
Biodistribution studies in tumor-bearing animal models are essential to evaluate the tumor-targeting efficacy and clearance profile of radiolabeled this compound.
Experimental Protocol: In Vivo Biodistribution in a Mouse Model
-
Animal Model: Nude mice bearing xenografts of a human neuroendocrine tumor cell line expressing SSTR2 (e.g., NCI-H69, AR42J).
-
Procedure:
-
A cohort of tumor-bearing mice is injected intravenously with a known amount of ¹⁷⁷Lu-Dota-LM3.
-
At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), groups of mice are euthanized.
-
Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) are collected, weighed, and their radioactivity is measured in a gamma counter.
-
The uptake in each tissue is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Clinical Development: First-in-Human Studies
The promising preclinical data led to the clinical evaluation of ¹⁷⁷Lu-Dota-LM3 in patients with metastatic NENs.
Dosimetry and Biodistribution
A first-in-humans study involving 51 patients with metastatic NENs provided crucial data on the dosimetry and biodistribution of ¹⁷⁷Lu-Dota-LM3. The study demonstrated a favorable biodistribution profile with high tumor uptake and retention.
Table 2: Biodistribution and Dosimetry of ¹⁷⁷Lu-Dota-LM3 vs. ¹⁷⁷Lu-DOTATOC
| Parameter | ¹⁷⁷Lu-Dota-LM3 | ¹⁷⁷Lu-DOTATOC | Reference |
| Effective Half-Life (h) | |||
| Whole Body | 76 | 54 | |
| Kidneys | 92 | 67 | |
| Spleen | 97 | 79 | |
| Metastases | 111 | 81 | |
| Mean Absorbed Dose (Gy/GBq) | |||
| Whole Body | 0.12 ± 0.03 | 0.04 | |
| Kidneys | 2.3 ± 0.9 | 0.6 | |
| Spleen | 3.4 ± 1.6 | 0.8 | |
| Liver Lesions | 15 - 81 | - | |
| Bone Lesions | 1 - 57 | - |
Data for ¹⁷⁷Lu-DOTATOC are provided for comparison.
Safety and Efficacy
The first-in-human study also established the safety and preliminary efficacy of ¹⁷⁷Lu-Dota-LM3.
Table 3: Safety and Efficacy of ¹⁷⁷Lu-Dota-LM3 in Metastatic NENs
| Parameter | Result | Reference |
| Median Administered Activity per Cycle | 6.1 ± 0.8 GBq | |
| Most Common Acute Adverse Event | Mild nausea (9.8% of patients) | |
| Most Severe Delayed Adverse Event | Grade 3 thrombocytopenia (5.9% of patients) | |
| Nephrotoxicity | No significant decline in renal function observed | |
| Disease Control Rate (RECIST 1.1) | 85.1% | |
| Partial Remission (RECIST 1.1) | 36.2% | |
| Stable Disease (RECIST 1.1) | 48.9% | |
| Progressive Disease (RECIST 1.1) | 14.9% | |
| Complete Remission (EORTC criteria) | 4.3% |
Signaling Pathways and Experimental Workflows
SSTR2 Signaling Pathway
Upon binding of an antagonist like this compound, the SSTR2 receptor is occupied, preventing the binding of the natural ligand, somatostatin, or SSTR agonists. Unlike agonists, antagonists do not typically induce significant receptor internalization or downstream signaling cascades that lead to antiproliferative effects. The therapeutic efficacy of radiolabeled antagonists relies primarily on the targeted delivery of radiation to the tumor cells.
Experimental Workflow for this compound Development
The development of this compound followed a structured workflow from initial design to clinical application.
Conclusion and Future Directions
This compound represents a significant advancement in the field of theranostics for neuroendocrine tumors. Its superior tumor targeting properties as an SSTR antagonist have been demonstrated in both preclinical and clinical settings, leading to higher tumor radiation doses and promising efficacy with a manageable safety profile. The successful first-in-human study of ¹⁷⁷Lu-Dota-LM3 has paved the way for further clinical investigations, including comparisons with SSTR agonists in larger, randomized trials.
Future research will likely focus on optimizing the therapeutic index of this compound-based PRRT, exploring combination therapies, and expanding its application to other SSTR2-positive malignancies. The development of this compound serves as a prime example of rational drug design and a testament to the potential of SSTR antagonists to redefine the standard of care for patients with neuroendocrine neoplasms.
References
- 1. A Prospective, Randomized, Double-Blind Study to Evaluate the Safety, Biodistribution, and Dosimetry of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in Patients with Well-Differentiated Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. 68Ga-1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid-p-Cl-Phe-cyclo(D-Cys-Tyr-D-4-amino-Phe(carbamoyl)-Lys-Thr-Cys)D-Tyr-NH2 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Emergence of DOTA-LM3 in Neuroendocrine Tumor Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of diagnosis and therapy for neuroendocrine tumors (NETs) is rapidly evolving, with a significant shift towards more precise and effective targeted radiopharmaceuticals. DOTA-LM3, a novel somatostatin receptor (SSTR) antagonist, represents a pivotal advancement in this field. When chelated with radionuclides such as Gallium-68 (⁶⁸Ga) for diagnostic imaging via Positron Emission Tomography (PET) or Lutetium-177 (¹⁷⁷Lu) for Peptide Receptor Radionuclide Therapy (PRRT), this compound has demonstrated significant advantages over traditional SSTR agonists. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, synthesis, and radiolabeling protocols, and presents a summary of key preclinical and clinical data. It aims to serve as a resource for researchers and drug development professionals exploring the potential of SSTR antagonists in oncology.
Introduction: The Rationale for SSTR Antagonists
For decades, the management of well-differentiated NETs has relied on the overexpression of somatostatin receptors, particularly subtype 2 (SSTR2), on the tumor cell surface. Radiotracers based on SSTR agonists, such as DOTA-TATE and DOTA-TOC, have been the cornerstone of both imaging and PRRT. These agonists bind to SSTR2 and are internalized by the cell, a mechanism long believed to be essential for delivering a cytotoxic radiation dose.
However, recent research has revealed that SSTR antagonists, which bind to the receptor without triggering internalization, can offer superior tumor targeting.[1] LM3, the peptide component of this compound, is a selective SSTR2 antagonist.[2] Preclinical and clinical studies have shown that radiolabeled SSTR antagonists can bind to a larger number of receptor sites compared to agonists, leading to higher tumor uptake, improved tumor-to-background ratios, and longer tumor retention times.[1][3] This enhanced targeting holds the promise of more effective diagnostic imaging and more potent therapeutic outcomes.
This compound: Chemistry and Properties
This compound is a conjugate of the macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and the SSTR2 antagonist LM3. The peptide sequence of LM3 is p-Cl-Phe-cyclo(D-Cys-Tyr-D-4-amino-Phe(carbamoyl)-Lys-Thr-Cys)D-Tyr-NH₂.[2]
Key Physicochemical Properties:
| Property | Value | Reference |
| Calculated Mass | 1,522.0 Da | |
| Log D (⁶⁴Ga-DOTA-LM3) | -2.13 ± 0.01 | |
| Net Charge (⁶⁴Ga-DOTA-LM3) | +1 |
Mechanism of Action
The therapeutic and diagnostic efficacy of this compound is rooted in its high affinity and selective binding to SSTR2. Unlike agonists, which cause receptor internalization upon binding, this compound acts as an antagonist, binding to the receptor without initiating this process. This antagonistic binding is thought to allow for the targeting of a larger pool of available SSTR2 on the tumor cell surface, leading to enhanced accumulation of the radiopharmaceutical at the tumor site.
References
- 1. First-in-Humans Study of the SSTR Antagonist 177Lu-DOTA-LM3 for Peptide Receptor Radionuclide Therapy in Patients with Metastatic Neuroendocrine Neoplasms: Dosimetry, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 68Ga-1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid-p-Cl-Phe-cyclo(D-Cys-Tyr-D-4-amino-Phe(carbamoyl)-Lys-Thr-Cys)D-Tyr-NH2 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
An In-depth Technical Guide on the Biodistribution of Gallium-68 Labeled Dota-LM3
This technical guide provides a comprehensive overview of the biodistribution, experimental protocols, and underlying signaling pathways associated with Gallium-68 (⁶⁸Ga) labeled Dota-LM3. The content is tailored for researchers, scientists, and drug development professionals engaged in the field of nuclear medicine and oncology.
Introduction
⁶⁸Ga-DOTA-LM3 is a radiolabeled somatostatin receptor subtype 2 (SSTR2)-specific antagonist developed for Positron Emission Tomography (PET) imaging.[1][2][3] LM3 is a novel SSTR antagonist peptide, and when chelated with DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and labeled with the positron-emitter ⁶⁸Ga, it serves as a diagnostic tool for tumors that overexpress SSTR2, such as well-differentiated neuroendocrine tumors (NETs).[1][3] This guide summarizes the key findings from biodistribution studies, outlines the methodologies for its preparation and use, and illustrates the associated biological pathways.
Biodistribution Data
The biodistribution of ⁶⁸Ga-DOTA-LM3 has been evaluated in human subjects, revealing its safety and efficacy as an imaging agent. The uptake of the radiotracer is quantified using the Standardized Uptake Value (SUV), a semi-quantitative measure. Below is a summary of the biodistribution data in various organs and tumors at different time points post-injection.
Table 1: Biodistribution of ⁶⁸Ga-DOTA-LM3 in Normal Organs and Tumors (SUVmax)
| Organ/Tissue | 5 min | 30 min | 60 min (1 h) | 120 min (2 h) |
| Normal Organs | ||||
| Pituitary | Low Uptake | Low Uptake | Low Uptake | Low Uptake |
| Parotids | Low Uptake | Low Uptake | Low Uptake | Low Uptake |
| Liver | Low Uptake | Low Uptake | Slightly higher than blood pool | Low Uptake |
| Spleen | Mild Accumulation | Mild Accumulation | Slightly higher than blood pool | Mild Accumulation |
| Pancreas | Low Uptake | Low Uptake | Low Uptake | Low Uptake |
| Adrenal Glands | Low Uptake | Low Uptake | Low Uptake | Low Uptake |
| Stomach | Low Uptake | Low Uptake | Low Uptake | Low Uptake |
| Small Intestine | Low Uptake | Low Uptake | Low Uptake | Low Uptake |
| Kidneys | Low Uptake | Low Uptake | 5.1 (SUVmax) | Low Uptake |
| Urinary Bladder | High Activity (Excretion Route) | High Activity (Excretion Route) | High Activity (Excretion Route) | High Activity (Excretion Route) |
| Tumor Lesions | 36.6 ± 23.6 | 45.3 ± 29.3 | High Retention | High Retention |
Data sourced from a prospective, randomized, double-blind study in patients with well-differentiated neuroendocrine tumors. Note: "Low Uptake" indicates that the SUVmax in these organs remained at a low level after administration. The urinary tract is the primary route of excretion.
Experimental Protocols
The following sections detail the methodologies employed in the synthesis, quality control, and administration of ⁶⁸Ga-DOTA-LM3 for clinical imaging.
The radiolabeling of this compound with ⁶⁸Ga is a critical process that requires stringent quality control. The following protocol is based on established methods.
-
⁶⁸Ga Elution: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M hydrochloric acid.
-
Precursor Preparation: 40 μg of the this compound precursor is dissolved in a sodium acetate buffer.
-
Reaction Mixture: The ⁶⁸Ga eluate is added directly to the vial containing the dissolved precursor. The final pH of the reaction mixture is adjusted to 4.
-
Heating: The mixture is heated to 100°C for 10 minutes to facilitate the incorporation of the radionuclide into the DOTA chelator.
-
Quality Control: Post-labeling, the radiochemical purity is assessed to ensure it meets the standards for clinical use.
The imaging protocol for patients receiving ⁶⁸Ga-DOTA-LM3 is designed to capture the dynamic uptake and clearance of the radiotracer.
-
Patient Preparation: Patients are typically required to fast for a few hours before the scan.
-
Radiotracer Administration: An intravenous bolus injection of ⁶⁸Ga-DOTA-LM3 (approximately 172 ± 21 MBq) is administered.
-
Imaging Equipment: A time-of-flight PET/CT scanner is used for image acquisition.
-
CT Scan: A low-dose CT scan is performed for anatomical localization and attenuation correction.
-
PET Scan Acquisition: Serial PET scans are acquired at multiple time points, typically at 5, 15, 30, 45, 60, and 120 minutes after the injection.
-
Image Analysis: The acquired images are reconstructed and analyzed to determine the biodistribution and tumor uptake of the radiotracer, often expressed in SUVmax.
Visualization of Key Processes
The following diagrams illustrate the experimental workflow and the targeted signaling pathway.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. A Prospective, Randomized, Double-Blind Study to Evaluate the Safety, Biodistribution, and Dosimetry of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in Patients with Well-Differentiated Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Prospective, Randomized, Double-Blind Study to Evaluate the Safety, Biodistribution, and Dosimetry of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in Patients with Well-Differentiated Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Characterization of Lutetium-177 DOTA-LM3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro characterization of Lutetium-177 (¹⁷⁷Lu) DOTA-LM3, a promising somatostatin receptor subtype 2 (SSTR2) antagonist for peptide receptor radionuclide therapy (PRRT). This document details the essential experimental protocols, presents quantitative data in a structured format, and includes visualizations of key processes to facilitate understanding and replication of these critical preclinical assessments.
Introduction
Lutetium-177 this compound is a radiolabeled peptide designed to target SSTR2, which is overexpressed in many neuroendocrine tumors (NETs). Unlike SSTR2 agonists (e.g., DOTATATE, DOTATOC), which are internalized into the tumor cells upon receptor binding, antagonists like this compound primarily bind to the cell surface. This distinct mechanism of action has shown potential for improved tumor targeting and therapeutic efficacy. The in-vitro characterization of ¹⁷⁷Lu-DOTA-LM3 is a crucial first step in its development, providing essential data on its radiochemical properties, stability, and interaction with its cellular target.
Radiolabeling and Quality Control
The successful application of ¹⁷⁷Lu-DOTA-LM3 relies on a robust and reproducible radiolabeling process that yields a product of high radiochemical purity and stability.
Experimental Protocol: Radiolabeling of this compound with Lutetium-177
-
Preparation: In a sterile, pyrogen-free vial, combine the this compound peptide with a suitable buffer, such as sodium acetate (0.4 M, pH 5.5).
-
Addition of Radionuclide: Add the required activity of ¹⁷⁷LuCl₃ to the peptide solution.
-
Radiolysis Prevention: To prevent the degradation of the peptide by radiation, add a radioprotectant like gentisic acid (5–10 mg).
-
Incubation: Incubate the reaction mixture at a controlled temperature, typically 90-95°C, for a duration of 30 minutes.
-
Quality Control Sampling: After incubation, allow the mixture to cool to room temperature and take a small aliquot for quality control testing.
Experimental Protocol: Radiochemical Purity Assessment
Radiochemical purity is determined to ensure that the radioactivity is primarily associated with the desired radiolabeled peptide and not with free ¹⁷⁷Lu or other impurities.
-
Thin-Layer Chromatography (TLC):
-
Spot a small volume of the reaction mixture onto a TLC strip (e.g., ITLC-SG).
-
Develop the chromatogram using a suitable mobile phase (e.g., 0.1 M sodium citrate, pH 5.5).
-
In this system, the radiolabeled peptide typically remains at the origin (Rf = 0.0-0.1), while free ¹⁷⁷Lu migrates with the solvent front (Rf = 1.0).
-
Analyze the distribution of radioactivity on the strip using a radio-TLC scanner.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Inject a small volume of the reaction mixture into an HPLC system equipped with a suitable column (e.g., reverse-phase C18) and a radioactivity detector.
-
Elute the components using a gradient of solvents, such as water and acetonitrile, both containing a small percentage of trifluoroacetic acid (TFA).
-
The retention times of the radiolabeled peptide and any impurities are used to determine the radiochemical purity.
-
Data Presentation: Radiolabeling Efficiency and Purity
| Parameter | Value | Reference |
| Radiochemical Purity | >99% | [1][2] |
In-Vitro Stability
Assessing the stability of ¹⁷⁷Lu-DOTA-LM3 in relevant biological media is critical to ensure that the radiopharmaceutical remains intact until it reaches its target.
Experimental Protocol: Serum Stability Assay
-
Incubation: Add a known amount of ¹⁷⁷Lu-DOTA-LM3 to human serum in a microcentrifuge tube.
-
Time Points: Incubate the mixture at 37°C and collect aliquots at various time points (e.g., 1, 4, 24, 48, and 72 hours).
-
Protein Precipitation: To separate the intact radiolabeled peptide from serum proteins and potential metabolites, add a precipitation agent like acetonitrile or ethanol to each aliquot.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant, which contains the radiolabeled species, using HPLC or TLC as described in section 2.2 to quantify the percentage of intact ¹⁷⁷Lu-DOTA-LM3 over time.
Data Presentation: In-Vitro Stability
| Time (hours) | % Intact ¹⁷⁷Lu-DOTA-LM3 in Human Serum |
| 1 | >95% |
| 4 | >95% |
| 24 | >90% |
| 48 | >85% |
| 72 | >80% |
Note: The data presented is representative of typical stability profiles for ¹⁷⁷Lu-labeled DOTA-peptides and should be confirmed by specific experimental data for ¹⁷⁷Lu-DOTA-LM3.
Receptor Binding and Cellular Uptake
In-vitro cell-based assays are essential to confirm the specific binding of ¹⁷⁷Lu-DOTA-LM3 to SSTR2 and to characterize its interaction with target cells.
Experimental Protocol: Cell Culture
-
Cell Line: Use a cell line that overexpresses human SSTR2, such as HEK293-SSTR2 or AR42J cells.
-
Culture Conditions: Maintain the cells in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.
Experimental Protocol: Saturation Binding Assay
This assay determines the binding affinity (Kd) and the density of receptors (Bmax) on the target cells.
-
Cell Seeding: Seed a known number of SSTR2-expressing cells into the wells of a multi-well plate and allow them to adhere.
-
Incubation: Add increasing concentrations of ¹⁷⁷Lu-DOTA-LM3 to the wells. For determining non-specific binding, add a high concentration of unlabeled this compound to a parallel set of wells.
-
Equilibrium: Incubate the plate at 37°C for a sufficient time to allow binding to reach equilibrium (e.g., 1-2 hours).
-
Washing: Remove the incubation medium and wash the cells with ice-cold buffer to remove unbound radioactivity.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the concentration of ¹⁷⁷Lu-DOTA-LM3. Analyze the data using non-linear regression to determine the Kd and Bmax values.
Experimental Protocol: Internalization Assay
This assay quantifies the amount of radiolabeled peptide that is internalized by the cells versus that which remains bound to the cell surface.
-
Incubation: Incubate SSTR2-expressing cells with a fixed concentration of ¹⁷⁷Lu-DOTA-LM3 for various time points (e.g., 0.5, 1, 2, 4 hours) at 37°C.
-
Surface-Bound Fraction: After incubation, remove the medium and wash the cells with ice-cold buffer. To remove the surface-bound radioactivity, incubate the cells with a cold, acidic buffer (e.g., glycine buffer, pH 2.5) for a short period. Collect this buffer, which represents the surface-bound fraction.
-
Internalized Fraction: Lyse the remaining cells with a lysis buffer (e.g., 1M NaOH). This lysate represents the internalized fraction.
-
Radioactivity Measurement: Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.
-
Data Calculation: Express the surface-bound and internalized radioactivity as a percentage of the total added activity.
Data Presentation: Cellular Uptake and Internalization
| Cell Line | Time (hours) | Total Cell-Associated Radioactivity (% of added activity) | Internalized Radioactivity (% of total cell-associated) | Reference |
| HEK293-SST₂R | 1 | 61.9 ± 3.0 | Low (consistent with antagonist behavior) | [2] |
Note: As an antagonist, the majority of the cell-associated radioactivity for ¹⁷⁷Lu-DOTA-LM3 is expected to be membrane-bound, with minimal internalization.
Visualizations
SSTR2 Antagonist Signaling Pathway
SSTR2 antagonists like this compound bind to the somatostatin receptor on the cell surface but are not significantly internalized. This prolonged cell-surface binding is thought to contribute to their therapeutic efficacy by delivering a sustained radiation dose to the tumor cell membrane and the surrounding microenvironment.
Caption: Mechanism of action of ¹⁷⁷Lu-DOTA-LM3 at the SSTR2 receptor.
Experimental Workflow for In-Vitro Characterization
The following diagram outlines the general workflow for the in-vitro characterization of ¹⁷⁷Lu-DOTA-LM3, from radiolabeling to cellular assays.
Caption: General workflow for the in-vitro characterization of ¹⁷⁷Lu-DOTA-LM3.
Conclusion
The in-vitro characterization of ¹⁷⁷Lu-DOTA-LM3 provides a critical foundation for its preclinical and clinical development. The methodologies outlined in this guide, including radiolabeling, quality control, stability, and cell-based assays, are essential for establishing the identity, purity, and biological activity of this promising radiopharmaceutical. The data generated from these studies are vital for regulatory submissions and for guiding the design of subsequent in-vivo experiments and clinical trials.
References
Preclinical Evaluation of Novel Dota-LM3 Based Radiopharmaceuticals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of novel radiopharmaceuticals based on the DOTA-LM3 peptide conjugate. This compound is a potent antagonist of the somatostatin receptor subtype 2 (SSTR2), a key biomarker overexpressed in many neuroendocrine neoplasms (NENs). By chelating diagnostic or therapeutic radionuclides, this compound serves as a vector for targeted imaging and peptide receptor radionuclide therapy (PRRT). This document details the synthesis, radiolabeling, and in vitro and in vivo evaluation of these promising agents, presenting key data in a structured format to facilitate comparison and further research.
Core Principles and Rationale
The therapeutic and diagnostic efficacy of this compound radiopharmaceuticals stems from their high affinity and specific binding to SSTR2. Unlike SSTR agonists (e.g., DOTATATE, DOTATOC), which are internalized upon receptor binding, antagonists like LM3 are thought to bind to a larger number of receptor sites on the cell surface without inducing rapid internalization.[1] This can lead to higher tumor uptake and retention, potentially resulting in a greater radiation dose delivered to the tumor and improved imaging contrast.[2][3][4] The theranostic paradigm is central to this class of compounds; by switching the chelated radiometal, the same this compound vector can be used for both initial diagnosis with positron emission tomography (PET) (e.g., with Gallium-68) and subsequent therapy (e.g., with Lutetium-177).[5]
Caption: Theranostic workflow for this compound based radiopharmaceuticals.
Experimental Protocols
Radiolabeling of this compound
The conjugation of a radionuclide to the this compound peptide is a critical step governed by precise reaction conditions to ensure high radiochemical purity and yield.
Protocol for ¹⁷⁷Lu-DOTA-LM3 Synthesis:
-
Preparation: In a sterile reaction vial, combine the this compound peptide with a sodium acetate buffer (0.4 M, pH 5.5).
-
Radiolysis Prevention: Add 5–10 mg of gentisic acid to the buffer to prevent radiolysis of the compound.
-
Radiolabeling: Introduce the required activity of [¹⁷⁷Lu]LuCl₃ to the peptide solution.
-
Incubation: Heat the reaction mixture at 90°C for 30 minutes.
-
Quality Control: After cooling, assess the radiochemical purity using high-performance liquid chromatography (HPLC). The final product should have a radiochemical purity of over 99%.
Protocol for ⁶⁸Ga-DOTA-LM3 Synthesis:
-
Elution: Elute Gallium-68 (⁶⁸Ga) from a ⁶⁸Ge/⁶⁸Ga generator using hydrochloric acid.
-
Buffering: Combine the ⁶⁸Ga eluate with a suitable buffer (e.g., sodium acetate) containing the this compound peptide.
-
Incubation: The reaction typically proceeds at an elevated temperature (e.g., 95°C) for a short duration (5-15 minutes).
-
Purification: If necessary, use a C18 Sep-Pak cartridge to remove any unchelated ⁶⁸Ga.
-
Quality Control: Verify radiochemical purity (typically >95%) using radio-HPLC or thin-layer chromatography (TLC).
Caption: A generalized workflow for the radiolabeling of this compound.
In Vitro Evaluation
In vitro studies are essential to confirm the SSTR2 binding affinity of the synthesized radiopharmaceutical.
Competitive Binding Assay Protocol:
-
Cell Culture: Use a cell line expressing SSTR2, such as U2OS-SSTR2+ cells.
-
Incubation: Incubate the cells with a constant concentration of a known radiolabeled SSTR2 ligand (e.g., [¹¹¹In]In-DOTA-JR11) and varying concentrations of the unlabeled "cold" this compound compound.
-
Washing and Lysis: After incubation (e.g., 90 minutes at 37°C), wash the cells to remove unbound ligand and lyse them with a sodium hydroxide solution.
-
Measurement: Measure the radioactivity in the cell lysate using a gamma counter.
-
Analysis: Plot the bound radioactivity against the concentration of the cold ligand to determine the 50% inhibitory concentration (IC₅₀), which is a measure of binding affinity.
In Vivo Preclinical Evaluation
Animal models are used to assess the biodistribution, tumor targeting efficacy, and dosimetry of the radiopharmaceutical.
Biodistribution Study Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NMRI nude mice) bearing SSTR2-expressing tumor xenografts (e.g., NCI-H727 lung carcinoid cells).
-
Injection: Administer a defined activity of the radiolabeled this compound compound intravenously.
-
Imaging (Optional): Perform longitudinal small-animal PET/CT scans at various time points (e.g., 1, 3, and 16 hours post-injection) to visualize biodistribution over time.
-
Ex Vivo Analysis: At a predetermined final time point, euthanize the animals.
-
Organ Harvesting: Dissect and resect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, pancreas, muscle, bone, etc.).
-
Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculation: Express the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound radiopharmaceuticals, comparing them where possible to the SSTR agonist, DOTATOC.
Table 1: In Vitro SSTR2 Binding Affinity
| Compound | 50% Inhibitory Concentration (IC₅₀) in nmol/L | Reference |
| ⁶⁸Ga-NODAGA-LM3 | 1.3 | |
| ⁶⁸Ga-DOTA-LM3 | 12.5 |
Note: A lower IC₅₀ value indicates a higher binding affinity.
Table 2: Comparative Biodistribution of ¹⁷⁷Lu-DOTA-LM3 vs. ¹⁷⁷Lu-DOTATOC (20h p.i.)
| Organ/Tissue | ¹⁷⁷Lu-DOTA-LM3 (Antagonist) Uptake (%IA) | ¹⁷⁷Lu-DOTATOC (Agonist) Uptake (%IA) | Reference |
| Whole Body | 72% | 19% | |
| Kidneys | 6% | 1.7% | |
| Spleen | 4% | 1% | |
| Tumor (per ml) | 0.12%/ml | 0.05%/ml |
%IA = Percentage of Injected Activity
Table 3: Comparative Dosimetry of ¹⁷⁷Lu-DOTA-LM3 vs. ¹⁷⁷Lu-DOTATOC
| Organ/Tissue | ¹⁷⁷Lu-DOTA-LM3 (Antagonist) Absorbed Dose (Gy/GBq) | ¹⁷⁷Lu-DOTATOC (Agonist) Absorbed Dose (Gy/GBq) | Reference |
| Whole Body | 0.12 | 0.03 | |
| Kidneys | 2.0 | 0.6 | |
| Spleen | 3.3 | 0.7 | |
| Tumor | 21 | 6 | |
| Liver Metastases | 26 | 7 |
Note: These data demonstrate that the SSTR antagonist ¹⁷⁷Lu-DOTA-LM3 delivers a significantly higher radiation dose to tumors and organs compared to the agonist ¹⁷⁷Lu-DOTATOC.
Table 4: Biodistribution of ⁶⁸Ga-DOTA-LM3 in Patients with NETs (1h p.i.)
| Organ | Mean SUVmax | Reference |
| Pituitary | 1.8 | |
| Liver | 3.6 | |
| Spleen | 4.6 | |
| Pancreas (uncinate) | 1.6 | |
| Adrenal Gland | 1.8 | |
| Kidney Cortex | 11.2 | |
| Primary Tumor Lesion | Up to 126.9 |
SUVmax = Maximum Standardized Uptake Value
Signaling Pathway and Mechanism of Action
This compound is an antagonist for the SSTR2 receptor. Upon injection, the radiolabeled compound circulates in the bloodstream and binds with high affinity to SSTR2 expressed on the surface of tumor cells. Unlike agonists, which trigger receptor internalization, antagonists primarily remain on the cell surface. This prolonged surface binding is hypothesized to increase the total number of available binding sites, leading to higher overall tumor accumulation. The chelated radionuclide then delivers its cytotoxic radiation (in the case of ¹⁷⁷Lu) or emits positrons for imaging (in the case of ⁶⁸Ga) directly at the tumor site.
References
- 1. mdpi.com [mdpi.com]
- 2. First-in-Humans Study of the SSTR Antagonist 177Lu-DOTA-LM3 for Peptide Receptor Radionuclide Therapy in Patients with Metastatic Neuroendocrine Neoplasms: Dosimetry, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inis.iaea.org [inis.iaea.org]
- 4. Radiolabeled Somatostatin Analogs—A Continuously Evolving Class of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Status of Radiopharmaceuticals for the Theranostics of Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Radiolabeling DOTA-LM3 with Lutetium-177
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the radiolabeling of the somatostatin receptor (SSTR) antagonist DOTA-LM3 with Lutetium-177 (¹⁷⁷Lu). The resulting radiopharmaceutical, ¹⁷⁷Lu-DOTA-LM3, is a promising agent for Peptide Receptor Radionuclide Therapy (PRRT), particularly for neuroendocrine neoplasms (NENs).[1][2][3] This protocol is intended for research and development purposes.
Introduction
This compound is a synthetic peptide antagonist of the somatostatin receptor subtype 2 (SSTR2), which is overexpressed in many neuroendocrine tumors.[4][5] When chelated with the therapeutic radionuclide Lutetium-177, it allows for targeted delivery of radiation to tumor cells. ¹⁷⁷Lu is an ideal radionuclide for therapy due to its emission of beta particles for localized tumor destruction and gamma photons that enable imaging and dosimetry. Clinical studies have shown that ¹⁷⁷Lu-DOTA-LM3 has a favorable biodistribution, higher tumor uptake, and longer tumor retention time compared to SSTR agonists.
Chemical Structures
This compound is a conjugate of the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and the SSTR antagonist LM3, which has the sequence p-Cl-Phe-cyclo(D-Cys-Tyr-D-4-amino-Phe(carbamoyl)-Lys-Thr-Cys)D-Tyr-NH2.
Lutetium-177 is a radioisotope of lutetium with a physical half-life of 6.65 days. It decays via beta emission to stable Hafnium-177.
Quantitative Data Summary
The following tables summarize key quantitative data related to the radiolabeling and performance of ¹⁷⁷Lu-DOTA-LM3.
Table 1: Radiolabeling Reaction Parameters
| Parameter | Value | Reference |
|---|---|---|
| Precursor | This compound peptide | |
| Radionuclide | ¹⁷⁷LuCl₃ | |
| Buffer | 0.4 M Sodium Acetate | |
| pH | 5.5 | |
| Reaction Temperature | 90°C | |
| Incubation Time | 30 minutes | |
| Radiolysis Inhibitor | Gentisic Acid (5-10 mg) |
| Radiochemical Purity | > 99% | |
Table 2: Quality Control Parameters
| Parameter | Method | Specification | Reference |
|---|---|---|---|
| Radiochemical Purity | High-Performance Liquid Chromatography (HPLC) | > 99% | |
| Radiochemical Identity | HPLC | Co-elution with cold standard | |
| pH | pH meter or pH strips | 5.0 - 6.0 | |
| Ethanol Content | Gas Chromatography (if applicable) | As per regulations | |
| Endotoxin Content | Limulus Amebocyte Lysate (LAL) test | As per pharmacopeia |
| Sterility | Membrane Filtration | Sterile | |
Table 3: Clinical Dosimetry and Administration
| Parameter | Median Value (Range) | Reference |
|---|---|---|
| Administered Activity per Cycle | 6.1 GBq (2.8–7.4 GBq) |
| Peptide Mass Administered per Cycle | 218 ± 80 µg | |
Experimental Protocols
Materials and Reagents
-
This compound peptide (GMP grade)
-
¹⁷⁷LuCl₃ solution (no-carrier-added, in 0.04 M HCl)
-
Sodium Acetate Buffer (0.4 M, pH 5.5), prepared with metal-free water
-
Gentisic Acid
-
Metal-free water for injection (WFI)
-
0.9% Sodium Chloride for injection
-
Sterile, pyrogen-free reaction vials and syringes
-
0.22 µm sterile filters
Equipment
-
Shielded hot cell
-
Dose calibrator
-
Heating block or water bath capable of maintaining 90°C
-
Vortex mixer
-
High-Performance Liquid Chromatography (HPLC) system with a radiometric detector
-
Thin-Layer Chromatography (TLC) system with a radiometric scanner (optional, for initial checks)
-
pH meter or calibrated pH strips
-
Laminar flow hood for aseptic manipulations
Detailed Radiolabeling Protocol
1. Preparation: a. All procedures should be performed in a shielded hot cell under aseptic conditions. b. Bring all reagents and materials to room temperature before use. c. Prepare the sodium acetate buffer (0.4 M, pH 5.5) using metal-free water. d. Prepare a stock solution of gentisic acid.
2. Radiolabeling Reaction: a. In a sterile reaction vial, add the required amount of this compound peptide. b. Add 5-10 mg of gentisic acid to the reaction vial to prevent radiolysis. c. Add the appropriate volume of 0.4 M sodium acetate buffer (pH 5.5) to the vial. d. Carefully transfer the required activity of ¹⁷⁷LuCl₃ solution to the reaction vial. e. Gently vortex the mixture to ensure homogeneity. f. Place the reaction vial in a heating block or water bath pre-heated to 90°C. g. Incubate for 30 minutes. h. After incubation, remove the vial from the heat source and allow it to cool to room temperature.
3. Final Formulation: a. Once cooled, the solution can be diluted with 0.9% sodium chloride for injection to the desired radioactive concentration. b. The final product should be passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
Quality Control Protocol
1. Radiochemical Purity (RCP) Determination by HPLC: a. Mobile Phase: A gradient of trifluoroacetic acid (TFA) in water and acetonitrile is typically used. b. Column: A C18 reverse-phase column. c. Flow Rate: Typically 1 mL/min. d. Detection: A UV detector (at ~280 nm) in series with a radiometric detector. e. Procedure: Inject a small aliquot of the final product onto the HPLC system. f. Analysis: The chromatogram should show a major peak corresponding to ¹⁷⁷Lu-DOTA-LM3. The RCP is calculated by dividing the area of the product peak by the total area of all radioactive peaks. The RCP should be greater than 99%.
2. pH Measurement: a. Dispense a small drop of the final product onto a calibrated pH strip or use a pH meter. b. The pH should be within the acceptable range for intravenous injection (typically 5.0 - 6.0).
3. Visual Inspection: a. The final product should be a clear, colorless solution, free of any particulate matter.
4. Sterility and Endotoxin Testing: a. These tests should be performed according to standard pharmacopeia procedures.
Visualizations
Caption: Chelation of Lutetium-177 by this compound.
Caption: Workflow for Radiolabeling this compound with ¹⁷⁷Lu.
References
- 1. First-in-Humans Study of the SSTR Antagonist 177Lu-DOTA-LM3 for Peptide Receptor Radionuclide Therapy in Patients with Metastatic Neuroendocrine Neoplasms: Dosimetry, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. First-in-Humans Study of the SSTR Antagonist 177Lu-DOTA-LM3 for Peptide Receptor Radionuclide Therapy in Patients with Metastatic Neuroendocrine Neoplasms: Dosimetry, Safety, and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
Application Notes and Protocols for 68Ga-Dota-LM3 PET/CT Imaging in Neuroendocrine Tumors
Introduction
These application notes provide a comprehensive overview and detailed protocols for the use of 68Ga-Dota-LM3, a promising radiopharmaceutical for Positron Emission Tomography/Computed Tomography (PET/CT) imaging of neuroendocrine tumors (NETs). 68Ga-Dota-LM3 is a somatostatin receptor subtype 2 (SSTR2) antagonist that has demonstrated favorable biodistribution, high tumor uptake, and good tumor retention, leading to high-contrast images.[1][2][3] These characteristics make it a valuable tool for the diagnosis, staging, and monitoring of patients with well-differentiated NETs. This document is intended for researchers, scientists, and drug development professionals working in the field of nuclear medicine and oncology.
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical studies involving 68Ga-Dota-LM3 PET/CT imaging in patients with well-differentiated neuroendocrine tumors.
Table 1: Biodistribution of 68Ga-Dota-LM3 in Normal Organs (SUVmax at 1 Hour Post-Injection)
| Organ | SUVmax (Mean ± SD) |
| Pituitary | 1.5 ± 1.0 |
| Parotids | Significantly Lower than 68Ga-NODAGA-LM3 |
| Liver | Significantly Lower than 68Ga-NODAGA-LM3 |
| Spleen | Significantly Lower than 68Ga-NODAGA-LM3 |
| Pancreas | Significantly Lower than 68Ga-NODAGA-LM3 |
| Adrenal | Significantly Lower than 68Ga-NODAGA-LM3 |
| Stomach | Significantly Lower than 68Ga-NODAGA-LM3 |
| Small Intestine | Significantly Lower than 68Ga-NODAGA-LM3 |
| Kidneys | Significantly Lower than 68Ga-NODAGA-LM3 |
Note: Specific SUVmax values for all organs were not consistently provided across all search results. The table reflects that uptake in these organs was significantly lower compared to another SSTR2 antagonist, 68Ga-NODAGA-LM3.[3][4]
Table 2: Tumor Uptake of 68Ga-Dota-LM3 (SUVmax)
| Time Point | Average SUVmax (Mean ± SD) | Maximum SUVmax Reported |
| 5 minutes | 36.6 ± 23.6 | - |
| 30 minutes | 45.3 ± 29.3 | - |
| 1 hour | 47.2 ± 32.6 | 126.9 |
Data compiled from a study involving 20 lesions in patients with well-differentiated neuroendocrine tumors.
Table 3: Radiation Dosimetry of 68Ga-Dota-LM3
| Parameter | Value (Mean ± SD) |
| Effective Dose | 0.025 ± 0.002 mSv/MBq |
| Absorbed Dose (mGy/MBq) | |
| Urinary Bladder Wall | 0.202 |
| Adrenals | 0.014 ± 0.001 |
| Brain | 0.009 ± 0.001 |
| Kidneys | - |
| Red Marrow | - |
The urinary bladder wall was identified as the organ receiving the highest absorbed dose.
Experimental Protocols
Protocol 1: Synthesis and Quality Control of 68Ga-Dota-LM3
This protocol describes the radiolabeling of Dota-LM3 with Gallium-68 (68Ga) and the subsequent quality control measures. The procedure should be performed in a facility compliant with Good Manufacturing Practices (GMP).
Materials:
-
68Ge/68Ga generator
-
This compound precursor
-
Automated synthesis module
-
Reagents for labeling (e.g., HEPES buffer, sterile water, ethanol)
-
Quality control equipment (e.g., HPLC, TLC scanner, dose calibrator)
Synthesis Procedure:
-
Elution of 68Ga: Elute the 68Ge/68Ga generator with sterile, ultra-pure 0.1 M HCl to obtain 68GaCl3.
-
Preparation of Reagents: Prepare the necessary reagents, including dissolving the this compound precursor in a suitable buffer (e.g., HEPES).
-
Radiolabeling: Transfer the 68GaCl3 eluate to the reaction vial containing the this compound precursor and buffer solution within the automated synthesis module. Heat the reaction mixture at a controlled temperature (typically 95°C) for a specified duration (e.g., 5-15 minutes).
-
Purification: After the reaction, purify the 68Ga-Dota-LM3 using a solid-phase extraction cartridge (e.g., C18) to remove unreacted 68Ga and other impurities.
-
Formulation: Elute the purified 68Ga-Dota-LM3 from the cartridge with a sterile, pharmaceutical-grade ethanol/water mixture and formulate it in a sterile saline solution for injection.
Quality Control:
-
Visual Inspection: Inspect the final product for any particulate matter.
-
pH Measurement: The pH of the final product should be within a physiologically acceptable range (typically 4.5-8.5).
-
Radiochemical Purity: Determine the radiochemical purity using High-Performance Liquid Chromatography (HPLC) and/or instant thin-layer chromatography (ITLC). The radiochemical purity should be ≥95%.
-
Radionuclidic Purity: Measure the 68Ge breakthrough from the generator using a gamma spectrometer. The 68Ge content should be below the pharmacopeial limit (e.g., <0.001%).
-
Sterility and Endotoxin Testing: Perform sterility and bacterial endotoxin tests on the final product to ensure it is safe for human administration.
Protocol 2: 68Ga-Dota-LM3 PET/CT Imaging Protocol for Neuroendocrine Tumors
This protocol outlines the procedure for patient preparation, administration of 68Ga-Dota-LM3, and subsequent PET/CT image acquisition.
Patient Preparation:
-
Informed Consent: Obtain written informed consent from the patient before the procedure.
-
Fasting: Patients should fast for a minimum of 4 hours prior to the administration of 68Ga-Dota-LM3 to reduce physiological background uptake in the gastrointestinal tract.
-
Hydration: Encourage the patient to be well-hydrated before and after the scan to facilitate the clearance of the radiotracer.
-
Somatostatin Analogs: Discontinue long-acting somatostatin analogs for at least 3-4 weeks and short-acting analogs for at least 24 hours before the scan to avoid receptor blockade.
Radiotracer Administration:
-
Dosage: Administer an intravenous injection of 68Ga-Dota-LM3. A typical injected activity is in the range of 150-200 MBq. The total peptide mass should also be controlled (e.g., 40 μg).
-
Injection Technique: Administer the radiotracer as a slow bolus injection, followed by a saline flush to ensure the full dose is delivered.
Image Acquisition:
-
Uptake Time: The optimal time for image acquisition is typically 60 minutes post-injection. However, dynamic imaging can be performed at earlier time points (e.g., 5, 15, 30, 45 minutes) for research purposes to assess tracer kinetics.
-
CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization. The scan should cover the area from the skull base to the mid-thigh.
-
PET Scan: Acquire the PET emission data over the same anatomical range as the CT scan. Typical acquisition time is 2-4 minutes per bed position.
-
Image Reconstruction: Reconstruct the PET images using an iterative reconstruction algorithm (e.g., OSEM), applying corrections for attenuation, scatter, and random coincidences.
Image Analysis:
-
Qualitative analysis involves visual interpretation of the fused PET/CT images to identify areas of abnormal radiotracer uptake consistent with neuroendocrine tumors.
-
Quantitative analysis is performed by measuring the Standardized Uptake Value (SUV) in tumors and normal organs.
Visualizations
Caption: Workflow for 68Ga-Dota-LM3 PET/CT Imaging.
Caption: 68Ga-Dota-LM3 Binding to SSTR2 on Tumor Cells.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. A Prospective, Randomized, Double-Blind Study to Evaluate the Safety, Biodistribution, and Dosimetry of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in Patients with Well-Differentiated Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Prospective, Randomized, Double-Blind Study to Evaluate the Safety, Biodistribution, and Dosimetry of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in Patients with Well-Differentiated Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for the Solid-Phase Synthesis of DOTA-LM3 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DOTA-LM3 peptide is a valuable tool in nuclear medicine and oncology research. It is a somatostatin receptor subtype 2 (SSTR2) antagonist, which, when chelated with a radionuclide via the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) moiety, can be used for targeted imaging and therapy of neuroendocrine tumors that overexpress SSTR2.[1][2] The peptide component, LM3, has the sequence p-Cl-Phe-cyclo(D-Cys-Tyr-D-4-amino-Phe(carbamoyl)-Lys-Thr-Cys)D-Tyr-NH2.[1][2] This document provides a detailed protocol for the solid-phase synthesis of this compound, its purification, and characterization.
The synthesis of this compound is a multi-step process that begins with the assembly of the linear peptide on a solid support using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[3] This is followed by on-resin cyclization to form the disulfide bridge, conjugation of the DOTA chelator to the N-terminus, and finally, cleavage from the resin and purification.
Data Presentation
Table 1: Summary of Expected Yields and Purity for this compound Synthesis
| Synthesis Step | Parameter | Expected Value | Reference |
| Solid-Phase Peptide Synthesis (Crude Linear Peptide) | Yield | 70-85% | General SPPS yields |
| Purity (crude) | 50-70% | General SPPS purity | |
| On-Resin Cyclization | Efficiency | >90% | |
| DOTA Conjugation | Efficiency | >95% (Kaiser test negative) | |
| Final Product (After HPLC Purification) | Overall Yield | 15-30% | |
| Purity (final) | >95% | ||
| Radiolabeling with 68Ga | Radiolabeling Efficiency | >95% | |
| Radiochemical Purity | >95% |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear LM3 Peptide
This protocol describes the manual solid-phase synthesis of the linear LM3 peptide on a Rink Amide resin using Fmoc/tBu strategy.
Materials:
-
Rink Amide MBHA resin (100-200 mesh)
-
Fmoc-protected amino acids: Fmoc-D-Tyr(tBu)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-D-4-amino-Phe(carbamoyl)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-D-Cys(Trt)-OH, Fmoc-p-Cl-Phe-OH
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Coupling (Fmoc-D-Tyr(tBu)-OH):
-
Pre-activate Fmoc-D-Tyr(tBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF for 5 minutes.
-
Add DIPEA (6 eq.) to the activated amino acid solution.
-
Add the mixture to the swollen resin and agitate for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Subsequent Amino Acid Couplings: Repeat step 2 and 3 for the following amino acids in sequence:
-
Fmoc-Cys(Trt)-OH
-
Fmoc-Thr(tBu)-OH
-
Fmoc-Lys(Boc)-OH
-
Fmoc-D-4-amino-Phe(carbamoyl)-OH
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-D-Cys(Trt)-OH
-
Fmoc-p-Cl-Phe-OH
-
-
Monitoring Coupling Reactions: After each coupling step, perform a Kaiser test to ensure the absence of free primary amines, indicating a complete reaction. A negative Kaiser test (colorless or yellow beads) confirms completion.
Protocol 2: On-Resin Cyclization (Disulfide Bond Formation)
This protocol describes the formation of the intramolecular disulfide bond between the two cysteine residues while the peptide is still attached to the resin.
Materials:
-
Iodine (I2)
-
DMF
-
DCM
Procedure:
-
Trityl Deprotection:
-
Wash the peptide-resin with DCM.
-
Treat the resin with a solution of 1% TFA in DCM containing 5% TIS (triisopropylsilane) for 2 minutes (repeat 5 times). This selectively removes the Trt protecting groups from the cysteine residues.
-
Wash the resin with DCM (5x) and DMF (5x).
-
-
Oxidation to Form Disulfide Bond:
-
Add a solution of iodine (10 eq.) in DMF to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF until the filtrate is colorless, followed by washing with DCM.
-
Protocol 3: DOTA Conjugation
This protocol details the coupling of DOTA-tris(tBu) ester to the N-terminus of the cyclized, resin-bound peptide.
Materials:
-
DOTA-tris(tBu) ester
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
DMF
Procedure:
-
Fmoc Deprotection of the N-terminal Amino Acid: Perform the Fmoc deprotection of the N-terminal p-Cl-Phe as described in Protocol 1, step 3.
-
DOTA Coupling:
-
Pre-activate DOTA-tris(tBu) ester (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 15 minutes.
-
Add the activated DOTA solution to the peptide-resin.
-
Agitate the reaction mixture for 4-6 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling. A negative result indicates successful conjugation.
-
Wash the resin with DMF (5x) and DCM (5x).
-
Protocol 4: Cleavage, Deprotection, and Purification
This protocol describes the cleavage of the this compound peptide from the solid support, removal of side-chain protecting groups, and subsequent purification by HPLC.
Materials:
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water
-
Cold diethyl ether
-
HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of TFA.
-
-
Precipitation and Washing:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (3x).
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of Solvent A/Solvent B mixture.
-
Purify the peptide by reverse-phase HPLC using a gradient of Solvent B. A typical gradient is 5% to 65% Solvent B over 30 minutes.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect the fractions containing the desired product.
-
-
Characterization and Lyophilization:
-
Analyze the purified fractions by mass spectrometry to confirm the molecular weight of this compound (Expected [M+H]+ ≈ 1550.16 g/mol ).
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
-
Visualizations
Solid-Phase Synthesis Workflow for this compound
Caption: Workflow for the solid-phase synthesis of this compound.
SSTR2 Signaling Pathway
Caption: Simplified SSTR2 signaling pathway upon antagonist binding.
References
Application Notes and Protocols for Evaluating Dota-LM3 Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for a suite of cell culture assays to rigorously evaluate the in vitro efficacy of Dota-LM3, a promising somatostatin receptor (SSTR) antagonist, particularly when radiolabeled (e.g., with Lutetium-177). The protocols are designed to assess its impact on key cancer cell processes, including receptor binding, cell viability, proliferation, apoptosis, and migration.
Introduction to this compound
This compound is a somatostatin receptor antagonist that, when chelated with a radionuclide such as Lutetium-177 (¹⁷⁷Lu), becomes a potent agent for peptide receptor radionuclide therapy (PRRT).[1][2][3][4] Unlike SSTR agonists which are internalized upon binding, this compound and other SSTR antagonists exhibit minimal internalization and act primarily by binding to SSTRs on the cell surface, leading to direct membrane damage.[5] This distinct mechanism of action necessitates a comprehensive in vitro evaluation to characterize its therapeutic potential. The following protocols are designed for use in cancer cell lines overexpressing SSTRs, particularly SSTR2.
Key Experimental Assays
A panel of in vitro assays is crucial to fully characterize the efficacy of this compound. These include:
-
Competitive Binding Assay: To determine the binding affinity (IC₅₀) of this compound to its target receptor.
-
Cell Viability and Proliferation Assays: To quantify the cytotoxic and cytostatic effects of this compound.
-
Apoptosis Assay: To determine if the observed cell death occurs through programmed cell death.
-
Clonogenic Survival Assay: To assess the long-term reproductive viability of cancer cells after treatment.
-
Cell Migration Assay: To evaluate the impact of this compound on the migratory potential of cancer cells.
Competitive Binding Assay
This assay determines the concentration of unlabeled this compound required to displace 50% of a radiolabeled SSTR ligand, providing the half-maximal inhibitory concentration (IC₅₀) as a measure of binding affinity.
Experimental Protocol
-
Cell Seeding: Plate SSTR2-expressing cells (e.g., AR42J, NCI-H69) in 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
Preparation of Reagents:
-
Prepare a stock solution of a radiolabeled SSTR antagonist (e.g., [¹⁷⁷Lu]Lu-JR11) at a known concentration (e.g., 1 nM).
-
Prepare serial dilutions of unlabeled this compound in binding buffer (e.g., DMEM with 20 mM HEPES, 1% BSA, pH 7.4) to achieve a range of concentrations (e.g., 10⁻¹² to 10⁻⁵ M).
-
-
Assay Procedure:
-
Wash the cells once with PBS.
-
Add the various concentrations of unlabeled this compound to the wells in triplicate.
-
Immediately add the radiolabeled SSTR antagonist to all wells at a final concentration of 1 nM.
-
For total binding, add only the radiolabeled antagonist. For non-specific binding, add a high concentration of an unlabeled SSTR ligand (e.g., 1 µM octreotide).
-
Incubate the plate at 37°C for 90 minutes.
-
-
Cell Lysis and Radioactivity Measurement:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 0.1 M NaOH to each well and incubate overnight.
-
Transfer the cell lysates to tubes suitable for a gamma counter.
-
Measure the radioactivity in each tube using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Data Presentation
| Compound | Cell Line | Radioligand | IC₅₀ (nM) |
| This compound | AR42J | [¹⁷⁷Lu]Lu-JR11 | e.g., 15.5 |
| This compound | NCI-H69 | [¹⁷⁷Lu]Lu-JR11 | e.g., 12.8 |
Note: The IC₅₀ values are hypothetical and should be determined experimentally.
Experimental Workflow
Cell Viability and Proliferation Assay (MTT/MTS)
These colorimetric assays measure cell metabolic activity, which is indicative of cell viability and proliferation. The reduction of a tetrazolium salt (MTT or MTS) to a colored formazan product by metabolically active cells is quantified spectrophotometrically.
Experimental Protocol
-
Cell Seeding: Seed SSTR2-expressing cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of [¹⁷⁷Lu]this compound in culture medium.
-
Remove the old medium and add 100 µL of the diluted [¹⁷⁷Lu]this compound to the respective wells in triplicate.
-
Include untreated cells as a control.
-
Incubate the plate for 24, 48, and 72 hours at 37°C.
-
-
MTT/MTS Assay:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Add 100 µL of solubilization solution (e.g., DMSO) and mix thoroughly.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the concentration of [¹⁷⁷Lu]this compound to determine the IC₅₀ value.
-
Data Presentation
| Treatment Time | [¹⁷⁷Lu]this compound IC₅₀ (nM) - Cell Line A | [¹⁷⁷Lu]this compound IC₅₀ (nM) - Cell Line B |
| 24 hours | e.g., 50.2 | e.g., 65.7 |
| 48 hours | e.g., 25.8 | e.g., 38.1 |
| 72 hours | e.g., 12.3 | e.g., 19.5 |
Note: The IC₅₀ values are hypothetical and should be determined experimentally.
Apoptosis Assay (Annexin V Staining)
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane using fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of analysis. Treat the cells with [¹⁷⁷Lu]this compound at its IC₅₀ concentration for 48 hours.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Identify four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Data Presentation
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Control | e.g., 95.1 | e.g., 2.5 | e.g., 1.4 | e.g., 1.0 |
| [¹⁷⁷Lu]this compound | e.g., 40.3 | e.g., 35.2 | e.g., 20.5 | e.g., 4.0 |
Note: The percentages are hypothetical and should be determined experimentally.
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of long-term cell survival and reproductive integrity.
Experimental Protocol
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) in 6-well plates. The number of cells seeded should be adjusted based on the expected toxicity of the treatment.
-
Treatment: Allow cells to attach for a few hours, then treat with various concentrations of [¹⁷⁷Lu]this compound for 24 hours.
-
Incubation: Remove the treatment medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days until visible colonies are formed.
-
Staining and Counting:
-
Fix the colonies with a solution of methanol and acetic acid.
-
Stain the colonies with crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
Plot the surviving fraction against the dose of [¹⁷⁷Lu]this compound on a log-linear scale to generate a cell survival curve.
-
Data Presentation
| [¹⁷⁷Lu]this compound (nM) | Plating Efficiency (%) | Surviving Fraction |
| 0 | e.g., 85.0 | 1.00 |
| 10 | e.g., 63.8 | 0.75 |
| 25 | e.g., 42.5 | 0.50 |
| 50 | e.g., 21.3 | 0.25 |
| 100 | e.g., 8.5 | 0.10 |
Note: The values are hypothetical and should be determined experimentally.
Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of this compound on the migratory capacity of cancer cells using a Boyden chamber system.
Experimental Protocol
-
Preparation of Transwell Inserts: Place Transwell inserts (8 µm pore size) into a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding and Treatment:
-
Resuspend serum-starved cells in serum-free medium containing different concentrations of [¹⁷⁷Lu]this compound.
-
Seed the cells (e.g., 5 x 10⁴ cells) into the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Staining and Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
-
Data Analysis: Calculate the percentage of migration inhibition compared to the untreated control.
Data Presentation
| [¹⁷⁷Lu]this compound (nM) | Average Migrated Cells per Field | % Migration Inhibition |
| 0 | e.g., 150 | 0 |
| 10 | e.g., 120 | 20 |
| 25 | e.g., 75 | 50 |
| 50 | e.g., 30 | 80 |
| 100 | e.g., 15 | 90 |
Note: The values are hypothetical and should be determined experimentally.
Signaling Pathway of SSTR2 Antagonism by this compound
This compound, as an SSTR2 antagonist, blocks the binding of the natural ligand somatostatin. This prevents the activation of downstream signaling pathways that are typically initiated by SSTR2 agonists. The binding of somatostatin to SSTR2 normally leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels, and the activation of phosphotyrosine phosphatases (PTPs), which can dephosphorylate key signaling molecules in growth factor pathways. By blocking these actions, this compound can disrupt the anti-proliferative and pro-apoptotic signals mediated by SSTR2 activation. When radiolabeled, the primary mechanism of action of [¹⁷⁷Lu]this compound is the targeted delivery of cytotoxic radiation to the tumor cells.
General Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the efficacy of this compound in cell culture.
References
- 1. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Prospective, Randomized, Double-Blind Study to Evaluate the Safety, Biodistribution, and Dosimetry of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in Patients with Well-Differentiated Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-Humans Study of the SSTR Antagonist 177Lu-DOTA-LM3 for Peptide Receptor Radionuclide Therapy in Patients with Metastatic Neuroendocrine Neoplasms: Dosimetry, Safety, and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Establishing Animal Models for Preclinical Evaluation of Dota-LM3 Based Peptide Receptor Radionuclide Therapy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Receptor Radionuclide Therapy (PRRT) is a targeted therapeutic approach that delivers radiation to cancer cells expressing specific receptors. Dota-LM3 is a promising somatostatin receptor subtype 2 (SSTR2) antagonist that can be labeled with therapeutic radionuclides, such as Lutetium-177 (¹⁷⁷Lu) or Actinium-225 (²²⁵Ac), for the treatment of neuroendocrine neoplasms (NENs). Preclinical studies in relevant animal models are crucial for evaluating the efficacy, dosimetry, and safety of this compound based PRRT before clinical translation. These application notes provide detailed protocols for establishing xenograft animal models of NENs and conducting key preclinical studies.
This compound, as an SSTR antagonist, has demonstrated a favorable biodistribution profile and the potential for higher tumor radiation doses compared to SSTR agonists.[1] Clinical studies have shown that PRRT with ¹⁷⁷Lu-Dota-LM3 is well-tolerated and effective in patients with metastatic NENs.[1] The development of robust animal models is essential to further investigate and optimize this therapeutic strategy.
Quantitative Data Summary
The following tables summarize representative biodistribution data for SSTR antagonists in preclinical models and comparative dosimetry data from human studies, which can guide the design and interpretation of animal experiments.
Table 1: Representative Biodistribution of ¹⁷⁷Lu-labeled SSTR Antagonists in Xenograft Mouse Models (% Injected Dose per Gram - %ID/g)
| Organ/Tissue | 1 h p.i. | 4 h p.i. | 24 h p.i. | 48 h p.i. |
| Blood | 10.5 ± 1.2 | 5.2 ± 0.8 | 1.1 ± 0.3 | 0.5 ± 0.1 |
| Tumor | 15.2 ± 2.5 | 31.4 ± 4.2 | 25.6 ± 3.9 | 18.8 ± 0.9 |
| Kidneys | 12.8 ± 1.9 | 8.5 ± 1.5 | 3.2 ± 0.7 | 1.8 ± 0.4 |
| Liver | 2.5 ± 0.6 | 1.8 ± 0.4 | 0.9 ± 0.2 | 0.6 ± 0.1 |
| Spleen | 1.8 ± 0.5 | 1.2 ± 0.3 | 0.7 ± 0.2 | 0.4 ± 0.1 |
| Lungs | 3.1 ± 0.7 | 1.5 ± 0.4 | 0.5 ± 0.1 | 0.3 ± 0.1 |
| Bone | 1.2 ± 0.3 | 0.8 ± 0.2 | 0.4 ± 0.1 | 0.3 ± 0.1 |
Note: Data are presented as mean ± standard deviation and are compiled based on preclinical studies of similar ¹⁷⁷Lu-labeled SSTR2 antagonists.[2] Actual values may vary depending on the specific animal model, cell line, and experimental conditions.
Table 2: Comparative Dosimetry of ¹⁷⁷Lu-Dota-LM3 (Antagonist) vs. ¹⁷⁷Lu-DOTATOC (Agonist) in Humans (Gy/GBq)
| Organ/Tissue | ¹⁷⁷Lu-Dota-LM3 (Antagonist) | ¹⁷⁷Lu-DOTATOC (Agonist) |
| Whole Body | 0.12 | 0.03 |
| Kidneys | 2.0 | 0.6 |
| Spleen | 3.3 | 0.7 |
| Tumor | 21.0 | 6.0 |
Note: Data from human clinical studies.[1] This highlights the potential for higher tumor-to-organ dose ratios with SSTR antagonists.
Experimental Protocols
Detailed methodologies for establishing animal models and conducting subsequent PRRT studies are provided below.
Protocol 1: Establishment of a Subcutaneous Neuroendocrine Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model using a human neuroendocrine tumor cell line.
Materials:
-
SSTR2-expressing human neuroendocrine tumor cell line (e.g., NCI-H69, HT-29, AR42J)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate)
-
6-8 week old female immunodeficient mice (e.g., athymic nude, SCID, or NSG)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Digital calipers
Procedure:
-
Cell Culture: Culture the selected neuroendocrine tumor cell line according to standard protocols to achieve 80-90% confluency.
-
Cell Harvesting:
-
Wash the cells with sterile PBS.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
-
Cell Preparation for Injection:
-
Centrifuge the required number of cells and resuspend the pellet in cold, sterile PBS or a 1:1 mixture of PBS and Matrigel®.
-
The final cell concentration should be 5-10 x 10⁶ cells in a volume of 100-200 µL per mouse.
-
Keep the cell suspension on ice until injection.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse using isoflurane.
-
Wipe the injection site (typically the right flank) with an alcohol swab.
-
Gently lift the skin and inject the 100-200 µL of cell suspension subcutaneously.
-
Monitor the mouse until it has fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Palpate the injection site 2-3 times per week to monitor for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.
-
Mice are typically ready for experimental studies when tumors reach a volume of 100-200 mm³.
-
Protocol 2: Orthotopic Pancreatic Neuroendocrine Tumor Model
This protocol describes the surgical implantation of neuroendocrine tumor cells into the pancreas of a mouse, creating a more clinically relevant tumor microenvironment.
Materials:
-
Same as Protocol 1, with the addition of:
-
Surgical instruments (scalpel, forceps, scissors, retractors)
-
Sutures or wound clips
-
Sterile cotton swabs
-
Betadine solution
Procedure:
-
Cell Preparation: Prepare the tumor cell suspension as described in Protocol 1. A suspension in Matrigel is recommended to prevent leakage.
-
Surgical Procedure:
-
Anesthetize the mouse and place it in a supine position.
-
Shave and sterilize the upper left abdominal quadrant with betadine and alcohol.
-
Make a small incision (approximately 1 cm) in the skin and peritoneum to expose the spleen and the tail of the pancreas.
-
Gently exteriorize the spleen to visualize the pancreas.
-
Using a 30-gauge needle, slowly inject 20-30 µL of the cell suspension (1-2 x 10⁶ cells) into the tail of the pancreas.
-
Hold the needle in place for a minute to allow the Matrigel to solidify and prevent leakage.
-
Carefully return the spleen and pancreas to the abdominal cavity.
-
Close the peritoneum and skin with sutures or wound clips.
-
-
Post-Operative Care:
-
Administer analgesics as per institutional guidelines.
-
Monitor the mouse for signs of distress or infection.
-
Tumor growth can be monitored non-invasively using imaging modalities such as ultrasound or bioluminescence imaging (if using luciferase-expressing cells).
-
Protocol 3: Biodistribution Study of ¹⁷⁷Lu-Dota-LM3
This protocol outlines the procedure for determining the uptake and clearance of ¹⁷⁷Lu-Dota-LM3 in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (from Protocol 1 or 2)
-
¹⁷⁷Lu-Dota-LM3 (radiolabeled and purified)
-
Sterile saline for injection
-
Anesthetic
-
Gamma counter
-
Precision balance
Procedure:
-
Radiopharmaceutical Administration:
-
Anesthetize the tumor-bearing mice.
-
Inject a known amount of ¹⁷⁷Lu-Dota-LM3 (e.g., 5-10 MBq in 100 µL of sterile saline) intravenously via the tail vein.
-
Record the exact injected dose for each mouse by measuring the radioactivity in the syringe before and after injection.
-
-
Tissue Harvesting:
-
At predetermined time points (e.g., 1, 4, 24, 48, and 72 hours post-injection), euthanize a cohort of mice (n=3-5 per time point) by a humane method.
-
Collect blood via cardiac puncture.
-
Dissect and collect major organs and tissues of interest (tumor, kidneys, liver, spleen, lungs, heart, stomach, intestines, muscle, bone, and brain).
-
-
Radioactivity Measurement:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in an aliquot of the injected dose using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
-
Plot the %ID/g versus time for each tissue to determine the uptake and clearance kinetics.
-
Calculate tumor-to-organ ratios to assess the targeting efficiency.
-
Mandatory Visualizations
Caption: Dual mechanism of action of ¹⁷⁷Lu-Dota-LM3 PRRT.
References
Application Notes and Protocols for Dosimetry Calculation in ¹⁷⁷Lu-Dota-LM3 Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for dosimetry calculations in peptide receptor radionuclide therapy (PRRT) using ¹⁷⁷Lu-Dota-LM3. This document is intended to guide researchers, scientists, and drug development professionals in accurately determining the radiation absorbed dose in patients undergoing this targeted therapy for neuroendocrine tumors (NETs).
Introduction to ¹⁷⁷Lu-Dota-LM3 Therapy and the Importance of Dosimetry
¹⁷⁷Lu-Dota-LM3 is a radiolabeled somatostatin analogue that targets somatostatin receptor subtype 2 (SSTR2), which is overexpressed in many neuroendocrine tumors.[1][2] The therapeutic efficacy of ¹⁷⁷Lu-Dota-LM3 stems from the beta-minus particles emitted by the decay of Lutetium-177. These beta particles have a short tissue penetration range, delivering a high radiation dose to the tumor cells while minimizing damage to surrounding healthy tissues.[3][4] The emitted radiation induces single- and double-stranded DNA breaks, ultimately leading to cancer cell apoptosis.[5]
Accurate dosimetry is paramount in ¹⁷⁷Lu-Dota-LM3 therapy to ensure that a sufficient radiation dose is delivered to the tumor to be effective, while keeping the dose to critical organs, such as the kidneys and bone marrow, within safe limits. Patient-specific dosimetry allows for the optimization of treatment plans, potentially improving therapeutic outcomes and minimizing toxicity.
Dosimetry Calculation Methods
The cornerstone of dosimetry for ¹⁷⁷Lu-Dota-LM3 therapy is the Medical Internal Radiation Dose (MIRD) formalism. This method calculates the mean absorbed dose to a target organ by considering the cumulative activity in a source organ and the physical properties of the radionuclide. The general MIRD equation is:
D(rₖ) = Ã(rₕ) × S(rₖ ← rₕ)
Where:
-
D(rₖ) is the mean absorbed dose in the target organ.
-
Ã(rₕ) is the time-integrated activity in the source organ.
-
S(rₖ ← rₕ) is the S-value, which represents the mean absorbed dose to the target organ per unit of cumulated activity in the source organ.
Software packages such as OLINDA/EXM (Organ Level Internal Dose Assessment/Exponential Modeling) are commonly used to perform these calculations, incorporating standardized human phantom models.
More advanced techniques, such as voxel-based dosimetry using Monte Carlo simulations, can provide a more personalized and accurate dose distribution by taking into account the patient's specific anatomy and the heterogeneous distribution of the radiopharmaceutical within the tumors and organs.
Quantitative Data Summary
The following tables summarize the quantitative data on the biodistribution and dosimetry of ¹⁷⁷Lu-Dota-LM3, including a comparison with the SSTR agonist ¹⁷⁷Lu-DOTATOC.
Table 1: Biodistribution and Effective Half-Life of ¹⁷⁷Lu-Dota-LM3 vs. ¹⁷⁷Lu-DOTATOC
| Parameter | ¹⁷⁷Lu-Dota-LM3 (n=11) | ¹⁷⁷Lu-DOTATOC (n=247) |
| Whole Body Effective Half-life (h) | 76 | 50 |
| Kidneys Effective Half-life (h) | 85 | 62 |
| Spleen Effective Half-life (h) | 90 | 73 |
| Metastases Effective Half-life (h) | 107 | 73 |
| Median Uptake 20h p.i. (%IA) - Whole Body | 72% | 19% |
| Median Uptake 20h p.i. (%IA) - Kidneys | 6% | 1.7% |
| Median Uptake 20h p.i. (%IA) - Spleen | 4% | 1% |
| Median Uptake 20h p.i. (%IA/ml) - Tumor | 0.12%/ml | 0.05%/ml |
Table 2: Mean Absorbed Organ and Tumor Doses for ¹⁷⁷Lu-Dota-LM3 vs. ¹⁷⁷Lu-DOTATOC
| Organ/Tumor | Mean Absorbed Dose (Gy/GBq) - ¹⁷⁷Lu-Dota-LM3 | Mean Absorbed Dose (Gy/GBq) - ¹⁷⁷Lu-DOTATOC |
| Whole Body | 0.12 | 0.03 |
| Kidneys | 2.0 | 0.6 |
| Spleen | 3.3 | 0.7 |
| Tumor | 21 | 6 |
Experimental Protocols
Patient Preparation and Administration
-
Patient Selection: Patients should have histologically confirmed, metastatic, or unresectable neuroendocrine tumors with high SSTR expression, as confirmed by PET/CT imaging with a radiolabeled SSTR analogue (e.g., ⁶⁸Ga-DOTA-peptides).
-
Informed Consent: Obtain written informed consent from the patient after a thorough explanation of the procedure, potential risks, and benefits.
-
Pre-medication: Administer antiemetics approximately 30 minutes before the infusion of ¹⁷⁷Lu-Dota-LM3 to prevent nausea and vomiting.
-
Amino Acid Infusion: To reduce renal radiation exposure, an intravenous infusion of a solution containing lysine and arginine should be started 30-60 minutes prior to the administration of ¹⁷⁷Lu-Dota-LM3 and continued for several hours.
-
Radiopharmaceutical Administration: ¹⁷⁷Lu-Dota-LM3 is administered as a slow intravenous infusion over 20-30 minutes.
SPECT/CT Imaging Protocol
Quantitative SPECT/CT imaging is crucial for accurate dosimetry. The following is a recommended protocol:
-
Imaging Time Points: Acquire whole-body planar and SPECT/CT images at multiple time points post-injection to accurately determine the pharmacokinetics of ¹⁷⁷Lu-Dota-LM3. Recommended time points are 4, 24, 48, and 72 hours post-injection. A reduced number of time points can be used, but this may increase the uncertainty of the dose estimation.
-
Gamma Camera and Collimator: Use a dual-head SPECT/CT scanner equipped with medium-energy general-purpose (MEGP) collimators.
-
Energy Windows: Set the primary energy window at 208 keV (±10%) for ¹⁷⁷Lu. Set adjacent scatter windows for scatter correction (e.g., upper scatter at 240 keV ±5% and lower scatter at 177.8 keV ±5%).
-
SPECT Acquisition Parameters:
-
Projections: 60-120 projections over 360 degrees.
-
Time per Projection: 15-30 seconds.
-
Matrix Size: 128x128.
-
CT Acquisition: A low-dose CT scan should be performed for attenuation correction and anatomical localization.
-
-
Image Reconstruction: Reconstruct the SPECT images using an iterative reconstruction algorithm (e.g., OSEM) with corrections for attenuation, scatter, and resolution recovery.
Dosimetry Calculation Protocol using OLINDA/EXM
-
Image Analysis and Quantification:
-
Co-register the SPECT and CT images from all time points.
-
Delineate regions of interest (ROIs) or volumes of interest (VOIs) for all relevant source organs (e.g., kidneys, liver, spleen, whole body) and tumors on the CT images.
-
Transfer these ROIs/VOIs to the quantitative SPECT images.
-
Determine the total activity in each source organ and tumor at each imaging time point.
-
-
Time-Activity Curve Generation:
-
For each source organ and tumor, plot the measured activity versus time.
-
Fit the time-activity data to a mono- or bi-exponential function to generate a time-activity curve (TAC).
-
-
Time-Integrated Activity Calculation:
-
Calculate the time-integrated activity (Ã) for each source organ by integrating the area under the TAC from time zero to infinity.
-
-
OLINDA/EXM Input:
-
Launch the OLINDA/EXM software.
-
Select ¹⁷⁷Lu as the radionuclide.
-
Choose the appropriate phantom model (e.g., adult male, adult female).
-
Enter the calculated time-integrated activity for each source organ into the software.
-
-
Dose Calculation and Reporting:
-
The software will calculate the absorbed dose to all target organs based on the MIRD formalism and the selected phantom's S-values.
-
Generate a report detailing the absorbed dose to each organ and tumor.
-
Visualizations
Somatostatin Receptor Signaling Pathway
Caption: SSTR2 signaling pathway activated by ¹⁷⁷Lu-Dota-LM3.
Experimental Workflow for Dosimetry Calculation
Caption: Workflow for patient-specific dosimetry in ¹⁷⁷Lu-Dota-LM3 therapy.
Logical Relationship of Dosimetry Components
Caption: Interrelationship of components in dosimetry calculation.
References
- 1. First-in-Humans Study of the SSTR Antagonist 177Lu-DOTA-LM3 for Peptide Receptor Radionuclide Therapy in Patients with Metastatic Neuroendocrine Neoplasms: Dosimetry, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Somatostatin receptor radionuclide therapy in neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. initiomedical.ca [initiomedical.ca]
- 4. What is the mechanism of action of Lutetium Dotatate LU-177? [synapse.patsnap.com]
- 5. Neuroendocrine Tumor 177Lutetium-Dotatate Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Competitive Binding Assays with Dota-LM3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dota-LM3 is a synthetic peptide analog of somatostatin and functions as a high-affinity antagonist for the somatostatin receptor subtype 2 (SSTR2).[1][2][3] SSTR2 is a G-protein coupled receptor (GPCR) overexpressed in many neuroendocrine tumors (NETs), making it a crucial target for both diagnostic imaging and targeted radionuclide therapy.[4][5] When chelated with radionuclides such as Gallium-68 (⁶⁸Ga) or Lutetium-177 (¹⁷⁷Lu), this compound is utilized for positron emission tomography (PET) imaging and peptide receptor radionuclide therapy (PRRT) of NETs, respectively.
Competitive binding assays are fundamental in vitro tools to determine the binding affinity of unlabeled ligands, such as this compound, to their target receptors. This application note provides a detailed protocol for performing a competitive binding assay with this compound using SSTR2-expressing cells. The data generated from this assay, specifically the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), are critical for characterizing the potency of this compound and similar compounds in drug discovery and development.
Principle of the Assay
The competitive binding assay measures the ability of an unlabeled compound (the competitor, this compound) to displace a radiolabeled ligand with known affinity from its receptor (SSTR2). The assay is performed by incubating a constant concentration of the radiolabeled ligand and SSTR2-expressing cell membranes with increasing concentrations of the unlabeled competitor. As the concentration of the unlabeled competitor increases, it displaces more of the radiolabeled ligand from the receptor. The concentration of the competitor that displaces 50% of the specifically bound radioligand is the IC50 value. The Ki value, a measure of the competitor's binding affinity, can then be calculated from the IC50 value using the Cheng-Prusoff equation, provided the dissociation constant (Kd) of the radioligand is known.
Data Presentation
The binding affinity of this compound and a commonly used radioligand for SSTR2 are summarized in the table below. This data is essential for designing and interpreting the competitive binding assay.
| Compound | Receptor | Parameter | Value (nM) | Reference |
| ⁶⁸Ga-Dota-LM3 | SSTR2 | IC50 | 12.5 | |
| ¹⁷⁷Lu-DOTATATE | SSTR2 | Kd | 0.08 | |
| This compound (unlabeled) | SSTR2 | Ki (calculated) | ~6.2 | Calculated |
Note: The Ki value for unlabeled this compound was calculated using the Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)), where [L] is the concentration of the radioligand. For this calculation, it is assumed the concentration of the radioligand used in the IC50 determination was approximately equal to its Kd.
Experimental Protocols
This section provides a detailed methodology for performing a competitive binding assay with this compound.
Materials and Reagents
-
Cell Line: AR42J cells (rat pancreatic tumor cell line, known to express SSTR2).
-
Radioligand: ¹⁷⁷Lu-DOTATATE (a high-affinity SSTR2 agonist).
-
Competitor: Unlabeled this compound.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mg/mL bovine serum albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Lysis Buffer: 1 N NaOH.
-
96-well filter plates with glass fiber filters.
-
Vacuum manifold.
-
Scintillation counter and scintillation fluid.
Cell Culture and Membrane Preparation
-
Culture AR42J cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Harvest cells when they reach 80-90% confluency.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold binding buffer and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh, ice-cold binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
-
Store the membrane preparations at -80°C until use.
Competitive Binding Assay Protocol
-
Prepare a serial dilution of unlabeled this compound in binding buffer. The concentration range should typically span from 10⁻¹² M to 10⁻⁵ M.
-
Set up the assay in a 96-well filter plate. Each well will have a final volume of 200 µL.
-
Add the following to each well:
-
50 µL of binding buffer (for total binding) or 50 µL of a high concentration of unlabeled somatostatin analog (e.g., 1 µM octreotide) for non-specific binding.
-
50 µL of the serially diluted unlabeled this compound.
-
50 µL of a fixed concentration of ¹⁷⁷Lu-DOTATATE (typically at or below its Kd, e.g., 0.1 nM).
-
50 µL of the SSTR2-expressing cell membrane preparation (typically 10-50 µg of protein per well).
-
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate completely.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM, in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of competitor) and from the binding at each competitor concentration.
-
Generate a Competition Curve: Plot the specific binding (as a percentage of the maximal specific binding) against the logarithm of the competitor (this compound) concentration.
-
Determine the IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the concentration of this compound that inhibits 50% of the specific binding of ¹⁷⁷Lu-DOTATATE.
-
Calculate the Ki: Use the Cheng-Prusoff equation to calculate the inhibition constant (Ki) for this compound:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
IC50 is the experimentally determined half-maximal inhibitory concentration of this compound.
-
[L] is the concentration of the radioligand (¹⁷⁷Lu-DOTATATE) used in the assay.
-
Kd is the dissociation constant of the radioligand for SSTR2.
-
-
-
Mandatory Visualizations
SSTR2 Signaling Pathway
Caption: SSTR2 signaling cascade upon ligand binding.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for the this compound competitive binding assay.
References
- 1. mdpi.com [mdpi.com]
- 2. A Prospective, Randomized, Double-Blind Study to Evaluate the Safety, Biodistribution, and Dosimetry of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in Patients with Well-Differentiated Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Clinical Significance of Somatostatin Receptor (SSTR) 2 in Meningioma | Semantic Scholar [semanticscholar.org]
- 5. news-medical.net [news-medical.net]
Novel Applications of DOTA-LM3 in Molecular Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DOTA-LM3 is a promising bifunctional chelator that, when conjugated with a targeting peptide and radiolabeled, becomes a powerful tool in molecular imaging and therapy, particularly for neuroendocrine neoplasms (NENs). As a somatostatin receptor (SSTR) antagonist, it offers distinct advantages over SSTR agonists, such as DOTATATE and DOTATOC. This document provides detailed application notes and protocols for the use of this compound-based radiopharmaceuticals in preclinical and clinical research.
Radiolabeled SSTR antagonists like [⁶⁸Ga]Ga-DOTA-LM3 have demonstrated improved lesion detection and higher tumor-to-background ratios, especially in liver metastases, when compared to SSTR agonists.[1][2] This is attributed to the higher number of receptor binding sites for antagonists.[3] The theranostic potential of this compound is realized by pairing it with therapeutic radionuclides like Lutetium-177 ([¹⁷⁷Lu]Lu-DOTA-LM3) or Actinium-225 ([²²⁵Ac]Ac-DOTA-LM3), allowing for a seamless transition from diagnostic imaging to targeted radionuclide therapy.[4][5]
Key Advantages of this compound Based Radiopharmaceuticals:
-
Superior Lesion Detection: Clinical studies have shown that [⁶⁸Ga]Ga-DOTA-LM3 detects more lesions than [⁶⁸Ga]Ga-DOTATATE.
-
Higher Tumor-to-Background Ratios: this compound exhibits lower uptake in most healthy organs, leading to improved image contrast and higher tumor-to-background ratios.
-
Theranostic Potential: The same this compound conjugate can be labeled with diagnostic isotopes (e.g., ⁶⁸Ga) for PET imaging and therapeutic isotopes (e.g., ¹⁷⁷Lu, ²²⁵Ac) for peptide receptor radionuclide therapy (PRRT).
-
Efficacy in Agonist-Negative Patients: [¹⁷⁷Lu]Lu-DOTA-LM3 has shown effectiveness in treating NENs in patients with low or no SSTR agonist binding.
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies involving this compound and other SSTR-targeting radiopharmaceuticals.
Table 1: Comparative Lesion Detection
| Radiopharmaceutical | Total Lesions Detected | Reference |
| [⁶⁸Ga]Ga-DOTA-LM3 | 447 | |
| [⁶⁸Ga]Ga-DOTATATE | 372 | |
| [⁶⁸Ga]Ga-NODAGA-LM3 | 548 | |
| [⁶⁸Ga]Ga-DOTA-LM3 | 445 |
Table 2: Biodistribution and Dosimetry of ¹⁷⁷Lu-DOTA-LM3 vs. ¹⁷⁷Lu-DOTATOC
| Parameter | ¹⁷⁷Lu-DOTA-LM3 | ¹⁷⁷Lu-DOTATOC | Reference |
| Median Uptake (20h p.i., %IA) | |||
| Whole Body | 72% | 19% | |
| Kidneys | 6% | 1.7% | |
| Spleen | 4% | 1% | |
| Tumor | 0.12%/ml | 0.05%/ml | |
| Effective Half-Life (hours) | |||
| Whole Body | 76h | 50h | |
| Kidneys | 85h | 62h | |
| Spleen | 90h | 73h | |
| Metastases | 107h | 73h | |
| Mean Absorbed Dose (Gy/GBq) | |||
| Whole Body | 0.12 Gy/GBq | 0.03 Gy/GBq | |
| Kidneys | 2.0 Gy/GBq | 0.6 Gy/GBq | |
| Spleen | 3.3 Gy/GBq | 0.7 Gy/GBq | |
| Tumor | 21 Gy/GBq | 6 Gy/GBq |
Table 3: Treatment Response to ¹⁷⁷Lu-DOTA-LM3 PRRT
| Response Criteria | Complete Remission | Partial Remission | Stable Disease | Progressive Disease | Disease Control Rate | Reference |
| RECIST 1.1 | - | 36.2% (17/47) | 48.9% (23/47) | 14.9% (7/47) | 85.1% | |
| EORTC | 4.3% (2/47) | 44.7% (21/47) | 38.3% (18/47) | 12.8% (6/47) | 87.2% |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Lutetium-177
This protocol describes a general method for labeling this compound with the therapeutic radionuclide ¹⁷⁷Lu.
Materials:
-
This compound peptide
-
[¹⁷⁷Lu]LuCl₃ in 0.05 M HCl
-
Sodium acetate buffer (0.4 M, pH 5.5)
-
Gentisic acid
-
Sterile, pyrogen-free water for injection
-
Heating block or water bath (90°C)
-
HPLC system for quality control
-
ITLC system for radiochemical purity assessment
Procedure:
-
In a sterile vial, dissolve the this compound peptide in sodium acetate buffer.
-
Add 5-10 mg of gentisic acid to the solution to prevent radiolysis.
-
Add the required activity of [¹⁷⁷Lu]LuCl₃ to the vial.
-
Incubate the reaction mixture at 90°C for 30 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control to determine radiochemical purity and identity using HPLC and ITLC. The radiochemical purity should be greater than 99%.
-
The final product is ready for further formulation and administration.
Protocol 2: PET/CT Imaging with [⁶⁸Ga]Ga-DOTA-LM3
This protocol outlines the procedure for PET/CT imaging in patients with suspected or confirmed NENs using [⁶⁸Ga]Ga-DOTA-LM3.
Patient Preparation:
-
Ensure the patient is well-hydrated.
-
No specific fasting requirements are generally needed.
Imaging Procedure:
-
Administer a mean activity of 285 MBq of [⁶⁸Ga]Ga-NODAGA-LM3 intravenously. Note: While the reference uses NODAGA-LM3 for patient selection, the imaging protocol is applicable to this compound.
-
Administer 20 mg of furosemide intravenously to enhance renal excretion of the tracer.
-
PET/CT imaging is typically performed 45-60 minutes after the injection.
-
Acquire whole-body PET images.
-
A diagnostic contrast-enhanced CT scan can be acquired for anatomical localization and attenuation correction.
Visualizations
Caption: Theranostic workflow for this compound in NEN management.
Caption: Signaling pathway targeted by this compound.
Caption: Logical relationship of this compound radiopharmaceutical components.
References
- 1. Frontiers | Targeted radionuclide therapy and diagnostic imaging of SSTR positive neuroendocrine tumors: a clinical update in the new decade [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Molecular Imaging for Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New PET Radiotracers for the Imaging of Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impressive Response to TANDEM Peptide Receptor Radionuclide Therapy with 177Lu/225Acthis compound Somatostatin Receptor Antagonist in a Patient with Therapy-Refractory, Rapidly Progressive Neuroendocrine Neoplasm of the Pancreas | MDPI [mdpi.com]
Application Notes: Quantifying SSTR2 Expression in Tumors Using Dota-LM3
Introduction
Somatostatin receptor subtype 2 (SSTR2) is a G-protein coupled receptor that is highly overexpressed in many neuroendocrine neoplasms (NENs). This overexpression makes SSTR2 an exceptional target for both diagnostic imaging and peptide receptor radionuclide therapy (PRRT). Dota-LM3 is a potent, second-generation somatostatin receptor antagonist. When chelated with a radionuclide such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging or Lutetium-177 (¹⁷⁷Lu) for therapy, it allows for the precise quantification and targeting of SSTR2-expressing tumors. Antagonists like this compound have shown advantages over traditional agonists, including higher tumor uptake and detection of more lesions.[1][2][3] These application notes provide detailed protocols for the use of this compound in quantifying SSTR2 expression, from radiolabeling to in vivo imaging.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound, providing a basis for its application in SSTR2 quantification.
Table 1: In Vitro SSTR2 Binding Affinity
This table compares the 50% inhibitory concentration (IC50) of this compound and its variants, indicating their binding affinity to the SSTR2 receptor. Lower values denote higher affinity.
| Compound | IC50 (nmol/L) | Notes |
| ⁶⁸Ga-DOTA-LM3 | 12.5 | Demonstrates high affinity for SSTR2.[4][5] |
| ⁶⁸Ga-NODAGA-LM3 | 1.3 | The NODAGA chelator results in a 10-fold higher affinity compared to this compound. |
Table 2: Comparative Dosimetry and Uptake of ¹⁷⁷Lu-DOTA-LM3 vs. ¹⁷⁷Lu-DOTATOC (Agonist)
This table presents dosimetry data from a human study, highlighting the higher absorbed dose delivered to tumors by the antagonist ¹⁷⁷Lu-DOTA-LM3 compared to the agonist ¹⁷⁷Lu-DOTATOC.
| Organ/Tissue | Mean Absorbed Dose for ¹⁷⁷Lu-DOTA-LM3 (Gy/GBq) | Mean Absorbed Dose for ¹⁷⁷Lu-DOTATOC (Gy/GBq) |
| Whole Body | 0.12 | 0.04 |
| Kidneys | 2.3 | 0.6 |
| Spleen | 3.4 | 0.8 |
| Metastases (Average) | 51 | 10 |
| Liver Metastases | 93 | 12 |
Table 3: PET Imaging Tumor Uptake in Patients
This table shows the maximal Standardized Uptake Values (SUVmax) observed in patients with neuroendocrine tumors, indicating the intensity of radiotracer accumulation in lesions.
| Tracer | Average SUVmax (± SD) | Highest Observed SUVmax |
| ⁶⁸Ga-DOTA-LM3 | 47.2 ± 32.6 | 126.9 |
| ⁶⁸Ga-NODAGA-LM3 | 57.5 ± 39.4 | 231.9 |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: Radiolabeling of this compound with Gallium-68 (⁶⁸Ga)
This protocol describes the manual preparation of ⁶⁸Ga-DOTA-LM3 for PET imaging.
Materials:
-
This compound precursor
-
Pharmaceutical-grade ⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (pH 4.0)
-
0.1 M Hydrochloric acid
-
Reaction vial (e.g., V-vial)
-
Heating block
-
C18 Sep-Pak cartridge for optional purification
-
Quality control system (e.g., radio-HPLC or ITLC)
Procedure:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Transfer the ⁶⁸Ga eluate directly into a reaction vial containing approximately 40 µg of the this compound precursor dissolved in sodium acetate buffer.
-
Ensure the final pH of the reaction mixture is approximately 4.0.
-
Heat the reaction mixture at 100°C for 10 minutes in a heating block.
-
After incubation, allow the vial to cool to room temperature.
-
Quality Control: Determine the radiochemical purity (RCP) using radio-HPLC or ITLC. An RCP of >95% is typically required for clinical use. If purity is insufficient, the product can be purified using a C18 Sep-Pak cartridge.
Protocol 2: Radiolabeling of this compound with Lutetium-177 (¹⁷⁷Lu)
This protocol outlines the preparation of ¹⁷⁷Lu-DOTA-LM3 for biodistribution studies and PRRT.
Materials:
-
This compound precursor
-
¹⁷⁷Lu-Chloride (¹⁷⁷LuCl₃) solution
-
Sodium acetate buffer (0.4 M, pH 5.5)
-
Gentisic acid (as a radiolysis scavenger)
-
DTPA solution (for quenching)
-
Heating block
-
Quality control system (radio-HPLC)
Procedure:
-
In a reaction vial, combine the this compound peptide with the required activity of ¹⁷⁷LuCl₃.
-
Add sodium acetate buffer (0.4 M, pH 5.5) to the vial.
-
Add 5–10 mg of gentisic acid to the buffer to prevent radiolysis.
-
Heat the mixture at 90°C for 30 minutes.
-
After heating, cool the solution to room temperature.
-
Quench the reaction by adding a small volume of DTPA solution to complex any free ¹⁷⁷Lu.
-
Quality Control: Verify the radiochemical purity and identity using radio-HPLC. Monitor for pH, endotoxin content, and sterility for clinical applications.
Protocol 3: In Vivo Biodistribution in Tumor-Bearing Animal Models
This protocol describes a typical procedure to quantify this compound uptake in tumors and organs using a mouse model.
Materials:
-
Tumor-bearing mice (e.g., female NMRI nude mice with subcutaneous NCI-H727 or AR42J tumors).
-
Radiolabeled this compound (e.g., ¹⁷⁷Lu-DOTA-LM3 or ⁶⁸Ga-DOTA-LM3).
-
Anesthesia (e.g., sevoflurane or isoflurane).
-
Gamma counter.
-
Precision balance.
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Inject a known quantity (e.g., 3-5 MBq) of the radiolabeled this compound intravenously via the tail vein.
-
At predefined time points post-injection (p.i.), such as 1, 3, and 16 hours, euthanize a cohort of mice.
-
Dissect key organs (blood, tumor, kidneys, liver, spleen, muscle, bone, etc.).
-
Weigh each organ/tissue sample accurately.
-
Measure the radioactivity in each sample, along with standards of the injected dose, using a gamma counter.
-
Calculate the uptake in each tissue and express it as a percentage of the injected dose per gram of tissue (%ID/g).
Visualizations: Pathways and Workflows
SSTR2 Signaling Pathway
The binding of somatostatin (SST) or its analogs to SSTR2 initiates several intracellular signaling cascades. The primary pathway involves coupling to inhibitory G-proteins (Gi), which leads to the inhibition of adenylyl cyclase (AC), a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent reduction in protein kinase A (PKA) activity. This cascade ultimately inhibits hormone secretion and cell proliferation.
Experimental Workflow for SSTR2 Quantification
This diagram illustrates the sequential process for developing and utilizing this compound as a quantitative imaging agent for SSTR2 expression, from chemical synthesis to final data analysis.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. A Prospective, Randomized, Double-Blind Study to Evaluate the Safety, Biodistribution, and Dosimetry of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in Patients with Well-Differentiated Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Biodistribution Studies of DOTA-LM3
For Researchers, Scientists, and Drug Development Professionals
Introduction
DOTA-LM3 is a promising peptide conjugate for the targeting of somatostatin receptor subtype 2 (SSTR2), which is overexpressed in many neuroendocrine tumors (NETs). When chelated with a radionuclide, this compound can be used for both diagnostic imaging and targeted radionuclide therapy. Accurate characterization of its in-vivo biodistribution is a critical step in the preclinical and clinical development of this compound based radiopharmaceuticals. These application notes provide detailed protocols for conducting in-vivo biodistribution studies of radiolabeled this compound in animal models.
Core Principles
The fundamental principle of an in-vivo biodistribution study is to quantify the uptake and clearance of a radiolabeled compound in various organs and tissues over time. This is typically achieved by administering the radiolabeled this compound to a suitable animal model, followed by imaging at specific time points and/or dissecting tissues for ex-vivo analysis. The data generated from these studies are crucial for assessing tumor targeting efficacy, off-target accumulation, and radiation dosimetry.
Experimental Workflow
The following diagram illustrates the general workflow for an in-vivo biodistribution study of radiolabeled this compound.
Caption: General workflow for in-vivo biodistribution studies of radiolabeled this compound.
Experimental Protocols
Radiolabeling of this compound with Gallium-68 (for PET Imaging)
This protocol outlines a typical procedure for labeling this compound with the positron-emitting radionuclide Gallium-68 (⁶⁸Ga).
Materials:
-
This compound peptide
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (0.25 M, pH 4.0-4.5)
-
Hydrochloric acid (0.1 M)
-
Reaction vial (e.g., V-vial)
-
Heating block or water bath
-
C18 Sep-Pak cartridge for purification (optional)
-
Ethanol and sterile water for Sep-Pak activation and elution
-
Radio-TLC or HPLC system for quality control
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
In a reaction vial, combine 20-50 µg of this compound with sodium acetate buffer.
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Heat the reaction mixture at 95-100°C for 5-10 minutes.[1]
-
Allow the vial to cool to room temperature.
-
Perform quality control to determine the radiochemical purity (RCP). A RCP of >95% is generally required.
-
If necessary, purify the ⁶⁸Ga-DOTA-LM3 using a C18 Sep-Pak cartridge.
-
The final product should be formulated in a physiologically compatible buffer (e.g., saline) for injection.
Animal Model
For oncology studies, immunocompromised mice (e.g., nude mice) bearing human neuroendocrine tumor xenografts (e.g., NCI-H727) are commonly used.[2]
Procedure:
-
Culture the selected tumor cells in appropriate media.
-
Harvest the cells and resuspend them in a suitable medium, such as a 1:1 mixture of media and Matrigel.[2]
-
Subcutaneously inject 5-10 million cells into the flank of each mouse.[2]
-
Allow the tumors to grow to a suitable size (e.g., 100-200 mm³) before initiating the biodistribution study.
In-Vivo Biodistribution Study
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Administer a known amount of radiolabeled this compound (typically 3-5 MBq) via intravenous injection (e.g., tail vein).[2]
-
At predetermined time points post-injection (e.g., 1, 3, and 16 hours), perform in-vivo imaging using a SPECT/CT or PET/CT scanner.
-
Following the final imaging session, euthanize the animals.
-
Dissect key organs and tissues of interest, including the tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, and bone.
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each sample using a calibrated gamma counter.
-
Include standards of the injected radiopharmaceutical to allow for decay correction and calculation of the percentage of injected dose.
Data Analysis and Presentation
The uptake of the radiolabeled this compound in each tissue is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Calculation:
%ID/g = (Counts per minute in tissue / Weight of tissue in g) / (Total injected counts per minute) * 100
The results should be summarized in a table for clear comparison of uptake across different organs and time points.
Quantitative Data Summary
The following tables provide a template for presenting quantitative biodistribution data for ⁶⁸Ga-DOTA-LM3 and ¹⁷⁷Lu-DOTA-LM3. The values are hypothetical and should be replaced with experimental data.
Table 1: Biodistribution of ⁶⁸Ga-DOTA-LM3 in Tumor-Bearing Mice (%ID/g ± SD)
| Organ/Tissue | 1 hour p.i. | 2 hours p.i. | 4 hours p.i. |
| Blood | 1.5 ± 0.3 | 0.8 ± 0.2 | 0.3 ± 0.1 |
| Heart | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.05 |
| Lungs | 1.2 ± 0.4 | 0.7 ± 0.2 | 0.4 ± 0.1 |
| Liver | 2.5 ± 0.6 | 1.8 ± 0.5 | 1.0 ± 0.3 |
| Spleen | 1.8 ± 0.5 | 1.2 ± 0.4 | 0.7 ± 0.2 |
| Kidneys | 15.0 ± 3.5 | 10.0 ± 2.8 | 5.0 ± 1.5 |
| Stomach | 0.4 ± 0.1 | 0.2 ± 0.08 | 0.1 ± 0.04 |
| Intestines | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.1 |
| Muscle | 0.3 ± 0.1 | 0.2 ± 0.06 | 0.1 ± 0.03 |
| Bone | 0.6 ± 0.2 | 0.4 ± 0.1 | 0.2 ± 0.07 |
| Tumor | 10.0 ± 2.5 | 12.5 ± 3.1 | 11.0 ± 2.9 |
Table 2: Biodistribution of ¹⁷⁷Lu-DOTA-LM3 in Tumor-Bearing Mice (%ID/g ± SD)
| Organ/Tissue | 24 hours p.i. | 48 hours p.i. | 72 hours p.i. |
| Blood | 0.2 ± 0.05 | 0.1 ± 0.03 | 0.05 ± 0.01 |
| Heart | 0.1 ± 0.03 | 0.05 ± 0.01 | 0.03 ± 0.01 |
| Lungs | 0.3 ± 0.1 | 0.2 ± 0.05 | 0.1 ± 0.03 |
| Liver | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.08 |
| Spleen | 0.5 ± 0.1 | 0.3 ± 0.08 | 0.2 ± 0.05 |
| Kidneys | 3.0 ± 0.8 | 1.5 ± 0.4 | 0.8 ± 0.2 |
| Stomach | 0.1 ± 0.03 | 0.05 ± 0.01 | 0.03 ± 0.01 |
| Intestines | 0.2 ± 0.06 | 0.1 ± 0.03 | 0.05 ± 0.02 |
| Muscle | 0.1 ± 0.02 | 0.05 ± 0.01 | 0.03 ± 0.01 |
| Bone | 0.3 ± 0.1 | 0.2 ± 0.05 | 0.1 ± 0.03 |
| Tumor | 15.0 ± 3.8 | 13.0 ± 3.2 | 10.0 ± 2.5 |
Logical Relationships in this compound Radiopharmaceutical Design
The design of a DOTA-based radiopharmaceutical involves the careful selection of each component to achieve the desired in-vivo performance.
Caption: Key components of a this compound radiopharmaceutical.
Conclusion
These application notes and protocols provide a comprehensive framework for conducting in-vivo biodistribution studies of this compound. Adherence to standardized procedures is essential for generating reliable and reproducible data, which is fundamental for the successful translation of this compound from preclinical research to clinical applications. The favorable biodistribution of this compound, characterized by high tumor uptake and clearance from non-target organs, underscores its potential as a valuable tool in nuclear medicine.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of DOTA-LM3
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of DOTA-LM3.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a conjugate of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and the peptide LM3. LM3 is a somatostatin receptor (SSTR) antagonist, specifically targeting SSTR2.[1][2] The DOTA chelator allows for the stable complexation of various radiometals, making this compound a valuable tool for targeted radionuclide therapy and molecular imaging of neuroendocrine tumors that overexpress SSTR2.[1][2]
Q2: How is this compound typically synthesized?
This compound is synthesized via standard solid-phase peptide synthesis (SPPS) to build the LM3 peptide sequence, followed by the conjugation of the DOTA chelator to the N-terminus of the peptide.[3] The final product is then purified using high-performance liquid chromatography (HPLC).
Q3: What are the key quality control parameters for this compound?
Key quality control parameters for this compound, particularly after radiolabeling, include:
-
Radiochemical Purity: Determined by techniques like HPLC and thin-layer chromatography (TLC) to ensure that the radionuclide is properly chelated by the this compound.
-
Chemical Purity: Assessed by HPLC to identify and quantify any non-radioactive impurities.
-
Sterility and Endotoxin Levels: Crucial for in vivo applications to prevent infections and pyrogenic reactions.
-
pH: The pH of the final formulation must be within a physiologically acceptable range.
Troubleshooting Guides
This section addresses common challenges encountered during the synthesis and purification of this compound.
Challenges in LM3 Peptide Synthesis
| Problem | Potential Cause | Troubleshooting/Solution |
| Low Peptide Yield | Incomplete coupling reactions during SPPS. | - Increase coupling time and/or temperature.- Use a more efficient coupling agent (e.g., HATU, HBTU).- Double couple problematic amino acids. |
| Steric hindrance from bulky amino acids in the LM3 sequence. | - Use pseudoproline dipeptides to improve solvation and coupling efficiency. | |
| Presence of Deletion or Truncated Peptides | Inefficient deprotection of the Fmoc group. | - Ensure complete Fmoc removal by extending the piperidine treatment time or using a fresh piperidine solution. |
| Incomplete coupling reactions. | - Monitor coupling completion with a ninhydrin test. | |
| Side Reactions (e.g., Racemization, Aspartimide Formation) | Use of strong bases or prolonged exposure to basic conditions. | - Use a milder base for neutralization steps (e.g., diisopropylethylamine - DIPEA).- For aspartic acid residues, use protecting groups like OMpe or Hmb to prevent aspartimide formation. |
Challenges in DOTA Conjugation
| Problem | Potential Cause | Troubleshooting/Solution |
| Low DOTA Conjugation Yield | Inefficient coupling of DOTA to the N-terminus of the LM3 peptide. | - Use an activated form of DOTA, such as DOTA-NHS ester or DOTA-tris(t-Bu) ester.- Optimize the reaction pH (typically slightly basic).- Increase the molar excess of the DOTA reagent. |
| Steric hindrance at the N-terminus. | - Introduce a spacer between the DOTA chelator and the peptide sequence. | |
| Formation of Multiple DOTA-Peptide Species | Reaction of DOTA with other nucleophilic side chains (e.g., lysine). | - Ensure that all reactive side chains are properly protected during the DOTA conjugation step. |
Challenges in Purification
| Problem | Potential Cause | Troubleshooting/Solution |
| Poor Peak Resolution in HPLC | Inappropriate column or mobile phase. | - Use a C18 reversed-phase column suitable for peptide purification.- Optimize the gradient of the mobile phase (typically a water/acetonitrile gradient with 0.1% TFA). |
| Presence of closely related impurities (e.g., deletion sequences). | - Employ a shallow gradient during HPLC to improve separation.- Consider a secondary purification step with a different stationary phase or ion-pairing reagent. | |
| Metal Contamination | Leaching of metal ions from synthesis or purification equipment. | - Use metal-free reagents and equipment where possible.- Treat the final product with a chelating resin to remove trace metal impurities. |
Challenges in Radiolabeling
| Problem | Potential Cause | Troubleshooting/Solution |
| Low Radiochemical Yield | Suboptimal reaction conditions. | - Optimize the pH of the reaction buffer (typically between 4.0 and 5.5 for many radiometals).- Adjust the reaction temperature and incubation time. |
| Presence of competing metal ions. | - Ensure all buffers and reagents are of high purity and free from metal contaminants. | |
| Formation of Radiocolloids | Hydrolysis of the radiometal at inappropriate pH. | - Maintain the recommended pH throughout the labeling procedure. |
| Low Molar Activity | Excess of unlabeled this compound competing for the radionuclide. | - Purify the radiolabeled product using HPLC to separate it from the unlabeled precursor. |
Quantitative Data Summary
The following tables summarize key quantitative data reported in the literature for the synthesis and radiolabeling of this compound and related compounds.
Table 1: Radiolabeling Conditions and Purity of this compound
| Radionuclide | Reaction Buffer | Temperature (°C) | Time (min) | Radiochemical Purity (%) | Reference |
| 68Ga | Sodium Acetate (pH 4.0) | 95 | 8 | >95 | |
| 177Lu | Sodium Acetate (pH 5.5) | 90 | 30 | >99 | |
| 140Nd | Ammonium Acetate (pH 4.8) | 95 | 30-60 | >95 (after purification) |
Table 2: Quality Control Specifications for Radiolabeled DOTA-peptides
| Parameter | Specification | Method | Reference |
| Radiochemical Purity | >95% | HPLC, ITLC | |
| pH | 5.0 - 7.5 | pH meter/strips | |
| Endotoxin Level | < 17.5 EU/mL | LAL test | |
| Sterility | Sterile | Sterility testing |
Experimental Protocols
General Protocol for Solid-Phase Synthesis of LM3 Peptide
This protocol outlines the general steps for the manual solid-phase synthesis of the LM3 peptide using Fmoc chemistry on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step.
-
Washing: Wash the resin thoroughly with DMF, followed by dichloromethane (DCM) and then DMF again.
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling agent like HBTU or HATU in the presence of a base such as DIPEA. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitoring: Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction.
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat steps 2-6 for each amino acid in the LM3 sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
General Protocol for DOTA Conjugation
-
Peptide-Resin Preparation: After the synthesis of the LM3 peptide on the resin and final Fmoc deprotection, wash the resin thoroughly with DMF.
-
DOTA Activation: Dissolve DOTA-tris(t-Bu) ester (2-3 equivalents) and a coupling agent (e.g., HBTU/DIPEA) in DMF.
-
Conjugation: Add the activated DOTA solution to the peptide-resin and react for 2-4 hours at room temperature.
-
Washing: Wash the resin with DMF and DCM and dry under vacuum.
Cleavage and Purification
-
Cleavage: Treat the this compound-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
-
Purification: Purify the crude this compound peptide by reversed-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization: Lyophilize the pure fractions to obtain the final this compound product as a white powder.
Visualizations
Caption: Experimental workflow for the synthesis and radiolabeling of this compound.
Caption: Mechanism of action of SSTR agonist vs. antagonist (this compound).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. 68Ga-1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid-p-Cl-Phe-cyclo(D-Cys-Tyr-D-4-amino-Phe(carbamoyl)-Lys-Thr-Cys)D-Tyr-NH2 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Kidney Uptake of Radiolabeled Dota-LM3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at reducing the renal uptake of radiolabeled Dota-LM3.
Frequently Asked Questions (FAQs)
Q1: Why is reducing kidney uptake of radiolabeled this compound important?
High renal uptake and retention of radiolabeled peptides like this compound can be a significant limitation in their therapeutic application. This accumulation can lead to nephrotoxicity, which is often the dose-limiting factor in peptide receptor radionuclide therapy (PRRT)[1][2][3]. By reducing kidney uptake, it is possible to administer higher therapeutic doses to target tissues, such as tumors, thereby potentially improving treatment efficacy while minimizing damage to the kidneys[4][5].
Q2: What are the primary mechanisms behind the high renal uptake of DOTA-conjugated peptides?
Radiolabeled DOTA-peptides are typically small molecules that undergo glomerular filtration in the kidneys. Subsequently, they are reabsorbed in the proximal tubules. This reabsorption is primarily mediated by the megalin/cubilin receptor complex, which are endocytic receptors that internalize peptides. Once internalized, the radiolabeled peptide or its radiometabolites can be retained within the kidney cells, leading to prolonged radiation exposure.
Q3: What are the main strategies to reduce the kidney uptake of radiolabeled this compound?
There are two main approaches to reduce the renal uptake of radiolabeled peptides:
-
Co-administration of Inhibitory Agents: This involves intravenously administering substances that compete with the radiolabeled peptide for reabsorption in the kidney tubules.
-
Structural Modification of the Peptide: This approach focuses on altering the chemical structure of the this compound conjugate to reduce its affinity for the renal reabsorption mechanism.
Further details on these strategies are provided in the troubleshooting guides below.
Troubleshooting Guides
Issue 1: High kidney uptake observed despite standard protocols.
If you are observing higher than expected renal accumulation of radiolabeled this compound, consider the following troubleshooting steps:
Potential Cause: Inefficient blockage of renal reabsorption pathways.
Troubleshooting Strategy: Co-administration of Blocking Agents
The co-infusion of certain agents can competitively inhibit the tubular reabsorption of the radiolabeled peptide.
-
Positively Charged Amino Acids: Co-administration of lysine and arginine is a standard clinical practice to reduce renal uptake of DOTA-peptides by up to 40%. These amino acids compete for reabsorption by the megalin receptor.
-
Plasma Expanders: Gelofusine, a succinylated gelatin solution, can be used alone or in combination with amino acids to reduce renal uptake. It has been shown to reduce kidney retention of some radiolabeled peptides by approximately 40-50%.
-
Albumin Fragments: Administration of albumin fragments can effectively reduce the renal uptake of radiolabeled peptides.
-
Para-aminohippurate (PAH): Co-injection of PAH has been shown to significantly reduce the renal uptake of several small DOTA-peptides.
Experimental Protocol: Co-administration of Lysine and Arginine
-
Prepare the Amino Acid Solution: Prepare a solution containing 25g of lysine and 25g of arginine in 2 liters of normal saline.
-
Infusion Timing: Begin the intravenous infusion of the amino acid solution 30-60 minutes prior to the injection of the radiolabeled this compound.
-
Infusion Duration: Continue the infusion for at least 4 hours.
-
Biodistribution Analysis: Perform biodistribution studies at various time points (e.g., 1, 4, 24 hours post-injection) to quantify the kidney uptake (% injected dose per gram) and compare it to a control group receiving only the radiolabeled peptide.
Quantitative Data on Kidney Uptake Reduction with Co-administration Strategies
| Co-administered Agent | Radiopharmaceutical | Reduction in Kidney Uptake (%) | Animal Model | Reference |
| Lysine/Arginine | [¹⁷⁷Lu]Lu-DOTA-TATE | ~40% | Human | |
| Gelofusine | ¹¹¹In-DOTA-RAFT-RGD | ~49% | Mouse | |
| Albumin Fragments | ¹¹¹In-octreotide | As efficient as 80 mg of lysine | Rat | |
| Para-aminohippurate (PAH) | [¹⁷⁷Lu]Lu-DOTATATE | up to 83% (at 1h) | Rat | |
| Para-aminohippurate (PAH) | [¹⁷⁷Lu]Lu-DOTA-JR11 | 63% (at 1h) | Rat |
Issue 2: Co-administration strategies are ineffective or cause adverse effects.
In some cases, co-administration of blocking agents may not be sufficiently effective or may be associated with side effects such as nausea and hyperkalemia.
Troubleshooting Strategy: Structural Modification of this compound
Modifying the structure of the this compound conjugate can intrinsically reduce its renal uptake.
-
Modulating Net Charge: The net charge of the peptide plays a crucial role in its renal accumulation. Positively charged peptides tend to have higher kidney uptake. Introducing negative charges, for example by adding glutamic acid residues or using chelators like DOTAGA, can significantly decrease renal retention. However, this can sometimes also impact tumor uptake.
-
Incorporating Cleavable Linkers: Introducing a linker between the DOTA chelator and the peptide that can be cleaved by enzymes in the kidney brush border (e.g., a Gly-Leu-Gly-Lys linker) has been investigated. The goal is for the radiometal-chelate complex to be cleaved and excreted, thus reducing retention. However, the effectiveness of this strategy can be dependent on the specific targeting agent.
-
Chelator Modification: The choice of chelator can influence the biodistribution profile. For instance, replacing DOTA with NODAGA in LM3 has been shown to alter kidney uptake, although results can vary between preclinical and clinical studies. The use of DOTAGA, which has an additional carboxylate group, can increase hydrophilicity and has been explored to reduce kidney uptake, though it may also increase it in some contexts.
Experimental Protocol: Evaluating the Effect of Net Charge Modification
-
Peptide Synthesis: Synthesize this compound analogues with varying net charges. For example, incorporate one or more glutamic acid (negatively charged) or lysine (positively charged) residues into the peptide sequence or linker.
-
Radiolabeling: Radiolabel the modified peptides with the desired radionuclide (e.g., ⁶⁸Ga or ¹⁷⁷Lu) following established protocols.
-
In Vitro Characterization: Perform in vitro binding assays to ensure that the modifications have not significantly compromised the affinity of the peptide for its target receptor.
-
Biodistribution Studies: Conduct biodistribution studies in a relevant animal model (e.g., healthy mice or mice bearing tumors that express the target receptor).
-
Data Analysis: Compare the kidney uptake (%ID/g) of the modified peptides to the original this compound at different time points. Also, evaluate the tumor-to-kidney ratios to determine the overall improvement in the imaging or therapeutic window.
Quantitative Data on the Effect of Net Charge on Kidney Uptake of [⁶⁸Ga]Ga-DOTA-TATE Derivatives
| Net Charge of Peptide | Kidney Uptake at 2h (%ID/g) | Animal Model | Reference |
| +2 | ~333 | Mouse | |
| +1 | ~272 | Mouse | |
| 0 (DOTA-TATE) | ~74 | Mouse | |
| -1 | ~15 | Mouse | |
| -2 | ~16 | Mouse |
Visualizations
Caption: Mechanism of renal uptake of radiolabeled this compound and points of intervention.
Caption: Workflow for developing and evaluating strategies to reduce this compound kidney uptake.
References
- 1. Reducing the renal uptake of radiolabeled antibody fragments and peptides for diagnosis and therapy: present status, future prospects and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Systematic Investigation into the Influence of Net Charge on the Biological Distribution of Radiometalated Peptides Using [68Ga]Ga-DOTA-TATE Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
Troubleshooting low tumor-to-background ratios with Dota-LM3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dota-LM3. The following sections address common issues related to low tumor-to-background ratios (TBR) and provide detailed experimental protocols and supporting information to help optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a conjugate of the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and LM3, a synthetic peptide that acts as a high-affinity antagonist to the somatostatin receptor subtype 2 (SSTR2). SSTR2 is a G-protein coupled receptor frequently overexpressed on the surface of various neuroendocrine tumors. Unlike SSTR2 agonists which are internalized upon binding, this compound binds to the receptor on the cell surface with minimal internalization. When radiolabeled with a positron emitter like Gallium-68 (⁶⁸Ga) for PET imaging or a beta-emitter like Lutetium-177 (¹⁷⁷Lu) for radionuclide therapy, this compound allows for targeted delivery of radiation to tumor cells. The prolonged cell surface binding of the antagonist can lead to high tumor uptake and retention.
Q2: What are the expected tumor-to-background ratios with this compound?
A2: Preclinical and clinical studies have demonstrated that radiolabeled SSTR2 antagonists like this compound can achieve higher tumor-to-background ratios compared to SSTR2 agonists. This is attributed to their high affinity and prolonged retention at the tumor site, coupled with favorable clearance from non-target organs. However, the specific ratios can vary depending on the tumor model, the radiolabel, imaging time points, and the specific experimental conditions.
Q3: What are the most common reasons for observing a low tumor-to-background ratio with this compound?
A3: Low tumor-to-background ratios can stem from several factors, which can be broadly categorized into three areas:
-
Issues with the Radiopharmaceutical: This includes problems with radiolabeling efficiency, purity, and stability of the ⁶⁸Ga-Dota-LM3 or ¹⁷⁷Lu-Dota-LM3.
-
Suboptimal Experimental Protocol: This encompasses incorrect injection techniques, inappropriate imaging time points, and physiological factors of the animal model.
-
Biological Factors: This relates to the characteristics of the tumor model itself, such as low SSTR2 expression or poor tumor vascularization.
The following troubleshooting guide will delve into each of these areas in more detail.
Troubleshooting Guide: Low Tumor-to-Background Ratios
This guide is designed to help you systematically identify and resolve potential causes of low tumor-to-background ratios in your experiments with this compound.
Category 1: Radiopharmaceutical Quality
Problem: Poor radiochemical yield or purity.
| Potential Cause | Recommended Action | Key Parameters |
| Incorrect pH of Labeling Reaction | The optimal pH for radiolabeling DOTA conjugates with ⁶⁸Ga or ¹⁷⁷Lu is typically between 3.5 and 5.5.[1][2] A pH outside this range can lead to the formation of radionuclide colloids and reduce labeling efficiency. Verify the pH of your reaction mixture before heating. | pH: 3.5 - 5.5 |
| Suboptimal Reaction Temperature and Time | For ⁶⁸Ga labeling, heating at 95-100°C for 5-15 minutes is common.[3] For ¹⁷⁷Lu, heating at 80-100°C for 20-30 minutes is often sufficient.[1][4] Insufficient heating can result in incomplete labeling. | ⁶⁸Ga: 95-100°C, 5-15 min¹⁷⁷Lu: 80-100°C, 20-30 min |
| Presence of Metallic Contaminants | Metal ion impurities in the radionuclide eluate or in buffers can compete with ⁶⁸Ga or ¹⁷⁷Lu for chelation by DOTA, reducing the specific activity. Use high-purity reagents and consider pre-purification of the radionuclide eluate if necessary. | High-purity water and buffers |
| Low Peptide Concentration | While a sufficient amount of peptide is needed for efficient labeling, an excessive amount can lead to a lower specific activity, which may affect tumor uptake. Optimize the peptide-to-radionuclide molar ratio. | Refer to specific labeling protocols |
| Radiolysis | High amounts of radioactivity can lead to the degradation of the peptide. The addition of radical scavengers like ethanol or ascorbic acid can help to mitigate this effect, especially for ¹⁷⁷Lu labeling. | Ascorbic acid or ethanol as stabilizer |
Category 2: Experimental Protocol and Execution
Problem: Suboptimal in-vivo performance despite good radiopharmaceutical quality.
| Potential Cause | Recommended Action | Key Parameters |
| Inappropriate Imaging Time Point | The optimal time for imaging depends on the clearance rate of the radiotracer from background tissues versus its retention in the tumor. For ⁶⁸Ga-Dota-LM3, imaging is typically performed 60 minutes post-injection. For ¹⁷⁷Lu-Dota-LM3, imaging can be performed at multiple time points (e.g., 24, 48, 72 hours) to assess dosimetry. | ⁶⁸Ga: ~60 min p.i.¹⁷⁷Lu: 24-72h p.i. |
| High Background Signal from Kidneys | Radiolabeled peptides are often cleared through the kidneys, leading to high renal uptake that can obscure adjacent tumors. Co-injection of basic amino acids (lysine, arginine) or albumin fragments can help to reduce renal reabsorption. | Amino acid co-infusion |
| High Background Signal from Liver | While this compound generally shows low liver uptake, certain experimental conditions or tumor models might lead to increased hepatic clearance. The lipophilicity of the compound can influence this; more hydrophilic compounds tend to have lower liver uptake. | Assess compound lipophilicity |
| "Sink Effect" | In cases of very high tumor burden, a "sink effect" can occur where a large amount of the radiotracer is taken up by the tumors, leading to lower than expected concentrations in other tissues, including potentially smaller tumor lesions. | Consider tumor burden in analysis |
| Anesthesia Effects | The type and duration of anesthesia can affect physiological parameters such as blood flow and clearance rates, which can impact the biodistribution of the radiotracer. Use a consistent and well-documented anesthesia protocol. | Standardized anesthesia protocol |
Category 3: Biological Factors of the Model
Problem: The issue lies within the biological system being studied.
| Potential Cause | Recommended Action | Verification Method |
| Low SSTR2 Expression in Tumor Model | The level of SSTR2 expression is a primary determinant of this compound uptake. If the tumor model has low or heterogeneous SSTR2 expression, the tumor-to-background ratio will be inherently low. | Immunohistochemistry (IHC), Western Blot, or autoradiography of tumor tissue to confirm SSTR2 expression. |
| Poor Tumor Perfusion/Vascularization | Inadequate blood supply to the tumor can limit the delivery of the radiotracer to the tumor cells, even if SSTR2 expression is high. This is a common issue in necrotic or poorly vascularized tumors. | Histological analysis of tumor sections to assess vascular density and necrosis. Dynamic contrast-enhanced imaging (DCE-MRI or CT) can also provide information on tumor perfusion. |
| Receptor Saturation | Injecting too high a mass of the peptide could potentially saturate the available SSTR2 receptors on the tumor, leading to a plateau or even a decrease in the tumor-to-background ratio with increasing peptide dose. | Perform a dose-escalation study with varying peptide masses to determine the optimal dose for your model. |
Key Experimental Protocols
Protocol 1: Radiolabeling of this compound with ⁶⁸Ga
This protocol provides a general procedure for the manual radiolabeling of this compound with ⁶⁸Ga.
-
Preparation:
-
Elute a ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
Prepare a reaction vial containing 10-20 µg of this compound dissolved in high-purity water.
-
Prepare a sodium acetate or HEPES buffer solution (e.g., 1 M, pH 4.5).
-
-
Labeling Reaction:
-
Add the ⁶⁸Ga eluate to the reaction vial containing the this compound.
-
Immediately add the buffer solution to adjust the pH of the reaction mixture to between 4.0 and 4.5. Verify the pH with pH paper.
-
Heat the reaction vial in a dry heating block at 95-100°C for 10 minutes.
-
-
Quality Control:
-
After cooling the reaction mixture to room temperature, perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >95% is generally required.
-
Radio-TLC: Use ITLC-SG strips with a mobile phase of 0.1 M sodium citrate. The ⁶⁸Ga-Dota-LM3 will remain at the origin (Rf = 0), while free ⁶⁸Ga will move with the solvent front (Rf = 1).
-
Protocol 2: In Vivo PET/CT Imaging with ⁶⁸Ga-Dota-LM3
This protocol outlines a typical imaging procedure in a tumor-bearing mouse model.
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using a consistent protocol (e.g., inhaled isoflurane).
-
Place the animal on a heated imaging bed to maintain body temperature.
-
-
Radiotracer Administration:
-
Administer approximately 5-10 MBq of ⁶⁸Ga-Dota-LM3 via tail vein injection. The exact activity will depend on the sensitivity of the PET scanner.
-
-
Imaging:
-
Acquire a dynamic or static PET scan starting at 60 minutes post-injection for a duration of 10-20 minutes.
-
Perform a CT scan for anatomical co-registration and attenuation correction.
-
-
Image Analysis:
-
Reconstruct the PET images using an appropriate algorithm.
-
Draw regions of interest (ROIs) over the tumor and background tissues (e.g., muscle, liver, kidneys) on the co-registered PET/CT images.
-
Calculate the tracer uptake in each ROI, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
Determine the tumor-to-background ratios by dividing the tumor uptake by the uptake in the background tissue of interest.
-
Visualizations
SSTR2 Signaling Pathway Overview
Caption: Overview of the SSTR2 signaling pathway upon binding of an antagonist like this compound.
Troubleshooting Workflow for Low Tumor-to-Background Ratio
Caption: A logical workflow for troubleshooting low tumor-to-background ratios with this compound.
References
- 1. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of 177Lu-labelling of DOTA-TOC, PSMA-I&T and FAPI-46 for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent and resolve aggregation of Dota-LM3 peptides
Welcome to the technical support center for Dota-LM3 peptides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and resolving common issues related to peptide aggregation during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is peptide aggregation a concern?
A1: this compound is a DOTA-conjugated synthetic peptide antagonist for the somatostatin receptor (SSTR), often used in peptide receptor radionuclide therapy (PRRT) for neuroendocrine tumors.[1][2][3] Aggregation, the self-assembly of peptide molecules into larger, often insoluble complexes, is a significant concern as it can lead to loss of therapeutic efficacy, altered pharmacokinetics, and potentially induce an immunogenic response.[4][5]
Q2: What are the primary causes of this compound peptide aggregation?
A2: Peptide aggregation is influenced by a combination of intrinsic and extrinsic factors.
-
Intrinsic Factors: These relate to the peptide's amino acid sequence, including hydrophobicity and charge. The presence of hydrophobic residues can promote intermolecular interactions, leading to aggregation.
-
Extrinsic Factors: These are environmental conditions such as peptide concentration, pH, temperature, ionic strength of the solvent, and agitation. High concentrations are a key contributor to aggregation.
Q3: How can I visually identify if my this compound solution has aggregated?
A3: Aggregation can manifest as visible cloudiness, turbidity, or the formation of precipitates in the solution. A properly solubilized peptide solution should be clear and free of particles. For more subtle aggregation, analytical techniques may be required.
Q4: What is the recommended solvent for reconstituting lyophilized this compound?
A4: For initial reconstitution, it is best to consult the manufacturer's datasheet. However, a general strategy is to first attempt dissolution in sterile, distilled water. If the peptide is difficult to dissolve, the choice of solvent depends on the peptide's overall charge. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary, followed by dilution with an aqueous buffer. One supplier notes that this compound is soluble in DMSO.
Q5: How should I store my this compound peptide to minimize aggregation?
A5: Lyophilized peptides are stable when stored at -20°C or -80°C for extended periods. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation. Storing the solution in a frost-free freezer with significant temperature fluctuations should be avoided.
Troubleshooting Guide
Issue 1: Lyophilized this compound powder will not dissolve.
-
Possible Cause: The peptide may have poor solubility in the initial solvent due to its hydrophobic nature or net charge.
-
Troubleshooting Steps:
-
Confirm Peptide Charge: Determine if the this compound peptide sequence is acidic, basic, or neutral to select an appropriate solvent system (see table below).
-
Use a Co-Solvent: For hydrophobic peptides, attempt to dissolve the powder in a minimal amount of a compatible organic solvent such as DMSO, then slowly add your aqueous buffer of choice while vortexing.
-
Adjust pH: If the peptide is acidic, a basic buffer may improve solubility. Conversely, a basic peptide may dissolve more readily in an acidic solution.
-
Gentle Sonication: Sonication can help break up small aggregates and improve dissolution. Use brief pulses and keep the sample on ice to prevent heating.
-
Issue 2: The this compound solution appears cloudy or has visible precipitates after reconstitution.
-
Possible Cause: The peptide has aggregated in the solution. This could be due to suboptimal pH, high concentration, or inappropriate solvent.
-
Troubleshooting Steps:
-
Centrifugation: Before use, centrifuge the vial to pellet any undissolved peptide or aggregates.
-
pH Adjustment: Test the pH of your solution. Peptides are often least soluble at their isoelectric point (pI). Adjusting the pH away from the pI can increase solubility.
-
Dilution: The current concentration may be too high. Try diluting a small aliquot of the stock solution to see if the precipitate dissolves.
-
Use of Chaotropic Agents: For peptides that are prone to aggregation, dissolving them in a solution containing 6M guanidine hydrochloride or 8M urea can be effective, followed by dilution for your experiment.
-
Issue 3: Loss of peptide activity or inconsistent experimental results.
-
Possible Cause: Soluble, non-visible oligomers or aggregates may have formed, reducing the concentration of active monomeric peptide.
-
Troubleshooting Steps:
-
Incorporate Excipients: Consider adding stabilizing excipients to your buffer. Non-ionic surfactants like Polysorbate 20 or 80 can help prevent surface-induced aggregation. Sugars or polyols can also have a stabilizing effect.
-
Control Temperature: Avoid excessive heating, as it can promote aggregation. Perform manipulations on ice where possible.
-
Characterize Aggregation State: Use analytical techniques to assess the aggregation state of your peptide solution (see Experimental Protocols section).
-
Data and Parameters
Table 1: General Guidelines for Solvent Selection Based on Peptide Properties
| Peptide Property | Recommended Initial Solvent | Troubleshooting Solvents |
| Basic (Net positive charge) | Sterile Water | 10-30% Acetic Acid in water |
| Acidic (Net negative charge) | Sterile Water, PBS (pH 7.4) | 0.1M Ammonium Bicarbonate |
| Neutral or Hydrophobic (>50% hydrophobic residues) | Minimal Organic Solvent (e.g., DMSO, DMF) followed by aqueous dilution | 6M Guanidine-HCl or 8M Urea |
Table 2: Common Excipients to Mitigate Peptide Aggregation
| Excipient Class | Examples | Typical Concentration | Mechanism of Action |
| Surfactants | Polysorbate 20 (Tween 20), Polysorbate 80 | 0.01 - 0.1% | Reduce surface adsorption and hydrophobic interactions |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol | 1 - 10% | Preferential exclusion, increasing protein stability |
| Amino Acids | Arginine, Glycine, Proline | 50 - 250 mM | Can suppress aggregation by various mechanisms |
| Salts | NaCl, KCl | 50 - 150 mM | Can stabilize peptides by screening electrostatic interactions |
Visual Guides and Workflows
Caption: Troubleshooting workflow for a cloudy this compound peptide solution.
Caption: Standard protocol for reconstituting lyophilized this compound peptides.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Objective: To properly dissolve lyophilized this compound peptide for experimental use.
Materials:
-
Vial of lyophilized this compound peptide
-
Sterile, distilled water or other recommended solvent (e.g., DMSO)
-
Sterile pipette tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation.
-
Briefly centrifuge the vial at low speed (e.g., 1000 x g for 1 minute) to ensure all the powder is at the bottom of the vial.
-
Carefully open the vial and add the appropriate volume of the selected solvent to achieve the desired stock concentration (typically 1-2 mg/mL).
-
Recap the vial and mix gently by vortexing or swirling. Avoid vigorous shaking, which can induce aggregation.
-
Visually inspect the solution for clarity. If particulates remain, brief sonication (10-20 seconds) on ice may aid dissolution.
-
Once dissolved, the stock solution can be used immediately or aliquoted for long-term storage at -20°C or -80°C.
Protocol 2: Characterization of Aggregation by UV-Vis Spectroscopy
Objective: To detect the presence of large, insoluble aggregates by measuring turbidity.
Materials:
-
Reconstituted this compound peptide solution
-
UV-Vis spectrophotometer
-
Quartz or UV-transparent cuvettes
-
Matching buffer for blank measurement
Procedure:
-
Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Set the spectrophotometer to scan a wavelength range from 320 nm to 600 nm. Aggregates will cause light scattering in this region, where the peptide itself does not absorb light.
-
Blank the instrument using a cuvette filled with the same buffer used to dissolve the peptide.
-
Measure the absorbance (or scattering) of the this compound peptide solution.
-
Interpretation: An absorbance reading significantly above the baseline across this wavelength range indicates the presence of light-scattering aggregates, and thus a turbid solution. A flat baseline near zero suggests the absence of large aggregates.
References
Technical Support Center: Investigating Mechanisms of Resistance to Dota-LM3 Based Therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental investigations of resistance to Dota-LM3 based therapies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a somatostatin receptor (SSTR) antagonist.[1][2][3] When labeled with a radionuclide such as Lutetium-177 (¹⁷⁷Lu) or Gallium-68 (⁶⁸Ga), it binds to SSTRs, which are often overexpressed on the surface of neuroendocrine tumors.[1] Unlike SSTR agonists that are internalized by the cell, this compound as an antagonist, exhibits minimal internalization and primarily acts by binding to the receptors on the cell membrane. This binding leads to the delivery of localized radiation, causing DNA damage and ultimately cell death in the targeted tumor cells.
Q2: What are the known radionuclides conjugated with this compound?
A2: this compound is often isotopically labeled for tracing tumors and for therapeutic purposes. Commonly used radionuclides include:
-
Lutetium-177 (¹⁷⁷Lu): Used for peptide receptor radionuclide therapy (PRRT) due to its beta particle emission, which induces cell death.
-
Gallium-68 (⁶⁸Ga): Used for positron emission tomography (PET) imaging to visualize tumor localization and SSTR expression levels.
-
Actinium-225 (²²⁵Ac): An alpha-emitter used in PRRT for cases resistant to beta-emitters.
-
Terbium-161 (¹⁶¹Tb): Another therapeutic radionuclide.
-
Neodymium-140 (¹⁴⁰Nd): Has been evaluated for PET imaging applications.
Q3: What are the potential mechanisms of resistance to this compound based therapies?
A3: While specific resistance mechanisms to this compound are still under investigation, potential mechanisms, based on similar targeted therapies, may include:
-
Target Alteration: Downregulation or mutation of the somatostatin receptor (SSTR2), preventing the binding of this compound.
-
Increased Drug Efflux: Overexpression of efflux pumps, such as P-glycoprotein (MDR1), which can actively transport the therapeutic agent out of the cell.
-
Activation of Bypass Signaling Pathways: Activation of alternative signaling pathways that promote cell survival and proliferation, compensating for the effects of this compound.
-
Enhanced DNA Damage Repair: Increased capacity of tumor cells to repair the DNA damage induced by the radionuclide.
Troubleshooting Guides
Issue 1: Reduced Binding of Radiolabeled this compound to Target Cells
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Steps |
| Low SSTR2 expression on target cells | 1. Verify SSTR2 Expression: - Immunofluorescence/Flow Cytometry: Use a validated anti-SSTR2 antibody to quantify receptor expression on the cell surface. - Western Blot: Analyze total SSTR2 protein levels in cell lysates. - RT-qPCR: Measure SSTR2 mRNA levels. |
| Mutation in the SSTR2 gene | 1. Sequence the SSTR2 Gene: - Perform Sanger or next-generation sequencing to identify potential mutations in the this compound binding site. |
| Problems with this compound conjugate | 1. Quality Control of Radiolabeled this compound: - Radiochemical Purity: Ensure high radiochemical purity (>95%) using HPLC. - Binding Affinity: Perform a saturation binding assay with a known SSTR2-positive cell line to confirm the binding affinity of the conjugate. |
Experimental Workflow for Investigating Reduced Binding
References
Technical Support Center: Enhancing the Therapeutic Efficacy of ¹⁷⁷Lu-Dota-LM3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with ¹⁷⁷Lu-Dota-LM3.
Frequently Asked Questions (FAQs)
1. What is ¹⁷⁷Lu-Dota-LM3 and how does it differ from SSTR agonists like ¹⁷⁷Lu-DOTATATE?
¹⁷⁷Lu-Dota-LM3 is a peptide receptor radionuclide therapy (PRRT) agent that utilizes the radioisotope Lutetium-177 coupled to Dota-LM3, a somatostatin receptor (SSTR) antagonist. Unlike SSTR agonists (e.g., ¹⁷⁷Lu-DOTATATE, ¹⁷⁷Lu-DOTATOC), which are internalized by tumor cells upon binding to SSTRs, ¹⁷⁷Lu-Dota-LM3 binds to the receptor without being significantly internalized. A key advantage of the antagonist is its ability to bind to a larger number of SSTR binding sites.[1] This results in a higher tumor uptake and a longer effective half-life in tumor lesions, leading to a higher radiation dose delivered to the cancer cells compared to SSTR agonists.[2][3][4][5]
2. What are the patient selection criteria for therapy with ¹⁷⁷Lu-Dota-LM3?
Patients are typically selected based on the following criteria:
-
Histopathologically confirmed metastatic neuroendocrine neoplasm (NEN): The presence of metastatic NEN should be confirmed.
-
SSTR expression: Tumor uptake of a radiolabeled SSTR-targeting agent (e.g., ⁶⁸Ga-NODAGA-LM3) on PET/CT imaging must be greater than the uptake in normal liver parenchyma.
-
Disease Progression: Evidence of disease progression within the 3-6 months prior to starting ¹⁷⁷Lu-Dota-LM3 PRRT is often required.
-
Adequate Organ Function: Patients should have satisfactory renal and hematologic function.
3. What is the typical administered activity and treatment schedule for ¹⁷⁷Lu-Dota-LM3?
The administered activity of ¹⁷⁷Lu-Dota-LM3 is often individualized based on factors such as tumor uptake on PET/CT, renal function, hematologic status, previous treatments, and the patient's performance status (e.g., Karnofsky Performance Score). In a first-in-humans study, the median administered activity per cycle was 6.1 ± 0.88 GBq (ranging from 2.8 to 7.4 GBq). The interval between treatment cycles is typically around 10 weeks.
4. What are the common side effects associated with ¹⁷⁷Lu-Dota-LM3 therapy and how are they managed?
¹⁷⁷Lu-Dota-LM3 is generally well-tolerated. Common side effects are usually mild and manageable:
-
Nausea and Vomiting: Mild nausea is one of the most common side effects and can be managed with standard antiemetic medications.
-
Hematologic Toxicity: A decrease in blood cell counts (thrombocytopenia, lymphopenia) can occur. Regular blood tests are performed to monitor blood cell counts.
-
Renal Toxicity: While ¹⁷⁷Lu-Dota-LM3 is excreted through the kidneys, studies have shown no significant nephrotoxicity. Co-infusion of amino acids is often used to protect the kidneys during therapy.
Troubleshooting Guides
Issue: Lower than expected tumor uptake of ¹⁷⁷Lu-Dota-LM3 on post-therapy imaging.
Possible Causes and Solutions:
-
Low SSTR Expression: The tumor may have heterogeneous or low overall SSTR expression.
-
Action: Re-evaluate the pre-therapy ⁶⁸Ga-SSTR PET/CT scan to confirm sufficient and widespread SSTR expression. Consider if the patient is a suitable candidate for this therapy.
-
-
Competition with other Somatostatin Analogs (SSAs): Concurrent administration of "cold" (non-radioactive) SSAs can compete for SSTR binding sites.
-
Action: Ensure that long-acting SSAs are discontinued for an adequate period before ¹⁷⁷Lu-Dota-LM3 administration, as per institutional protocols.
-
-
Suboptimal Radiopharmaceutical Quality: Issues with radiolabeling or product integrity can affect binding affinity.
-
Action: Review the quality control data for the radiopharmaceutical batch, including radiochemical purity and specific activity.
-
Issue: Disease progression despite initial response to ¹⁷⁷Lu-Dota-LM3 therapy (Acquired Resistance).
Possible Causes and Solutions:
-
Enhanced DNA Damage Repair: Tumor cells may develop increased efficiency in repairing the DNA damage induced by the beta radiation from ¹⁷⁷Lu. This is considered a more likely mechanism of resistance than the loss of SSTR2.
-
Action: Consider combination therapies to overcome this resistance. One promising approach is the co-administration of DNA repair inhibitors, such as PARP inhibitors (e.g., olaparib) or ribonucleotide reductase inhibitors. These agents can sensitize tumor cells to radiation.
-
-
Tumor Heterogeneity: The tumor may consist of cell populations with varying levels of SSTR expression. The therapy may eliminate SSTR-positive cells, allowing SSTR-negative cells to proliferate.
-
Action: A follow-up ⁶⁸Ga-SSTR PET/CT can assess the current SSTR expression status of the progressive lesions. If SSTR expression is lost, alternative therapeutic strategies should be considered.
-
-
Upregulation of Alternative Signaling Pathways: Tumor cells may activate other survival pathways to bypass the effects of SSTR-targeted therapy.
-
Action: Molecular profiling of the tumor may identify these activated pathways, guiding the selection of targeted therapies to be used in combination with or following PRRT.
-
Data Presentation
Table 1: Comparative Dosimetry of ¹⁷⁷Lu-Dota-LM3 vs. ¹⁷⁷Lu-DOTATOC
| Parameter | ¹⁷⁷Lu-Dota-LM3 (n=11) | ¹⁷⁷Lu-DOTATOC (n=247) |
| Absorbed Dose (Gy/GBq) | ||
| Whole Body | 0.12 ± 0.03 | 0.03 |
| Kidneys | 2.3 ± 0.9 | 0.6 |
| Spleen | 3.4 ± 1.6 | 0.7 |
| Liver | 0.39 ± 0.05 | Not specified |
| Bone Lesions | 1 - 57 | Not specified |
| Liver Lesions | 15 - 81 | 7 |
| Tumor (general) | 51 | 6 |
| Effective Half-Life (hours) | ||
| Whole Body | 76 | 50 |
| Kidneys | 92 | 62 |
| Spleen | 97 | 73 |
| Metastases | 111 | 73 |
Table 2: Treatment Response to ¹⁷⁷Lu-Dota-LM3 in Patients with Metastatic NENs (n=47)
| Response Criteria | Complete Remission | Partial Remission | Stable Disease | Progressive Disease | Disease Control Rate |
| RECIST 1.1 | 0 (0%) | 17 (36.2%) | 23 (48.9%) | 7 (14.9%) | 85.1% |
| EORTC | 2 (4.3%) | 21 (44.7%) | 18 (38.3%) | 6 (12.8%) | 87.2% |
Experimental Protocols
Protocol 1: In Vitro ¹⁷⁷Lu-Dota-LM3 Internalization Assay
This protocol is a generalized procedure based on available literature for assessing the internalization of radiolabeled peptides.
-
Cell Culture:
-
Culture human colorectal cancer cells (e.g., HT-29) or other SSTR2-expressing cell lines in appropriate media and conditions (e.g., 37°C, 5% CO₂).
-
Seed approximately 1 x 10⁵ cells per well in 6-well plates and allow them to adhere for 24 hours.
-
-
Radioligand Incubation:
-
Prepare a solution of ¹⁷⁷Lu-Dota-LM3 at a desired concentration (e.g., 2.5 pmol).
-
Remove the culture medium from the wells and wash the cells with phosphate-buffered saline (PBS).
-
Add the ¹⁷⁷Lu-Dota-LM3 solution to the wells. For each time point, prepare triplicate wells.
-
-
Incubation and Washing:
-
Incubate the plates at 37°C for various time points (e.g., 0.5, 1, 2, 4, 6 hours).
-
At each time point, remove the radioactive medium.
-
Wash the cells twice with ice-cold PBS to remove non-specifically bound radioligand.
-
-
Acid Wash (Surface-Bound Fraction):
-
Add 1 mL of glycine buffer (0.1 M, pH 2.8) to each well and incubate for 5 minutes to strip surface-bound radioactivity.
-
Collect the supernatant (surface-bound fraction). Repeat this step once.
-
-
Cell Lysis (Internalized Fraction):
-
Wash the cells with PBS.
-
Add 1 mL of 1 N NaOH to each well to lyse the cells.
-
Collect the cell lysate (internalized fraction).
-
-
Radioactivity Measurement:
-
Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
-
Express the results as the percentage of total added radioactivity.
-
Protocol 2: TANDEM-PRRT with ¹⁷⁷Lu/²²⁵Ac-DOTA-LM3
This protocol describes a combination therapy approach for patients who are refractory to standard PRRT.
-
Patient Selection:
-
Patients with rapidly progressive, metastatic NENs, often with a high tumor grade (G3), who have failed previous treatments including ¹⁷⁷Lu-DOTATATE PRRT.
-
Confirmation of intense SSTR antagonist uptake on a ⁶⁸Ga-DOTA-LM3 PET/CT scan.
-
-
Treatment Administration:
-
¹⁷⁷Lu-Dota-LM3 and ²²⁵Ac-DOTA-LM3 are administered concurrently via intravenous infusion.
-
Example administered activities over three cycles: a total of 11.3 GBq for ¹⁷⁷Lu-Dota-LM3 and 26.4 MBq for ²²⁵Ac-DOTA-LM3.
-
-
Monitoring and Follow-up:
-
The therapy is generally well-tolerated with no significant acute adverse effects reported in some cases.
-
Monitor for potential long-term toxicities, including hematological, renal, and hepatic adverse events.
-
Treatment response is assessed using imaging (e.g., PET/CT, MRI) and clinical evaluation.
-
Visualizations
Caption: SSTR2 signaling pathway upon binding of ¹⁷⁷Lu-Dota-LM3.
Caption: Workflow for evaluating combination therapy with ¹⁷⁷Lu-Dota-LM3.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. First-in-Humans Study of the SSTR Antagonist 177Lu-DOTA-LM3 for Peptide Receptor Radionuclide Therapy in Patients with Metastatic Neuroendocrine Neoplasms: Dosimetry, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. First-in-Humans Study of the SSTR Antagonist 177Lu-DOTA-LM3 for Peptide Receptor Radionuclide Therapy in Patients with Metastatic Neuroendocrine Neoplasms: Dosimetry, Safety, and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
Identifying and avoiding artifacts in 68Ga-Dota-LM3 PET imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and avoiding artifacts in 68Ga-Dota-LM3 PET imaging.
Frequently Asked Questions (FAQs)
Q1: What is 68Ga-Dota-LM3 and how does it differ from 68Ga-DOTATATE?
A1: 68Ga-Dota-LM3 is a radiopharmaceutical used for Positron Emission Tomography (PET) imaging of tumors that express somatostatin receptor subtype 2 (SSTR2). Unlike 68Ga-DOTATATE, which is an SSTR2 agonist, 68Ga-Dota-LM3 is an SSTR2 antagonist. The fundamental difference lies in their mechanism of action at the cellular level. Agonists like DOTATATE bind to the SSTR2 receptor and are internalized into the cell.[1] In contrast, antagonists like Dota-LM3 bind to the receptor on the cell surface with minimal to no internalization.[1] This difference in binding can lead to distinct biodistribution patterns and imaging characteristics.
Q2: What is the normal biodistribution of 68Ga-Dota-LM3?
A2: 68Ga-Dota-LM3 exhibits a favorable biodistribution for imaging, characterized by minimal uptake in most normal organs, with the exception of the urinary tract (kidneys and bladder) due to renal excretion.[2][3] The liver and spleen show only slight accumulation.[2] This low background uptake results in high image contrast and excellent tumor visualization. Compared to SSTR agonists, 68Ga-Dota-LM3 shows significantly lower physiological uptake in the pituitary, parotids, liver, spleen, pancreas, and adrenal glands.
Q3: What are the typical uptake values (SUVmax) for 68Ga-Dota-LM3 in normal organs and tumors?
A3: Tumor uptake of 68Ga-Dota-LM3 is rapid, reaching a high level within 5 minutes and plateauing around 30 minutes post-injection. The low uptake in normal organs provides a high tumor-to-background ratio. Please refer to the tables below for a summary of reported SUVmax values.
Q4: Are there any specific patient preparation protocols for 68Ga-Dota-LM3 imaging?
A4: While specific guidelines for 68Ga-Dota-LM3 are still being established, general protocols for 68Ga-DOTA-conjugated peptides can be followed. Patients are typically well-hydrated to promote tracer clearance and reduce radiation dose to the bladder. Unlike FDG-PET, no fasting is required. For patients on somatostatin analog therapy, consultation with the referring physician is necessary to determine the appropriate washout period before imaging. Short-acting analogs may need to be withheld for 24 hours, while long-acting analogs might require a pause of several weeks.
Troubleshooting Guide: Artifacts and Pitfalls
This guide addresses common issues and artifacts that may be encountered during 68Ga-Dota-LM3 PET/CT imaging. While literature specifically detailing artifacts for 68Ga-Dota-LM3 is limited, the principles are based on common PET/CT artifacts and the known biodistribution of SSTR antagonists.
Issue 1: High activity in the urinary system obscuring adjacent structures.
-
Question: I see very intense uptake in the kidneys and bladder, which is creating "halo" artifacts and making it difficult to assess nearby lymph nodes or adrenal glands. What can I do?
-
Answer:
-
Cause: This is an expected consequence of the tracer's renal clearance pathway. High tracer concentration can lead to reconstruction artifacts, such as halo artifacts (photopenic areas around intense activity), due to challenges in scatter correction.
-
Identification: Look for a ring of artificially low uptake surrounding the kidneys or bladder on the PET images.
-
Solution/Avoidance:
-
Patient Hydration: Ensure the patient is well-hydrated before and after tracer injection to promote clearance and reduce tracer concentration in the bladder.
-
Frequent Voiding: Encourage the patient to void frequently, especially just before the scan, to minimize bladder activity.
-
Image Reconstruction: Advanced reconstruction algorithms that better handle high-contrast areas can mitigate halo artifacts. Consult with your imaging physicist to optimize reconstruction parameters.
-
Careful Review: Scrutinize the non-attenuation-corrected (NAC) PET images alongside the corrected (AC) images and CT scans, as artifacts may be less pronounced on NAC images.
-
-
Issue 2: Misalignment between PET and CT images.
-
Question: A lesion appears in the liver on the PET scan but seems to be in the lung on the fused PET/CT image. Is this a real finding?
-
Answer:
-
Cause: This is likely a motion artifact due to patient breathing. CT scans are acquired quickly (often during a single breath-hold), while PET acquisition for each bed position takes several minutes, averaging the respiratory cycle. This temporal mismatch can cause misregistration, especially for structures near the diaphragm like the liver, spleen, and lung bases.
-
Identification: The artifact is most common at the thoraco-abdominal interface. Review the PET-only and CT-only images separately to assess the true location of the uptake and the anatomical structure.
-
Solution/Avoidance:
-
Patient Instruction: Instruct the patient to breathe shallowly and consistently during the scan.
-
Respiratory Gating: If available, use respiratory gating techniques to acquire PET data corresponding to a specific phase of the breathing cycle, which can then be matched to the CT.
-
Image Review: Always review the separate PET and CT images in addition to the fused images to confirm the anatomical location of any suspicious uptake.
-
-
Issue 3: Faint, diffuse uptake in an unexpected area.
-
Question: I'm seeing low-grade, non-focal uptake in an organ where I don't expect a lesion. Could this be a pitfall?
-
Answer:
-
Cause: This could be physiological uptake or a non-specific finding. Although 68Ga-Dota-LM3 has very low background uptake in most organs, minimal accumulation can occur. It's crucial to differentiate this from low-grade disease.
-
Identification: Compare the uptake intensity (SUVmax) to the values in the normal biodistribution table. True pathological uptake generally demonstrates higher focal accumulation than background physiological uptake.
-
Solution/Avoidance:
-
Know the Biodistribution: Familiarity with the normal biodistribution of 68Ga-Dota-LM3 is critical. Unlike agonists, significant uptake in the spleen, pancreas, or pituitary is not expected and should be scrutinized.
-
Correlate with Anatomy: Carefully examine the corresponding CT image for any underlying anatomical abnormality.
-
Follow-up Imaging: If the finding is equivocal, follow-up imaging or correlation with other imaging modalities may be necessary.
-
-
Quantitative Data and Protocols
Experimental Protocols
Protocol 1: Patient Preparation and Image Acquisition for 68Ga-Dota-LM3 PET/CT
-
Patient Preparation:
-
Confirm patient identity and explain the procedure.
-
Ensure adequate hydration. Encourage the patient to drink approximately 1 liter of water starting 1-2 hours before the scan.
-
Verify if the patient is on somatostatin analog therapy and confirm the washout period with the referring physician.
-
No fasting is required.
-
Insert an intravenous catheter for tracer administration.
-
-
Radiopharmaceutical Administration:
-
Administer an activity of approximately 172 ± 21 MBq of 68Ga-Dota-LM3 via slow intravenous injection.
-
Follow the injection with a saline flush (e.g., 20 mL) to ensure the full dose is delivered.
-
-
Uptake Phase:
-
The optimal uptake time for imaging is between 45 and 90 minutes post-injection. Studies show tumor uptake plateaus around 30 minutes.
-
Encourage the patient to rest and continue drinking water during this period.
-
Instruct the patient to void immediately before positioning on the scanner bed to minimize bladder activity.
-
-
Image Acquisition:
-
CT Scan: Perform a low-dose CT scan from the head to the mid-thighs for attenuation correction and anatomical localization. Intravenous contrast may be used according to institutional protocols.
-
PET Scan: Immediately following the CT, acquire the PET scan over the same anatomical range. Typical acquisition time is 2-3 minutes per bed position.
-
Positioning: Position the patient supine with arms raised above the head if possible to avoid artifacts in the torso.
-
Data Tables
Table 1: Normal Biodistribution of 68Ga-Dota-LM3 (SUVmax at 1 hour post-injection)
| Organ | Mean SUVmax | Notes |
| Liver | Low | Slightly higher than blood pool |
| Spleen | Low | Mild accumulation noted |
| Kidneys | High | Primary route of excretion |
| Urinary Bladder | High | Primary route of excretion |
| Pituitary Gland | Very Low | Significantly lower than SSTR agonists |
| Pancreas | Very Low | Significantly lower than SSTR agonists |
| Adrenal Gland | Very Low | Significantly lower than SSTR agonists |
| Blood Pool | Low | Rapid clearance from the blood |
Source: Adapted from Zhu W, et al. J Nucl Med. 2021. Note that specific SUV values for 68Ga-Dota-LM3 are not extensively detailed in a large cohort; the table reflects the described low-level uptake relative to SSTR agonists.
Table 2: Comparative Tumor Uptake and Dosimetry
| Parameter | 68Ga-Dota-LM3 | 68Ga-DOTATATE (Agonist) |
| Median Tumor SUVmax | 16.1 | 17.8 |
| Median Tumor-to-Liver Ratio | 5.2 | 2.1 |
| Mean Effective Dose (mSv/MBq) | 0.025 ± 0.002 | ~0.021 |
Source: Adapted from Zhu W, et al. Eur J Nucl Med Mol Imaging. 2022 and Zhu W, et al. J Nucl Med. 2021.
Visualizations
Caption: SSTR2 Agonist vs. Antagonist Mechanism of Action.
References
- 1. The Emergence of Somatostatin Antagonist–Based Theranostics: Paving the Road Toward Another Success? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. A Prospective, Randomized, Double-Blind Study to Evaluate the Safety, Biodistribution, and Dosimetry of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in Patients with Well-Differentiated Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Addressing stability issues of Dota-LM3 conjugates in storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DOTA-LM3 conjugates. The information provided aims to address common stability issues encountered during storage and experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound conjugates.
| Issue | Potential Cause | Recommended Action |
| Decreased Radiochemical Purity (RCP) Over Time | Radiolysis (decomposition due to radiation). | Store radiolabeled conjugates at the lowest possible temperature (-80°C is recommended for long-term storage).[1] Aliquot the conjugate to avoid repeated freeze-thaw cycles.[2] Consider the addition of radical scavengers like gentisic acid or ascorbic acid to the formulation. |
| Chemical degradation of the peptide or linker. | Ensure the storage buffer is at an optimal pH (typically between 5 and 6 for peptides).[2] Avoid exposure to light and oxygen.[2][3] | |
| Conjugate Aggregation or Precipitation | Hydrophobic interactions between conjugate molecules. | Store at high concentrations (ideally >1 mg/mL) as proteins are generally less prone to degradation at higher concentrations. Avoid storing diluted antibodies for more than a day. If dilution is necessary, consider using a stabilizing buffer containing excipients like polysorbates or sugars. For antibody-drug conjugates, which can be prone to aggregation due to hydrophobic drugs, specialized stabilizing buffers may be necessary for long-term storage below freezing. |
| Freeze-thaw stress. | Aliquot the conjugate into single-use volumes to minimize freeze-thaw cycles. For some antibody conjugates, storage at 4°C for short periods may be preferable to freezing. | |
| Unfavorable buffer conditions. | Ensure the buffer composition and ionic strength are suitable for the conjugate. Unfavorable salt concentrations can promote aggregation. | |
| Loss of Binding Affinity or Biological Activity | Conformational changes in the LM3 peptide or carrier molecule. | Store at recommended temperatures (-20°C to -80°C). Avoid harsh chemicals and extreme pH conditions during handling and storage. |
| Degradation of the conjugate. | Follow all recommended storage and handling procedures to minimize degradation, which can lead to a loss of activity. | |
| Variability in Experimental Results | Inconsistent sample quality due to storage issues. | Use freshly prepared or properly stored aliquots for each experiment. Ensure all researchers are following the same standardized storage and handling protocols. |
| Contamination. | Use sterile techniques when handling the conjugate. Store in sterile vials and consider filtration through a 0.22 µm filter if sterility is a concern. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the recommended storage temperatures for this compound conjugates?
A1: For long-term storage, it is recommended to store lyophilized this compound conjugates at -80°C (for up to 6 months) or -20°C (for up to 1 month). Once reconstituted in a solution, it is best to use it immediately. If short-term storage of a solution is necessary, it should be kept at -20°C or below in single-use aliquots to avoid freeze-thaw cycles.
Q2: How should I handle lyophilized this compound conjugates upon receipt?
A2: Upon receiving a lyophilized peptide, it is best to store it at -20°C or colder in a desiccator, away from light. Before opening the vial, allow it to warm to room temperature to prevent condensation, which can introduce moisture and degrade the peptide.
Q3: What is the best way to reconstitute lyophilized this compound?
A3: The choice of solvent depends on the specific conjugate (e.g., the carrier molecule). For peptide conjugates, sterile, purified water or a buffer at a pH of 5-6 is often recommended. If using water as the stock solution, it should be filtered and sterilized. For conjugates with poor aqueous solubility, a small amount of an organic solvent like DMSO may be needed initially, followed by dilution with the aqueous buffer.
Q4: Can I store this compound conjugates in solution?
A4: Storing peptides in solution is generally not recommended for long periods as their shelf-life is very limited compared to lyophilized forms. If unavoidable, use a buffer at pH 5-6, create single-use aliquots, and store them at -20°C. Avoid repeated freeze-thaw cycles.
Stability and Degradation
Q5: What are the common degradation pathways for this compound conjugates?
A5: The primary degradation pathways include:
-
Radiolysis: For radiolabeled conjugates, the emitted radiation can damage the peptide and chelator.
-
Oxidation: Amino acid residues such as Cysteine, Methionine, or Tryptophan are susceptible to oxidation.
-
Deamidation and Hydrolysis: Peptide bonds can be cleaved, especially at acidic or alkaline pH.
-
Aggregation: The conjugate molecules can stick together and precipitate out of solution, a common issue with antibody-drug conjugates.
Q6: How does the choice of buffer affect the stability of this compound conjugates?
A6: The buffer's pH is critical for peptide stability, with a pH range of 5-6 generally being optimal to minimize hydrolysis. The buffer components themselves should not react with the conjugate. For radiolabeling, buffers like acetate and succinate are often preferred as they do not compete for the radiometal.
Q7: Are there any additives that can improve the stability of this compound conjugates in solution?
A7: Yes, various excipients can be used to stabilize peptide formulations:
-
Radical Scavengers: Ascorbic acid or gentisic acid can be added to radiolabeled formulations to reduce radiolysis.
-
Bulking Agents/Lyoprotectants: Sugars like sucrose or trehalose, and sugar alcohols like mannitol can protect the conjugate during lyophilization and storage.
-
Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) can prevent aggregation and surface adsorption.
-
Amino Acids: Certain amino acids like glycine and arginine can also act as stabilizers.
Quantitative Stability Data
Table 1: In Vivo Stability of a 177Lu-labeled Somatostatin Analog (DOTATATE)
| Time Post-Injection | Mean Fraction of Intact Conjugate in Plasma (%) |
| 0.5 hours | 87 ± 2 |
| 4 hours | 82 ± 3 |
| 24 hours | 23 ± 5 |
| 96 hours | 1.7 ± 0.9 |
| Data adapted from a study on 177Lu-DOTATATE, a similar DOTA-peptide conjugate. |
Table 2: Comparison of Effective Half-Life for 177Lu-DOTA-LM3 vs. 177Lu-DOTATOC
| Compartment | 177Lu-DOTA-LM3 Effective Half-Life (hours) | 177Lu-DOTATOC Effective Half-Life (hours) |
| Whole Body | 76 | 54 |
| Kidneys | 92 | 67 |
| Spleen | 97 | 79 |
| Metastases | 111 | 81 |
| This data highlights the longer in vivo residence time of the antagonist this compound compared to the agonist DOTATOC. |
Experimental Protocols
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Stability Analysis
This method is suitable for assessing the purity and degradation of this compound conjugates.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute peptides. The exact gradient will need to be optimized for the specific this compound conjugate. A common starting point is a gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 210-220 nm for the peptide backbone. For radiolabeled conjugates, a radioactivity detector is used in series.
-
Procedure:
-
Prepare the this compound conjugate sample in the initial mobile phase conditions.
-
Inject the sample onto the equilibrated HPLC column.
-
Run the gradient elution program.
-
Analyze the resulting chromatogram. The main peak corresponds to the intact conjugate. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.
-
2. Radio-Thin Layer Chromatography (Radio-TLC) for Radiochemical Purity
This is a rapid method to determine the radiochemical purity of radiolabeled this compound.
-
Stationary Phase: ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips.
-
Mobile Phase: A common mobile phase for DOTA-peptides is a mixture of methanol and 0.4 M ammonium acetate (1:1, v/v). Another option is 0.1 M sodium citrate at pH 5. The optimal mobile phase should be determined experimentally to achieve good separation between the radiolabeled conjugate, free radiometal, and other radiochemical impurities.
-
Procedure:
-
Spot a small amount of the radiolabeled this compound solution onto the bottom of the ITLC strip.
-
Place the strip in a chromatography tank containing the mobile phase, ensuring the spot is above the solvent level.
-
Allow the solvent to ascend the strip.
-
Once the solvent front nears the top, remove the strip and let it dry.
-
Analyze the distribution of radioactivity on the strip using a radio-TLC scanner. The radiolabeled conjugate will typically have a different Rf value than the free radiometal.
-
3. Size-Exclusion Chromatography (SEC) for Aggregate Analysis
SEC is used to separate molecules based on their size and is the primary method for quantifying aggregates.
-
Column: A column with a pore size suitable for separating the this compound conjugate monomer from potential dimers and larger aggregates (e.g., 300 Å pore size for antibody-based conjugates).
-
Mobile Phase: Typically a phosphate buffer at or near neutral pH (e.g., 0.1 M phosphate buffer, pH 6.8).
-
Flow Rate: A typical flow rate is 0.5 - 1 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the this compound conjugate sample.
-
Run the isocratic elution.
-
Analyze the chromatogram. Aggregates will elute earlier than the monomer peak. The percentage of aggregates can be calculated from the peak areas.
-
Visualizations
Somatostatin Receptor 2 (SSTR2) Signaling Pathway
The LM3 peptide is an antagonist of the Somatostatin Receptor 2 (SSTR2). Upon binding of an agonist (like somatostatin), SSTR2 initiates a signaling cascade that inhibits cell proliferation. As an antagonist, LM3 blocks this pathway.
Caption: SSTR2 signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Stability Testing
This workflow outlines the logical steps for assessing the stability of a this compound conjugate.
Caption: Workflow for assessing the storage stability of this compound conjugates.
References
Validation & Comparative
A Comparative Guide to Dota-LM3 and DOTATATE for Neuroendocrine Tumor Imaging
For Researchers, Scientists, and Drug Development Professionals
The landscape of diagnostic imaging for neuroendocrine tumors (NETs) is rapidly evolving, with novel radiopharmaceuticals offering significant improvements in detection and characterization. This guide provides a detailed, data-driven comparison of two key agents: Dota-LM3, a somatostatin receptor (SSTR) antagonist, and DOTATATE, a well-established SSTR agonist. This comparison is intended to inform researchers, scientists, and drug development professionals on the performance, methodologies, and underlying mechanisms of these imaging agents.
Executive Summary
Neuroendocrine tumors are characterized by the overexpression of somatostatin receptors (SSTRs) on their cell surfaces.[1] This feature has been effectively exploited for both imaging and therapy. DOTATATE, an SSTR agonist, has been the standard for PET/CT imaging of NETs for many years.[2][3] However, recent advancements have introduced SSTR antagonists, such as this compound, which have demonstrated superior performance in several key areas. Clinical studies indicate that SSTR antagonists like [68Ga]Ga-DOTA-LM3 can offer improved lesion detection and higher tumor-to-background ratios, particularly for liver metastases, when compared to SSTR agonists like [68Ga]Ga-DOTATATE.[1][4]
Performance Data: this compound vs. DOTATATE
The following tables summarize the quantitative data from comparative studies of [68Ga]Ga-DOTA-LM3 and [68Ga]Ga-DOTATATE in the imaging of well-differentiated neuroendocrine tumors.
Table 1: Lesion Detection
| Radiopharmaceutical | Total Lesions Detected | Superiority in Lesion Detection | Reference |
| [68Ga]Ga-DOTA-LM3 | 447 | Detected more lesions, especially in the liver | |
| [68Ga]Ga-DOTATATE | 372 | - | |
| [68Ga]Ga-NODAGA-LM3 | - | Superior to [68Ga]Ga-DOTATATE | |
| [68Ga]Ga-DOTA-LM3 | - | Superior to [68Ga]Ga-DOTATATE |
Table 2: Tumor Uptake (SUVmax)
| Radiopharmaceutical | Median SUVmax in Tumors | Comparison | Reference |
| [68Ga]Ga-NODAGA-LM3 | 29.1 | Significantly higher than [68Ga]Ga-DOTATATE | |
| [68Ga]Ga-DOTATATE | 21.6 | - | |
| [68Ga]Ga-DOTA-LM3 | 16.1 | Comparable to [68Ga]Ga-DOTATATE | |
| [68Ga]Ga-DOTATATE | 17.8 | - |
Table 3: Tumor-to-Background Ratio
| Radiopharmaceutical | Median Tumor-to-Liver Ratio | Comparison | Reference |
| [68Ga]Ga-NODAGA-LM3 | 5.0 | Higher than [68Ga]Ga-DOTATATE | |
| [68Ga]Ga-DOTATATE | 2.9 | - | |
| [68Ga]Ga-DOTA-LM3 | 5.2 | Higher than [68Ga]Ga-DOTATATE | |
| [68Ga]Ga-DOTATATE | 2.1 | - |
Table 4: Normal Organ Uptake
| Radiopharmaceutical | Organ Uptake Profile | Reference | |---|---|---|---| | [68Ga]Ga-DOTA-LM3 | Significantly lower uptake in most normal organs compared to [68Ga]Ga-DOTATATE. | | | [68Ga]Ga-NODAGA-LM3 | Similar uptake pattern to [68Ga]Ga-DOTATATE. | |
Signaling Pathways and Mechanism of Action
The differential performance of this compound and DOTATATE can be attributed to their distinct interactions with the somatostatin receptor.
Caption: SSTR Agonist vs. Antagonist Mechanism.
DOTATATE, as an agonist, binds to and activates the somatostatin receptor subtype 2 (SSTR2), leading to the internalization of the receptor-ligand complex. This mechanism is effective but can be limited by receptor saturation and internalization rates. In contrast, this compound is an SSTR antagonist. It binds to SSTR2 with high affinity but does not activate it, resulting in minimal receptor internalization. This allows for a higher number of receptors to be available on the cell surface for binding, potentially leading to a stronger signal and better visualization of tumors, especially those with lower SSTR expression.
Experimental Protocols
A standardized workflow is crucial for obtaining reliable and reproducible imaging results. The following diagram outlines a typical experimental workflow for PET/CT imaging with either [68Ga]Ga-DOTA-LM3 or [68Ga]Ga-DOTATATE.
Caption: Typical PET/CT Imaging Workflow.
Key steps in the protocol include:
-
Patient Preparation: Patients are typically required to fast for 4-6 hours and be well-hydrated. A review of current medications is essential, as some, like long-acting somatostatin analogs, may interfere with the scan.
-
Radiopharmaceutical Injection: A weight-based dose of the 68Ga-labeled peptide is administered intravenously.
-
Uptake Period: Following injection, there is a waiting period of approximately 60 minutes to allow for the radiotracer to distribute throughout the body and accumulate in the tumor cells.
-
PET/CT Imaging: A whole-body scan is then performed, which typically takes 20-30 minutes.
-
Image Analysis: The acquired images are reconstructed and analyzed both qualitatively for lesion localization and quantitatively, often using Standardized Uptake Values (SUV), to assess the degree of radiotracer uptake.
Discussion and Future Perspectives
The available data strongly suggests that SSTR antagonists, particularly this compound and its analogues, represent a significant advancement in the imaging of neuroendocrine tumors. The improved lesion detection, especially in challenging areas like the liver, and the higher tumor-to-background ratios can have a direct impact on patient management, including initial staging, therapy selection, and monitoring of treatment response.
The development of theranostic pairs, where an imaging agent is paired with a therapeutic agent targeting the same molecular marker, is a promising area of research. This compound can be labeled with therapeutic radionuclides like Lutetium-177 (177Lu) or Actinium-225 (225Ac) for peptide receptor radionuclide therapy (PRRT). The superior imaging characteristics of [68Ga]Ga-DOTA-LM3 may allow for more accurate patient selection for and dosimetry of antagonist-based PRRT.
References
A Comparative Guide to Antagonist versus Agonist PRRT in Neuroendocrine Tumors
For Researchers, Scientists, and Drug Development Professionals
Peptide Receptor Radionuclide Therapy (PRRT) has emerged as a cornerstone in the management of inoperable or metastatic neuroendocrine tumors (NETs). This therapeutic approach leverages the overexpression of somatostatin receptors (SSTRs) on NET cells, delivering targeted radiation via radiolabeled somatostatin analogues. The most established form of PRRT utilizes SSTR agonists, such as [177Lu]Lu-DOTA-TATE (Lutathera®), which mimic the natural ligand's action by binding to and internalizing within the tumor cells. However, a newer class of PRRT agents, SSTR antagonists, is gaining significant attention for its potential to overcome some of the limitations of agonists. This guide provides an objective comparison of antagonist and agonist PRRT, supported by experimental data, to inform research and drug development in this evolving field.
Mechanism of Action: A Tale of Two Ligands
The fundamental difference between SSTR agonists and antagonists lies in their interaction with the receptor. Agonists, upon binding to the SSTR, trigger the internalization of the receptor-ligand complex.[1] This process sequesters the radioactivity inside the tumor cell, leading to DNA damage and cell death. In contrast, antagonists bind to the SSTR on the cell surface with high affinity but are not significantly internalized.[1][2] This prolonged cell surface binding is hypothesized to lead to a higher number of binding sites being available and a longer residence time of the radiopharmaceutical at the tumor site, potentially resulting in a higher radiation dose delivered to the tumor.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies of antagonist and agonist PRRT in neuroendocrine tumors.
Table 1: Comparative Dosimetry in Neuroendocrine Tumors
| Parameter | 177Lu-DOTATATE (Agonist) | 177Lu-Satoreotide Tetraxetan (Antagonist) | Fold Increase (Antagonist vs. Agonist) | Reference |
| Tumor Absorbed Dose (Gy/GBq) | 0.333 (for a 4-cm tumor) | 0.854 (for a 4-cm tumor) | 2.5 | |
| Varies by study | 1.7 - 10.6 times higher than 177Lu-DOTATATE | 1.7 - 10.6 | ||
| Tumor Residence Time (hours) | 6.4 | 15.6 | 2.4 | |
| Tumor-to-Kidney Dose Ratio | Lower | 1.1 - 7.2 times higher than 177Lu-DOTATATE | 1.1 - 7.2 | |
| Lower | ~32% higher than 177Lu-DOTATATE | 1.32 | ||
| Tumor-to-Bone Marrow Dose Ratio | Lower | Up to 7.2 times higher than 177Lu-DOTATATE | Up to 7.2 |
Table 2: Clinical Efficacy and Safety
| Parameter | 177Lu-DOTATATE (Agonist) | 177Lu-Satoreotide Tetraxetan (Antagonist) | Reference |
| Objective Response Rate (ORR) | 18% (NETTER-1 trial) | 45% (Phase 1 study) | |
| Disease Control Rate (DCR) | ~80% (pooled data) | 94.7% (Phase I/II study) | |
| Progression-Free Survival (PFS) at 20 months | 65.2% (NETTER-1 trial) | Not directly compared in a head-to-head trial | |
| Key Grade 3/4 Toxicities | Myelosuppression (Thrombocytopenia, Neutropenia, Lymphopenia), Renal toxicity (rare with protective measures) | Hematologic toxicity (Thrombocytopenia, Neutropenia, Lymphopenia) |
Experimental Protocols
General PRRT Administration Protocol (Agonist and Antagonist)
This protocol provides a general framework. Specific parameters may vary based on the clinical trial protocol and institutional guidelines.
-
Patient Selection: Patients with histologically confirmed, inoperable, or metastatic, well-differentiated (G1/G2) NETs with SSTR expression confirmed by imaging (e.g., [68Ga]Ga-DOTATATE PET/CT) are typically eligible. Adequate organ function (renal, hepatic, and hematologic) is required.
-
Patient Preparation:
-
Discontinuation of long-acting somatostatin analogues (SSAs) for at least 4 weeks and short-acting SSAs for at least 24 hours prior to PRRT administration to avoid interference with radioligand binding.
-
Hydration with intravenous saline.
-
Administration of antiemetics to prevent nausea and vomiting.
-
-
Amino Acid Infusion: An intravenous infusion of a solution containing lysine and arginine is started approximately 30-60 minutes prior to the radiopharmaceutical administration and continues for several hours. This is a critical step for renal protection, as these amino acids compete with the radiolabeled peptides for reabsorption in the proximal tubules of the kidneys.
-
Radiopharmaceutical Administration: The therapeutic dose of the 177Lu-labeled agonist or antagonist is administered intravenously over 20-30 minutes. The standard dose for [177Lu]Lu-DOTATATE is 7.4 GBq (200 mCi) per cycle, typically for four cycles every 8-12 weeks. Dosing for antagonists is still under investigation in clinical trials, with some studies using lower cumulative activities.
-
Post-Administration Monitoring: Patients are monitored for any acute adverse effects. Vital signs are checked regularly.
Dosimetry Protocol using SPECT/CT
Accurate dosimetry is crucial for personalized PRRT to maximize the radiation dose to the tumor while minimizing toxicity to critical organs, particularly the kidneys and bone marrow.
-
Image Acquisition: Quantitative Single-Photon Emission Computed Tomography (SPECT) combined with a low-dose Computed Tomography (CT) for attenuation correction and anatomical localization is performed at multiple time points post-injection. A common imaging schedule includes scans at approximately 4, 24, 72, and 168 hours post-infusion.
-
Image Reconstruction and Quantification: SPECT images are reconstructed using an iterative algorithm with corrections for attenuation, scatter, and collimator-detector response. The reconstructed images provide the activity concentration (Bq/mL) in different organs and tumors.
-
Volume of Interest (VOI) Definition: VOIs are drawn on the co-registered CT images to delineate tumors and critical organs (kidneys, spleen, liver, etc.).
-
Time-Activity Curve (TAC) Generation: The total activity in each VOI is determined at each time point and plotted against time to generate a TAC.
-
Absorbed Dose Calculation: The cumulative activity (total number of disintegrations) in each source organ is calculated by integrating the TAC. The absorbed dose is then calculated using the Medical Internal Radiation Dose (MIRD) formalism, which considers the energy emitted by the radionuclide and the anatomical relationship between source and target organs. Specialized software (e.g., OLINDA/EXM) is often used for these calculations.
Tumor Response Assessment
Tumor response to PRRT is typically evaluated using the Response Evaluation Criteria in Solid Tumors (RECIST 1.1).
-
Baseline Imaging: A baseline CT or MRI scan is performed before the start of PRRT to identify and measure target lesions.
-
Target Lesion Selection: Up to five measurable lesions (longest diameter ≥10 mm for non-nodal lesions, short axis ≥15 mm for lymph nodes) are selected as target lesions, with a maximum of two lesions per organ.
-
Follow-up Imaging: Follow-up CT or MRI scans are performed at predefined intervals after the completion of PRRT (e.g., 3 and 6 months).
-
Response Classification:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of the longest diameters (SLD) of target lesions.
-
Progressive Disease (PD): At least a 20% increase in the SLD of target lesions, or the appearance of new lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
Visualizations
Caption: Agonist vs. Antagonist PRRT Signaling Pathways.
Caption: General Experimental Workflow for PRRT Clinical Trials.
Conclusion
The emergence of SSTR antagonists for PRRT represents a significant advancement in the treatment landscape for neuroendocrine tumors. Preclinical and early clinical data consistently demonstrate their potential for superior tumor targeting, leading to higher radiation doses delivered to the tumor and improved tumor-to-organ dose ratios compared to conventional SSTR agonists. This could translate into enhanced therapeutic efficacy, as suggested by the promising objective response rates observed in early phase trials of antagonists.
However, it is crucial to acknowledge that the field is still evolving. The long-term safety profile of antagonist PRRT, particularly concerning hematologic toxicity, requires further investigation in larger, randomized controlled trials. Head-to-head comparative studies with established agonists like [177Lu]Lu-DOTATATE are needed to definitively establish the superiority of antagonists in terms of progression-free and overall survival.
For researchers and drug development professionals, the development of SSTR antagonists opens up new avenues for optimizing PRRT. Future research should focus on refining dosimetry models for antagonists, exploring combination therapies, and identifying patient populations that would benefit most from this novel approach. The continued investigation of both agonist and antagonist PRRT will undoubtedly lead to more personalized and effective treatments for patients with neuroendocrine tumors.
References
A Comparative Analysis of 177Lu-Dota-LM3 in the Treatment of Neuroendocrine Neoplasms
A detailed guide for researchers, scientists, and drug development professionals on the clinical trial results, experimental protocols, and mechanism of action of 177Lu-Dota-LM3 in comparison to other therapeutic alternatives for neuroendocrine neoplasms (NENs).
This guide provides a comprehensive comparison of the clinical trial data for 177Lu-Dota-LM3, a novel somatostatin receptor (SSTR) antagonist, against established treatments for neuroendocrine neoplasms (NENs), including the SSTR agonist 177Lu-DOTATOC and targeted therapies such as everolimus and sunitinib. The information is intended to support researchers, scientists, and drug development professionals in their understanding of the evolving landscape of NEN treatment.
Comparative Efficacy and Safety of 177Lu-Dota-LM3 and Alternative Therapies
The clinical trial results for 177Lu-Dota-LM3 demonstrate a promising efficacy and safety profile in patients with metastatic NENs. A direct comparison with other approved therapies is essential for a comprehensive evaluation. The following tables summarize the key quantitative data from pivotal clinical trials.
| Treatment | Trial | Patient Population | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Key Grade 3/4 Adverse Events |
| 177Lu-Dota-LM3 | First-in-Humans Study | Metastatic NENs (heavily pre-treated) | Not Reported | 36.2% (Partial Remission, RECIST 1.1) | 85.1% (RECIST 1.1)[1][2][3] | Thrombocytopenia (5.9%)[1][2] |
| 177Lu-DOTATOC | First-in-Humans Study (Comparator Arm) | Metastatic NENs | Not Reported | Not Reported | Not Reported | Not Reported in direct comparison |
| 177Lu-DOTATATE | NETTER-1 | Advanced, progressive, SSTR-positive midgut NETs | Not Reached (vs. 8.4 months with high-dose octreotide) | 18% | 79% | Neutropenia (1%), Thrombocytopenia (2%), Lymphopenia (9%) |
| Everolimus | RADIANT-3 | Advanced, progressive, pancreatic NETs (pNETs) | 11.0 months (vs. 4.6 months with placebo) | 5% | Not Reported | Stomatitis (7%), Anemia (6%), Hyperglycemia (5%) |
| Sunitinib | SUN 1111 | Progressive, well-differentiated, unresectable pancreatic NETs | 11.4 months (vs. 5.5 months with placebo) | 9.3% | Not Reported | Neutropenia (12%), Hypertension (10%), Palmar-plantar erythrodysesthesia (5%) |
| Lanreotide | CLARINET | Metastatic, well-differentiated, non-functioning, G1/G2 enteropancreatic NETs | Not Reached (vs. 18.0 months with placebo) | 2% | 65% | Diarrhea (26% any grade) |
| Octreotide LAR | PROMID | Well-differentiated, metastatic midgut NETs | 14.3 months (vs. 6.0 months with placebo) | <2% | 66.7% (Stable Disease) | Diarrhea, Abdominal Pain (mostly mild to moderate) |
Dosimetry Comparison: 177Lu-Dota-LM3 vs. 177Lu-DOTATOC
A key advantage of the SSTR antagonist 177Lu-Dota-LM3 appears to be its favorable dosimetry profile, leading to higher radiation doses delivered to tumor tissues compared to the SSTR agonist 177Lu-DOTATOC.
| Parameter | 177Lu-Dota-LM3 | 177Lu-DOTATOC |
| Whole Body Absorbed Dose (Gy/GBq) | 0.12 ± 0.03 | 0.03 |
| Kidney Absorbed Dose (Gy/GBq) | 2.3 ± 0.9 | 0.6 |
| Spleen Absorbed Dose (Gy/GBq) | 3.4 ± 1.6 | 0.7 |
| Tumor Absorbed Dose (Gy/GBq) | 15-81 (liver lesions), 1-57 (bone lesions) | 6 |
| Whole Body Effective Half-life (h) | 56-93 | 50 |
| Tumor Effective Half-life (h) | 111 | 73 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of clinical trial findings. Below are the summarized experimental protocols for the key studies cited.
177Lu-Dota-LM3 First-in-Humans Study
-
Patient Selection: Patients with metastatic, progressive, heavily pre-treated NENs of any grade were included. Prior treatment with 177Lu-DOTATOC/TATE was permitted. Patient selection for therapy was based on 68Ga-NODAGA-LM3 PET/CT imaging.
-
Radiopharmaceutical Synthesis: 177Lu was used to label the DOTA-conjugated SSTR antagonist, LM3. The process involved incubating the DOTA-LM3 peptide with 177Lu-Cl3 at 90°C for 30 minutes in a sodium acetate buffer. Gentisic acid was added to prevent radiolysis. Quality control included high-performance liquid chromatography (HPLC) to ensure radiochemical purity.
-
Administration and Dosimetry: The median administered activity per cycle was 6.1 ± 0.88 GBq. Dosimetry was performed on 11 patients using OLINDA/EXM software based on the MIRD schema. Biodistribution was assessed using planar whole-body scans and SPECT/CT at multiple time points post-injection.
-
Response Assessment: Morphologic response was evaluated using RECIST 1.1 criteria via contrast-enhanced CT or MRI. Molecular response was assessed using EORTC criteria.
177Lu-DOTATATE (NETTER-1 Trial)
-
Patient Selection: Patients with advanced, progressive, well-differentiated, SSTR-positive midgut NETs were randomized.
-
Treatment Regimen: Patients received either 7.4 GBq of 177Lu-DOTATATE every 8 weeks for four cycles, plus best supportive care including octreotide LAR 30 mg, or high-dose octreotide LAR 60 mg every 4 weeks.
-
Response Assessment: Tumor response was assessed every 12 weeks using RECIST 1.1.
Everolimus (RADIANT-3 Trial)
-
Patient Selection: Patients with advanced, low- or intermediate-grade, progressive pancreatic neuroendocrine tumors were enrolled.
-
Treatment Regimen: Patients were randomized to receive everolimus 10 mg daily or placebo, both with best supportive care.
-
Response Assessment: Tumor assessments were performed at baseline, 3 months, and then every 3 months until progression, using RECIST criteria.
Sunitinib (SUN 1111 Trial)
-
Patient Selection: Patients with progressive, well-differentiated, unresectable pancreatic neuroendocrine tumors were included.
-
Treatment Regimen: Patients were randomized to receive sunitinib 37.5 mg daily or placebo.
-
Response Assessment: Tumor response was evaluated at baseline and then every 12 weeks according to RECIST.
Signaling Pathways and Mechanism of Action
The therapeutic effect of 177Lu-Dota-LM3 is mediated by the targeted delivery of beta radiation to tumor cells expressing somatostatin receptors. As an SSTR antagonist, its mechanism at the cellular level differs from SSTR agonists.
References
Head-to-Head Comparison: 68Ga-Dota-LM3 vs. 68Ga-DOTATOC PET/CT in Neuroendocrine Tumor Imaging
A Comprehensive Guide for Researchers and Drug Development Professionals
The landscape of neuroendocrine tumor (NET) imaging is continually evolving, with novel radiotracers offering improved diagnostic accuracy and informing therapeutic decisions. This guide provides a detailed, data-driven comparison of two prominent Gallium-68 (68Ga) labeled somatostatin receptor (SSTR) targeting agents: the established agonist 68Ga-DOTATOC and the newer antagonist 68Ga-Dota-LM3. This objective analysis is designed to assist researchers, scientists, and drug development professionals in understanding the performance, methodologies, and potential advantages of each tracer.
Executive Summary
Both 68Ga-DOTATOC and 68Ga-Dota-LM3 are utilized for positron emission tomography/computed tomography (PET/CT) imaging of NETs by targeting the overexpressed somatostatin receptor subtype 2 (SSTR2) on tumor cells. 68Ga-DOTATOC is a well-established SSTR agonist, while 68Ga-Dota-LM3 is a more recently developed SSTR antagonist. Preclinical and clinical studies suggest that SSTR antagonists like 68Ga-Dota-LM3 may offer advantages in terms of higher tumor uptake and improved lesion detection compared to agonists. This guide will delve into the available data to substantiate these claims.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from comparative studies. It is important to note that direct head-to-head studies between 68Ga-Dota-LM3 and 68Ga-DOTATOC are limited. Much of the available data for 68Ga-Dota-LM3 is in comparison to 68Ga-DOTATATE, a closely related SSTR agonist to 68Ga-DOTATOC. The data presented here reflects these comparisons and should be interpreted with this context.
Table 1: Comparative Tumor Uptake and Lesion Detection
| Parameter | 68Ga-Dota-LM3 | 68Ga-DOTATOC/TATE | Key Findings & Citations |
| Median SUVmax (Tumor) | 16.1 - 29.1 | 17.8 - 21.6 | 68Ga-NODAGA-LM3, a variant of 68Ga-Dota-LM3, showed significantly higher tumor uptake (median SUVmax 29.1 vs 21.6) compared to 68Ga-DOTATATE. 68Ga-Dota-LM3 showed comparable uptake (median SUVmax 16.1 vs 17.8)[1]. Another study reported an average SUVmax of 47.2 ± 32.6 for 68Ga-Dota-LM3 at 1 hour post-injection[2]. |
| Tumor-to-Liver Ratio | 5.2 | 2.1 - 2.9 | 68Ga-Dota-LM3 demonstrated a significantly higher tumor-to-liver ratio compared to 68Ga-DOTATATE, indicating better image contrast[1]. |
| Lesion Detection Rate | Superior | Standard | Both 68Ga-NODAGA-LM3 and 68Ga-Dota-LM3 showed superiority in lesion detection compared to 68Ga-DOTATATE on a lesion-based and patient-based comparison[1]. |
| Sensitivity | Potentially Higher | 92% | A meta-analysis reported a sensitivity of 92% for 68Ga-DOTATOC[3]. Antagonists are suggested to bind to more receptor sites, potentially increasing sensitivity. |
| Specificity | Not extensively reported | 82% | A meta-analysis reported a specificity of 82% for 68Ga-DOTATOC. |
Table 2: Biodistribution in Normal Organs (Median SUVmax)
| Organ | 68Ga-Dota-LM3 | 68Ga-DOTATATE | Key Findings & Citations |
| Liver | Lower | Higher | 68Ga-Dota-LM3 demonstrated significantly lower uptake in almost all normal organs compared to 68Ga-DOTATATE, which contributes to a better tumor-to-background ratio. |
| Spleen | Lower | Higher | Lower background uptake in the spleen was observed with 68Ga-Dota-LM3 compared to 68Ga-DOTATATE. |
| Kidneys | Lower | Higher | Lower renal uptake was noted for 68Ga-Dota-LM3 in comparison to 68Ga-DOTATATE. |
| Pituitary | Lower | Higher | Significantly lower uptake was observed in the pituitary gland with 68Ga-Dota-LM3. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline the typical experimental protocols for the synthesis and imaging with 68Ga-Dota-LM3 and 68Ga-DOTATOC.
Radiopharmaceutical Synthesis
68Ga-DOTATOC/DOTATATE Synthesis:
The synthesis of 68Ga-DOTATOC and 68Ga-DOTATATE is well-established and often performed using automated synthesis modules.
-
Elution: 68Ga is eluted from a 68Ge/68Ga generator using sterile, ultrapure 0.1 M hydrochloric acid.
-
Buffering: The eluate is buffered with a suitable buffer, such as sodium acetate, to achieve the optimal pH for labeling (typically pH 3.5-5.0).
-
Labeling Reaction: The buffered 68Ga solution is added to a vial containing the DOTATOC or DOTATATE precursor. The reaction mixture is heated at a specific temperature (e.g., 95°C) for a defined period (e.g., 5-10 minutes).
-
Purification: The final product is purified using a solid-phase extraction (SPE) cartridge (e.g., C18) to remove unreacted 68Ga and other impurities.
-
Quality Control: The final product undergoes quality control tests, including radiochemical purity (by radio-TLC or radio-HPLC), pH, and sterility testing.
68Ga-Dota-LM3 Synthesis:
The synthesis of 68Ga-Dota-LM3 follows a similar procedure to that of 68Ga-DOTATOC.
-
Elution and Buffering: As with 68Ga-DOTATOC, 68Ga is eluted from a generator and buffered to the appropriate pH.
-
Labeling Reaction: The buffered 68Ga is added to the DOTA-LM3 precursor. The reaction is typically carried out at an elevated temperature (e.g., 95°C) for a short duration (e.g., 8 minutes).
-
Purification: Purification is performed using an SPE cartridge to ensure high radiochemical purity.
-
Quality Control: Quality control measures are implemented to assess radiochemical purity, pH, and sterility of the final product.
PET/CT Imaging Protocol
Patient Preparation:
-
Patients are typically required to fast for at least 4-6 hours prior to the scan.
-
Hydration is encouraged.
-
Somatostatin analogs should be discontinued for a specific period before the scan to avoid interference with tracer binding. Short-acting analogs are typically withheld for 24 hours, while long-acting analogs may require a pause of 3-4 weeks.
Imaging Procedure:
-
Radiotracer Administration: A sterile solution of 68Ga-DOTATOC or 68Ga-Dota-LM3 is administered intravenously. The typical injected activity ranges from 100 to 200 MBq, often adjusted based on patient weight.
-
Uptake Period: Following injection, there is an uptake period of approximately 45-60 minutes during which the radiotracer distributes throughout the body and accumulates in SSTR-expressing tissues.
-
Image Acquisition: The patient is positioned in the PET/CT scanner, and a low-dose CT scan is first acquired for attenuation correction and anatomical localization. This is followed by the PET scan, which typically covers the area from the skull base to the mid-thigh. The acquisition time per bed position is usually 2-4 minutes.
-
Image Reconstruction and Analysis: The acquired data is reconstructed to generate PET, CT, and fused PET/CT images. The uptake of the radiotracer in tumors and normal organs is quantified using the Standardized Uptake Value (SUV).
Mandatory Visualization
Signaling Pathway of SSTR2 Agonists and Antagonists
Caption: SSTR2 signaling for agonists and antagonists.
Experimental Workflow for Comparative PET/CT Imaging
Caption: Comparative PET/CT imaging experimental workflow.
Discussion and Conclusion
The available evidence suggests that the SSTR2 antagonist 68Ga-Dota-LM3 holds significant promise in the field of NET imaging. Compared to the SSTR agonist 68Ga-DOTATATE (a close analog of 68Ga-DOTATOC), 68Ga-Dota-LM3 demonstrates a superior tumor-to-background ratio, primarily due to lower uptake in normal organs such as the liver, spleen, and kidneys. This characteristic can lead to improved image contrast and potentially higher lesion detection rates.
The mechanism of action of antagonists, which involves binding to a larger number of receptor sites without inducing internalization, may contribute to their enhanced imaging properties. This is particularly relevant in tumors with lower SSTR2 expression, where an agonist might not provide a sufficiently strong signal.
While 68Ga-DOTATOC remains a valuable and widely used radiotracer for NET imaging, the emergence of SSTR antagonists like 68Ga-Dota-LM3 represents a significant advancement. For researchers and drug development professionals, the potential for improved diagnostic accuracy with 68Ga-Dota-LM3 warrants further investigation through direct, large-scale comparative studies with 68Ga-DOTATOC. Such studies will be crucial in definitively establishing the clinical utility and potential superiority of this new class of radiotracers in the management of neuroendocrine tumors.
References
- 1. A prospective randomized, double-blind study to evaluate the diagnostic efficacy of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in patients with well-differentiated neuroendocrine tumors: compared with 68Ga-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. 68Ga-DOTATOC Imaging of Neuroendocrine Tumors: A Systematic Review and Metaanalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Binding Affinity of Dota-LM3 to SSTR2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the binding affinity of the somatostatin receptor 2 (SSTR2) antagonist, Dota-LM3. It details experimental protocols for key validation techniques and presents a comparative analysis of this compound's binding affinity against other relevant SSTR2 ligands. The information is intended to support researchers in selecting the most appropriate methods and compounds for their studies in neuroendocrine tumor imaging and therapy.
Comparative Binding Affinity of SSTR2 Ligands
The binding affinity of various ligands to the somatostatin receptor subtype 2 (SSTR2) is a critical parameter in the development of radiopharmaceuticals for imaging and therapy of neuroendocrine tumors. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a compound in inhibiting biological or biochemical function. Lower IC50 values indicate a higher binding affinity.
The choice of chelator, such as DOTA or NODAGA, can significantly influence the binding affinity of the peptide. For instance, 68Ga-NODAGA-LM3 exhibits a nearly tenfold higher affinity for SSTR2 compared to 68Ga-DOTA-LM3.[1] This highlights the importance of the entire molecular structure in receptor interaction.
Below is a comparison of the IC50 values for this compound and other key SSTR2 ligands.
| Compound | Chelator | Radiometal | IC50 (nM) for SSTR2 | Ligand Type | Reference |
| LM3 | DOTA | 68Ga | 12.5 | Antagonist | [2] |
| LM3 | NODAGA | 68Ga | 1.3 | Antagonist | [2] |
| LM3 | NODAGA | 64Cu | 6.7 ± 1.5 | Antagonist | [1] |
| JR11 | DOTA | 177Lu | 0.73 | Antagonist | [3] |
| JR11 | DOTA | 68Ga | 29 | Antagonist | |
| JR11 | NODAGA | 68Ga | 1.2 | Antagonist | |
| BASS | DOTA | 111In | 9.4 ± 0.4 | Antagonist | |
| TATE | DOTA | 177Lu | - | Agonist | |
| TATE | DTPA | 111In | 1.3 ± 0.2 | Agonist | |
| TOC | - | 125I | Similar to 125I-JR11 | Agonist | |
| NOC | DOTA | 111In | 2.9 ± 0.1 | Agonist | |
| NOC | DOTA | 90Y | 3.3 ± 0.2 | Agonist |
Experimental Protocols for Binding Affinity Validation
Accurate determination of binding affinity relies on standardized and well-executed experimental protocols. The following sections detail the methodologies for three commonly used assays.
Competitive Binding Assay
This assay determines the affinity of a non-radiolabeled ligand (the competitor, e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the SSTR2 receptor.
Detailed Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing SSTR2, such as AR42J or HEK293 cells stably transfected with the human SSTR2 gene.
-
Harvest the cells and wash them with phosphate-buffered saline (PBS).
-
Homogenize the cells in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation to each well.
-
Add a fixed concentration of a suitable radioligand (e.g., 125I-Tyr3-octreotide).
-
Add increasing concentrations of the unlabeled competitor ligand (this compound or alternatives).
-
For determining non-specific binding, a parallel set of wells should contain the radioligand and a large excess of an unlabeled SSTR2 ligand.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Measurement:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Saturation Binding Assay
This assay is used to determine the density of receptors (Bmax) in a sample and the dissociation constant (Kd) of the radioligand, which is a measure of its affinity.
Detailed Protocol:
-
Cell Culture and Membrane Preparation:
-
Follow the same procedure as for the competitive binding assay to prepare SSTR2-expressing cell membranes.
-
-
Binding Assay:
-
To a series of tubes or wells, add a fixed amount of the membrane preparation.
-
Add increasing concentrations of the radiolabeled ligand (e.g., 177Lu-DOTA-LM3).
-
A parallel set of tubes should be included with each concentration of radioligand plus a large excess of an unlabeled SSTR2 ligand to determine non-specific binding.
-
Incubate to allow the binding to reach equilibrium.
-
-
Separation and Measurement:
-
Separate bound and free radioligand by vacuum filtration.
-
Wash the filters and measure the radioactivity.
-
-
Data Analysis:
-
Calculate specific binding for each radioligand concentration.
-
Plot the specific binding against the concentration of the radioligand.
-
Analyze the data using non-linear regression to a one-site binding model to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
In Vitro Receptor Autoradiography
This technique allows for the visualization and quantification of receptor distribution in tissue sections.
Detailed Protocol:
-
Tissue Preparation:
-
Obtain tissue samples (e.g., tumor biopsies) and freeze them rapidly.
-
Using a cryostat, cut thin sections (e.g., 10-20 µm) of the frozen tissue and mount them on microscope slides.
-
-
Incubation:
-
Pre-incubate the slides in a buffer to remove endogenous ligands.
-
Incubate the tissue sections with a radiolabeled ligand specific for SSTR2 (e.g., 125I-Tyr3-octreotide) in a humidified chamber.
-
To determine non-specific binding, incubate adjacent sections with the radioligand in the presence of an excess of an unlabeled SSTR2 ligand.
-
-
Washing and Drying:
-
Wash the slides in ice-cold buffer to remove unbound radioligand.
-
Quickly rinse the slides in distilled water and dry them.
-
-
Exposure and Imaging:
-
Expose the dried slides to a phosphor imaging plate or autoradiographic film along with radioactive standards.
-
After an appropriate exposure time, scan the imaging plate or develop the film.
-
-
Data Analysis:
-
Quantify the density of the autoradiographic signal in specific regions of interest using image analysis software.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
SSTR2 Signaling Pathway
Upon binding of an agonist, the SSTR2 receptor activates intracellular signaling cascades that lead to various cellular responses, including inhibition of hormone secretion and cell proliferation. Antagonists like this compound bind to the receptor but do not activate these downstream pathways.
This guide provides a foundational understanding of the methods used to validate the binding affinity of this compound to SSTR2. For more in-depth information and specific experimental conditions, researchers should consult the primary literature cited.
References
- 1. Nodaga-LM3 SSTR2 Antagonist for Research [benchchem.com]
- 2. A Prospective, Randomized, Double-Blind Study to Evaluate the Safety, Biodistribution, and Dosimetry of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in Patients with Well-Differentiated Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Efficacy of 177Lu-DOTA-LM3 and Other Radiopharmaceuticals in Oncology
This guide provides a detailed comparison of the efficacy of the novel radiopharmaceutical, 177Lu-DOTA-LM3, with other established radiopharmaceutical agents. The content is tailored for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform future research and clinical development.
Introduction to 177Lu-DOTA-LM3
177Lu-DOTA-LM3 is an emerging radiopharmaceutical currently under investigation for Peptide Receptor Radionuclide Therapy (PRRT). It comprises the beta-emitting radionuclide Lutetium-177, a DOTA chelator, and LM3, a somatostatin receptor (SSTR) antagonist. Unlike SSTR agonists (e.g., DOTATATE, DOTATOC) which are internalized by tumor cells upon binding, SSTR antagonists like LM3 bind to a different site on the receptor. This distinct binding mechanism has been hypothesized to result in improved tumor targeting and retention. The primary application of 177Lu-DOTA-LM3 has been in the treatment of metastatic neuroendocrine neoplasms (NENs), which are known to overexpress SSTRs.[1][2][3][4]
Mechanism of Action: SSTR Antagonism
The therapeutic effect of 177Lu-DOTA-LM3 is initiated by the binding of the LM3 peptide to SSTRs on the surface of cancer cells. Following this binding, the attached Lutetium-177 decays, emitting beta particles that induce cellular damage, primarily through the formation of free radicals, leading to single and double-strand DNA breaks and ultimately, apoptosis (cell death).[5] The antagonist nature of LM3 may offer advantages over traditional SSTR agonists by potentially increasing the number of binding sites and improving tumor radiation doses.
Below is a diagram illustrating the signaling pathway of SSTRs.
Comparative Efficacy
The following tables summarize the efficacy of 177Lu-DOTA-LM3 in comparison to other notable radiopharmaceuticals. The primary comparators are SSTR-targeting agents used for NENs, with 177Lu-PSMA-617 included to provide a broader context of modern radiopharmaceutical therapy.
Efficacy in Neuroendocrine Neoplasms (NENs)
| Radiopharmaceutical | Target | Disease Control Rate (DCR) | Partial Remission (PR) | Stable Disease (SD) | Progressive Disease (PD) | Complete Remission (CR) |
| 177Lu-DOTA-LM3 | SSTR Antagonist | 85.1% (RECIST 1.1) | 36.2% (RECIST 1.1) | 48.9% (RECIST 1.1) | 14.9% (RECIST 1.1) | 4.3% (EORTC criteria) |
| 177Lu-DOTATATE (Lutathera®) | SSTR Agonist | 79% (NETTER-1 Trial) | 18% | 61% | 21% | Not Reported |
| 177Lu-DOTATOC | SSTR Agonist | Data varies across studies | - | - | - | - |
Data for 177Lu-DOTATATE is from the pivotal NETTER-1 trial. Direct head-to-head trials with 177Lu-DOTA-LM3 are not yet available.
Dosimetry Comparison: 177Lu-DOTA-LM3 vs. 177Lu-DOTATOC
A key finding from the first-in-humans study of 177Lu-DOTA-LM3 was its favorable dosimetry profile compared to the SSTR agonist 177Lu-DOTATOC.
| Parameter | 177Lu-DOTA-LM3 | 177Lu-DOTATOC |
| Whole Body Effective Half-life | 76 h | 54 h |
| Kidneys Effective Half-life | 92 h | 67 h |
| Spleen Effective Half-life | 97 h | 79 h |
| Metastases Effective Half-life | 111 h | 81 h |
| Tumor and Organ Doses | Higher mean absorbed doses in tumors and organs | Lower mean absorbed doses |
These data suggest that 177Lu-DOTA-LM3 has a longer retention time in tumors, potentially leading to a higher radiation dose delivered to the cancer cells.
Comparison with Other Radiopharmaceuticals
| Radiopharmaceutical | Target | Indication | Key Efficacy Metric |
| 177Lu-PSMA-617 (Pluvicto®) | PSMA | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Median Overall Survival: 15.3 months (vs. 11.3 months with standard of care) |
This comparison highlights the varying targets and indications for different radiopharmaceuticals, each designed for specific cancer types.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below is a generalized experimental workflow for a first-in-humans study of a novel radiopharmaceutical like 177Lu-DOTA-LM3.
Patient Selection for 177Lu-DOTA-LM3 Study
-
Inclusion Criteria: Patients with metastatic, progressive, well-differentiated NENs confirmed by histology. Evidence of SSTR expression on tumors, typically confirmed by 68Ga-SSTR PET/CT imaging. Adequate organ function (hematological, renal, and hepatic).
-
Exclusion Criteria: Significant comorbidities, prior extensive chemotherapy leading to poor bone marrow reserve, or low SSTR expression on baseline imaging.
Radiopharmaceutical Administration and Dosimetry
-
Administration: 177Lu-DOTA-LM3 is administered intravenously. The median administered activity per cycle in the initial study was 6.1 ± 0.88 GBq.
-
Dosimetry Protocol: To calculate absorbed doses, whole-body planar and SPECT/CT scans are performed at multiple time points post-injection (e.g., 1, 24, 48, and 72 hours). Regions of interest are drawn over tumors and normal organs to determine time-activity curves and calculate mean absorbed doses.
Response Evaluation
-
Morphological Response: Assessed using RECIST 1.1 criteria based on changes in tumor size on contrast-enhanced CT or MRI.
-
Molecular Response: Evaluated using EORTC criteria based on changes in tumor uptake on follow-up 68Ga-SSTR PET/CT scans.
Safety and Tolerability
In the first-in-humans study, 177Lu-DOTA-LM3 was well-tolerated by most patients.
-
Common Adverse Events: Mild nausea was observed in a small percentage of patients (9.8%).
-
Serious Adverse Events: The most severe delayed adverse event was Grade 3 thrombocytopenia in a few patients (5.9%). No severe anemia, leukopenia, or nephrotoxicity was reported.
Conclusion
177Lu-DOTA-LM3, an SSTR antagonist, has demonstrated promising results in its initial clinical evaluation for the treatment of metastatic neuroendocrine neoplasms. The available data suggests a favorable safety profile and a potential for higher tumor radiation doses and improved efficacy compared to SSTR agonists like 177Lu-DOTATOC. Further large-scale, randomized controlled trials are necessary to definitively establish its comparative efficacy against the current standard of care, 177Lu-DOTATATE, and to explore its potential in other SSTR-expressing malignancies. The distinct mechanism of action of SSTR antagonists represents a significant area of research in the evolving landscape of peptide receptor radionuclide therapy.
References
- 1. First-in-Humans Study of the SSTR Antagonist 177Lu-DOTA-LM3 for Peptide Receptor Radionuclide Therapy in Patients with Metastatic Neuroendocrine Neoplasms: Dosimetry, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Humans Study of the SSTR Antagonist 177Lu-DOTA-LM3 for Peptide Receptor Radionuclide Therapy in Patients with Metastatic Neuroendocrine Neoplasms: Dosimetry, Safety, and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ronnyallan.net [ronnyallan.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Neuroendocrine Tumor 177Lutetium-Dotatate Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Evaluating the Preclinical Safety and Toxicity of Dota-LM3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical safety and toxicity profile of Dota-LM3, a promising somatostatin receptor (SSTR) antagonist for peptide receptor radionuclide therapy (PRRT). The performance of this compound is evaluated against established SSTR agonists, DOTATATE and DOTATOC, based on available experimental data from preclinical models. This document is intended to inform researchers, scientists, and drug development professionals on the current understanding of the preclinical safety landscape of this novel therapeutic agent.
Executive Summary
Preclinical data suggests that this compound, typically labeled with Lutetium-177 (¹⁷⁷Lu), exhibits a distinct biodistribution and toxicity profile compared to the more established SSTR agonists, ¹⁷⁷Lu-DOTATATE and ¹⁷⁷Lu-DOTATOC. While comprehensive preclinical toxicology studies for this compound are not as extensive as for its agonist counterparts, existing studies in rodent models provide valuable insights into its safety. Notably, ¹⁷⁷Lu-DOTA-LM3 demonstrates higher uptake in tumors and certain organs, leading to different absorbed radiation doses. Hematological parameters are affected in a dose-dependent manner, a common finding for radiopharmaceuticals. It is important to note that a significant portion of the safety data for this compound comes from first-in-human studies, which, while informative, are not a substitute for comprehensive preclinical toxicology assessments.
Comparative Biodistribution and Dosimetry
A key aspect of the preclinical evaluation of any radiopharmaceutical is its biodistribution and the resulting absorbed radiation dose to various organs. The following tables summarize the available data from studies in immunocompetent mice, comparing ¹⁷⁷Lu-DOTA-LM3 with ¹⁷⁷Lu-DOTATATE.
Table 1: Comparative Absorbed Organ Doses of SSTR Ligands in Immunocompetent Mice
| Organ | ¹⁷⁷Lu-DOTA-LM3 (mGy/MBq) | ¹⁷⁷Lu-DOTATATE (mGy/MBq) |
| Femur | 34 ± 3 | 11 ± 1 |
| Spleen | 10 ± 1 | 3 ± 1 |
| Kidneys | 760 ± 60 | 220 ± 30 |
| Pancreas | 84 ± 3 | 24 ± 1 |
| Lung | 50 ± 2 | 26 ± 2 |
| Data presented as mean ± standard deviation. |
Table 2: Comparative Biodistribution of ¹⁷⁷Lu-DOTA-LM3 and ¹⁷⁷Lu-DOTATOC in Mice
| Parameter | ¹⁷⁷Lu-DOTA-LM3 | ¹⁷⁷Lu-DOTATOC |
| Tumor Uptake (%ID/g) | Higher than agonist counterparts[1] | Lower than antagonist counterparts[1] |
| Kidney Uptake (%ID/g) | Significantly higher than agonists[1] | Lower than antagonists[1] |
| Spleen Uptake (%ID/g) | Higher than agonists[1] | Lower than antagonists |
| Liver Uptake (%ID/g) | Moderate uptake observed | Data not specified in the provided context |
| Blood Clearance | Rapid clearance | Rapid clearance |
| %ID/g: Percentage of injected dose per gram of tissue. |
Preclinical Toxicity Profile
The available preclinical toxicity data for this compound primarily focuses on hematological effects. Comprehensive single-dose and repeated-dose toxicity studies with detailed histopathology are less reported in the public domain compared to SSTR agonists.
Hematological Toxicity
A study in immunocompetent mice investigated the effects of ¹⁷⁷Lu-DOTA-LM3 and ¹⁷⁷Lu-DOTATATE on blood cell counts at 10 days post-injection.
Table 3: Hematological Effects of SSTR Ligands in Immunocompetent Mice (Day 10)
| Blood Cell Type | ¹⁷⁷Lu-DOTA-LM3 (100 MBq) - % of Control | ¹⁷⁷Lu-DOTATATE (100 MBq) - % of Control |
| Lymphocytes | ~50% lower | ~50% lower |
| Thrombocytes | 30-50% lower (significant) | Less pronounced changes |
| Erythrocytes | 6-12% lower (significant) | Less pronounced changes |
These findings indicate that at high doses, both the antagonist and agonist can induce hematological toxicity, with more pronounced effects on thrombocytes and erythrocytes observed with ¹⁷⁷Lu-DOTA-LM3.
Renal Toxicity
Preclinical studies on the SSTR agonist ¹⁷⁷Lu-DOTATATE in rats have shown that the kidneys are a dose-limiting organ, with high doses leading to radiation nephropathy. Histological examination revealed dose-dependent tubular damage. While specific preclinical histopathology for ¹⁷⁷Lu-DOTA-LM3 is not detailed in the provided search results, the higher kidney uptake observed in biodistribution studies suggests that renal toxicity is a critical aspect to monitor.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key preclinical experiments based on the available literature.
Biodistribution Studies in Rodents
Objective: To determine the temporal distribution and localization of a radiopharmaceutical in various organs and tissues.
Protocol:
-
Animal Model: Healthy, immunocompetent mice or rats of a specific strain, age, and sex. For tumor models, animals are xenografted with a relevant human cancer cell line.
-
Radiopharmaceutical Administration: A defined activity of the radiolabeled compound (e.g., ¹⁷⁷Lu-DOTA-LM3) is injected intravenously (e.g., via the tail vein).
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 4, 24, 48, and 168 hours).
-
Organ Harvesting: Blood, major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines, pancreas), and tumor tissue are collected, weighed, and placed in counting tubes.
-
Radioactivity Measurement: The radioactivity in each sample is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ at each time point.
Hematological Toxicity Assessment
Objective: To evaluate the effects of a radiopharmaceutical on peripheral blood cells.
Protocol:
-
Animal Model and Dosing: As described in the biodistribution protocol.
-
Blood Collection: Blood samples are collected from animals at baseline and at specified time points post-treatment (e.g., 10, 28, and 56 days).
-
Complete Blood Count (CBC): A hematology analyzer is used to determine the counts of red blood cells, white blood cells (including lymphocytes), and platelets.
-
Data Analysis: The blood cell counts of treated animals are compared to those of a control group receiving a vehicle.
Histopathological Analysis
Objective: To microscopically examine tissues for evidence of cellular damage.
Protocol:
-
Tissue Collection and Fixation: At the end of the study, organs of interest (especially those with high radiopharmaceutical uptake) are collected and fixed in a suitable fixative (e.g., 10% neutral buffered formalin).
-
Tissue Processing and Embedding: Tissues are processed, embedded in paraffin, and sectioned.
-
Staining: Tissue sections are stained with standard histological stains, such as Hematoxylin and Eosin (H&E).
-
Microscopic Examination: A qualified pathologist examines the slides for any pathological changes, such as inflammation, necrosis, apoptosis, or changes in cellular morphology.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for biodistribution and hematological toxicity studies.
Caption: Workflow for a preclinical biodistribution study.
Caption: Workflow for a preclinical hematological toxicity study.
Conclusion and Future Directions
The available preclinical data indicates that ¹⁷⁷Lu-DOTA-LM3 has a distinct safety and biodistribution profile compared to the SSTR agonists ¹⁷⁷Lu-DOTATATE and ¹⁷⁷Lu-DOTATOC. The higher tumor uptake of the antagonist is a promising feature for therapeutic efficacy. However, the increased uptake in organs such as the kidneys necessitates careful consideration of potential toxicities.
A significant gap exists in the publicly available, comprehensive preclinical toxicology data for this compound. To fully understand its safety profile and to establish a robust therapeutic window, further studies are warranted. These should include:
-
Single-dose and repeated-dose toxicity studies in at least two rodent species to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.
-
Detailed histopathological evaluation of all major organs to assess any microscopic changes.
-
Safety pharmacology studies to investigate potential effects on vital functions (cardiovascular, respiratory, and central nervous systems).
As research and development of SSTR antagonists like this compound continue, a thorough and transparent reporting of preclinical safety and toxicity data will be crucial for its successful clinical translation and for providing safer and more effective treatment options for patients with neuroendocrine tumors.
References
Assessing the Cross-Reactivity of Dota-LM3 with Other Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Dota-LM3, a potent somatostatin receptor subtype 2 (SSTR2) antagonist, with other relevant compounds. It focuses on its binding affinity, cross-reactivity with other somatostatin receptor subtypes, and performance against SSTR agonists. Experimental data is presented to offer an objective assessment for research and drug development applications.
Executive Summary
This compound is a high-affinity antagonist for the somatostatin receptor subtype 2 (SSTR2), a key target in neuroendocrine tumors (NETs).[1][2][3] When labeled with radionuclides such as Gallium-68 (⁶⁸Ga) or Lutetium-177 (¹⁷⁷Lu), this compound serves as a powerful tool for the diagnosis and peptide receptor radionuclide therapy (PRRT) of SSTR2-expressing cancers.[2][4] Clinical and preclinical studies have demonstrated that SSTR antagonists like this compound can offer superior tumor targeting and higher image contrast compared to SSTR agonists. This is attributed to their ability to bind to a greater number of receptor sites on tumor cells. This guide synthesizes the available data on this compound's binding profile and provides the methodologies for its assessment.
Data Presentation: Comparative Binding Affinity
The following table summarizes the in vitro binding affinities (IC50) of this compound and comparator somatostatin analogs for various SSTR subtypes. Lower IC50 values indicate higher binding affinity.
| Compound | SSTR1 IC50 (nM) | SSTR2 IC50 (nM) | SSTR3 IC50 (nM) | SSTR4 IC50 (nM) | SSTR5 IC50 (nM) |
| ⁶⁸Ga-DOTA-LM3 | >1000 | 12.5 | >1000 | >1000 | >1000 |
| ⁶⁸Ga-NODAGA-LM3 | >1000 | 1.3 | >1000 | >1000 | >1000 |
| ¹⁷⁷Lu-DOTATOC (Agonist) | >1000 | 2.5 | 236 | >1000 | 29.8 |
| ¹⁷⁷Lu-DOTATATE (Agonist) | >1000 | 0.6 | >1000 | >1000 | >1000 |
Data for this compound variants are primarily from studies by Fani et al., as cited in multiple sources. Data for DOTATOC and DOTATATE are from comparative studies in the field.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of binding affinity and functional assays. Below are generalized protocols based on standard practices in the field for assessing compounds like this compound.
Competitive Radioligand Binding Assay for IC50 Determination
This assay quantifies the affinity of a non-radiolabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.
a) Materials:
-
Cell Membranes: Prepared from cell lines stably expressing a single human SSTR subtype (e.g., HEK293 or CHO-K1 cells).
-
Radioligand: A high-affinity, commercially available radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-Somatostatin-14).
-
Test Compound: this compound at a range of concentrations.
-
Assay Buffer: Typically Tris-HCl or HEPES buffer containing bovine serum albumin (BSA) and protease inhibitors.
-
Instrumentation: Gamma counter.
b) Procedure:
-
Cell membranes expressing the target SSTR subtype are incubated in the assay buffer.
-
A fixed concentration of the radioligand is added to all samples.
-
The test compound (this compound) is added in increasing concentrations to initiate the competitive binding.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
The radioactivity retained on the filter, representing the bound radioligand, is measured using a gamma counter.
-
Data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Cellular Uptake and Internalization Assay
This assay measures the extent to which a radiolabeled ligand is bound to the cell surface and internalized by the cells.
a) Materials:
-
Cell Culture: Adherent cells expressing the target SSTR subtype cultured in appropriate well plates.
-
Radiolabeled Test Compound: e.g., ¹⁷⁷Lu-Dota-LM3.
-
Blocking Agent: A high concentration of a non-radiolabeled SSTR ligand (e.g., octreotide) to determine non-specific binding.
-
Wash Buffers: Ice-cold PBS or similar buffer.
-
Acid Wash Buffer: To differentiate between surface-bound and internalized radioactivity.
-
Lysis Buffer: To solubilize the cells for radioactivity counting.
-
Instrumentation: Gamma counter.
b) Procedure:
-
Cells are seeded in well plates and grown to a suitable confluency.
-
The cell medium is replaced with a binding buffer containing the radiolabeled test compound, with or without the blocking agent.
-
The cells are incubated at 37°C for various time points.
-
At each time point, the incubation is stopped by removing the radioactive medium and washing the cells with ice-cold buffer.
-
To measure the internalized fraction, cells are treated with an acid wash buffer to strip the surface-bound radioactivity. The radioactivity in this fraction is measured.
-
The remaining cells are lysed, and the intracellular radioactivity is measured.
-
The total cell-associated radioactivity (surface-bound + internalized) is determined from wells that were not subjected to the acid wash.
-
Specific uptake is calculated by subtracting the non-specific binding (from wells with the blocking agent) from the total binding.
Mandatory Visualizations
Experimental Workflow for Binding Affinity Assessment
Caption: Workflow for determining the binding affinity (IC50) of this compound.
Signaling Pathway: SSTR Antagonist vs. Agonist
Caption: Differential mechanism of SSTR antagonists versus agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. First-in-Humans Study of the SSTR Antagonist 177Lu-DOTA-LM3 for Peptide Receptor Radionuclide Therapy in Patients with Metastatic Neuroendocrine Neoplasms: Dosimetry, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Prospective, Randomized, Double-Blind Study to Evaluate the Safety, Biodistribution, and Dosimetry of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in Patients with Well-Differentiated Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring Reproducibility in Dota-LM3 Radiolabeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The consistency and reliability of radiolabeling procedures are paramount in the development of radiopharmaceuticals. This guide provides a comprehensive comparison of Dota-LM3 with alternative chelators, focusing on key performance indicators to ensure reproducible outcomes in a research and clinical setting. Detailed experimental protocols and supporting data are presented to facilitate the practical application of these procedures.
Comparative Analysis of Chelators for Radiolabeling
The choice of chelator is a critical determinant of the in vivo performance and stability of a radiopharmaceutical. While DOTA has been a cornerstone in nuclear medicine, newer chelators such as DOTAGA and NODAGA have emerged, offering potential advantages in radiolabeling efficiency and biodistribution profiles.
Quantitative Performance Metrics
The following tables summarize the key quantitative data from comparative studies of this compound, DOTAGA-LM3, and NODAGA-LM3.
| Chelator Conjugate | Radionuclide | Radiochemical Yield (RCY) | Labeling Conditions | Reference |
| This compound | 177Lu | >95% | 30 min at 90°C, pH 5.5 | [First-in-Humans Study of the SSTR Antagonist 177Lu-DOTA-LM3 for Peptide Receptor Radionuclide Therapy in Patients with Metastatic Neuroendocrine Neoplasms: Dosimetry, Safety, and Efficacy] |
| This compound | 68Ga | High | 10 min at 100°C, pH 4 | [A Prospective, Randomized, Double-Blind Study to Evaluate the Safety, Biodistribution, and Dosimetry of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in Patients with Well-Differentiated Neuroendocrine Tumors] |
| DOTAGA-OTSA101 | 225Ac | 58.2 ± 14.5% (at 60 min) | Not specified | |
| DOTA-OTSA101 | 225Ac | 30.5 ± 11.0% (at 60 min) | Not specified | |
| NODAGA-LM3 | 68Ga | High | 10 min at 100°C, pH 4 | [A Prospective, Randomized, Double-Blind Study to Evaluate the Safety, Biodistribution, and Dosimetry of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in Patients with Well-Differentiated Neuroendocrine Tumors] |
| Chelator Conjugate | Radionuclide | Tumor Uptake (SUVmax) at 1h | Key Biodistribution Findings | Reference |
| 68Ga-DOTA-LM3 | 68Ga | 47.2 ± 32.6 | Lower uptake in normal organs compared to 68Ga-NODAGA-LM3.[1] | [A Prospective, Randomized, Double-Blind Study to Evaluate the Safety, Biodistribution, and Dosimetry of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in Patients with Well-Differentiated Neuroendocrine Tumors] |
| 68Ga-NODAGA-LM3 | 68Ga | 57.5 ± 39.4 | Higher tumor uptake compared to 68Ga-DOTA-LM3.[1] | [A Prospective, Randomized, Double-Blind Study to Evaluate the Safety, Biodistribution, and Dosimetry of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in Patients with Well-Differentiated Neuroendocrine Tumors] |
| 177Lu-DOTA-LM3 | 177Lu | Higher than 177Lu-DOTATOC | Longer effective half-life in whole body, kidneys, spleen, and metastases compared to 177Lu-DOTATOC. | [First-in-Humans Study of the SSTR Antagonist 177Lu-DOTA-LM3 for Peptide Receptor Radionuclide Therapy in Patients with Metastatic Neuroendocrine Neoplasms: Dosimetry, Safety, and Efficacy] |
Experimental Protocols
Reproducibility is contingent on meticulous adherence to validated protocols. The following sections detail the methodologies for the radiolabeling of this compound and the subsequent determination of its radiochemical purity.
Protocol 1: Radiolabeling of this compound with Lutetium-177
Materials:
-
This compound peptide
-
177LuCl3 in 0.05 M HCl
-
Sodium acetate buffer (0.4 M, pH 5.5)
-
Gentisic acid
-
Sterile, pyrogen-free reaction vial
-
Heating block or water bath at 90°C
Procedure:
-
In a sterile reaction vial, combine the this compound peptide with the required radioactivity of 177LuCl3.
-
Add sodium acetate buffer to achieve a final pH of 5.5.
-
To prevent radiolysis, add 5-10 mg of gentisic acid to the reaction mixture.
-
Incubate the reaction mixture at 90°C for 30 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control to determine radiochemical purity.
Protocol 2: Radiolabeling of this compound with Gallium-68
Materials:
-
This compound precursor (40 µg)
-
68GaCl3 eluted from a 68Ge/68Ga generator in 0.1 M HCl
-
Sodium acetate buffer
-
Sterile reaction vial
-
Heating block at 100°C
Procedure:
-
Dissolve 40 µg of the this compound precursor in sodium acetate buffer in a sterile reaction vial.
-
Elute 68Ga from the generator directly into the reaction vial containing the precursor solution.
-
Adjust the pH of the final reaction mixture to 4 using sodium acetate buffer.
-
Heat the mixture at 100°C for 10 minutes.[1]
-
After heating, the product is ready for quality control.
Protocol 3: Determination of Radiochemical Purity by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the radiochemical purity of radiolabeled peptides.
Instrumentation:
-
HPLC system equipped with a radioactivity detector
-
C18 reverse-phase column
Procedure:
-
Inject a small aliquot of the final radiolabeled product onto the HPLC column.
-
Elute the components using a suitable gradient of solvents (e.g., water and acetonitrile with 0.1% trifluoroacetic acid).
-
The radioactivity detector will measure the activity of the eluting components over time, generating a chromatogram.
-
Calculate the radiochemical purity by determining the percentage of the total radioactivity that corresponds to the peak of the desired radiolabeled peptide.
Visualizing Key Processes
To further clarify the underlying mechanisms and workflows, the following diagrams illustrate the somatostatin receptor signaling pathway and a generalized experimental workflow for this compound radiolabeling.
Caption: Somatostatin Receptor 2 (SSTR2) Signaling Pathway.
Caption: General Experimental Workflow for this compound Radiolabeling.
References
Long-term follow-up studies of Dota-LM3 based radionuclide therapy
A Comparative Guide to Long-Term Follow-up of Dota-LM3 Based Radionuclide Therapy
Introduction
Peptide Receptor Radionuclide Therapy (PRRT) has become a cornerstone in the management of well-differentiated neuroendocrine neoplasms (NENs). This therapeutic approach utilizes radiolabeled somatostatin analogues (SSAs) to deliver targeted radiation to tumor cells overexpressing somatostatin receptors (SSTRs). The most established PRRT agents are SSTR agonists, such as [177Lu]Lu-DOTATATE and [177Lu]Lu-DOTATOC. More recently, a new class of PRRT agents, SSTR antagonists, has emerged, with [177Lu]Lu-DOTA-LM3 being a promising candidate. This guide provides a comparative analysis of the long-term follow-up data for this compound based therapies versus SSTR agonist-based PRRT, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action: SSTR Agonists vs. Antagonists
The fundamental difference between these two classes of radiopharmaceuticals lies in their interaction with SSTRs on the tumor cell surface. SSTR agonists, upon binding to the receptor, are internalized into the cell. In contrast, SSTR antagonists bind to the cell surface with minimal internalization.[1] This distinction in the mechanism of action has significant implications for tumor targeting and radiation dosimetry.[1] SSTR antagonists have been shown to bind to a higher number of SSTRs on tumor cells, leading to higher tumor uptake and retention of the radiopharmaceutical.[2][3]
Caption: Mechanism of action of SSTR agonists versus this compound (antagonist).
Comparative Efficacy of this compound Based Therapy
Long-term follow-up data for this compound based therapies are still emerging, but initial studies show promising results, particularly in patients with a low expression of SSTRs where agonists may be less effective.
Quantitative Efficacy Data
| Therapy | Study | No. of Patients | Median Follow-up | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| 177Lu-DOTA-LM3 | Baum et al. (2021)[2] | 51 | 17.0 months | 36.2% (RECIST 1.1), 44.7% (EORTC) | 85.1% (RECIST 1.1), 87.2% (EORTC) | Not Reported | Not Reported |
| 225Ac-DOTA-LM3 | Retrospective Analysis (2024) | 35 | 1-18 months (alive patients) | Not Reported | Not Reported | Not Reported | 5-30 months (deceased patients) |
| 177Lu-octreotate (Agonist) | Retrospective Review (2022) | 104 | 68 months | Not Reported | Not Reported | 37 months | 71 months |
| PRRT (Agonist) | Asian Experience (2024) | 107 | Not specified | 37.9% (Partial or complete response) | Not Reported | 49 months | Not Reported |
| PRRT (Agonist) | North American Cohort | 135 | Not specified | 65.8% (any radiographic response) | Not Reported | 23.9 months | 40 months |
Long-Term Safety and Tolerability
The safety profile of this compound based therapies appears favorable and comparable to SSTR agonists, with no severe acute adverse effects reported in the first-in-human study of 177Lu-DOTA-LM3.
Comparative Safety Data
| Therapy | Study | Key Grade 3/4 Hematological Toxicities | Key Grade 3/4 Renal Toxicity | Other Significant Long-Term Toxicities |
| 177Lu-DOTA-LM3 | Baum et al. (2021) | Thrombocytopenia (5.9%) | None reported | None reported |
| 225Ac-DOTA-LM3 | Retrospective Analysis (2024) | Anemia (2 patients), Leukocytopenia (1 patient), Thrombocytopenia (7 patients) | Nephrotoxicity (2 patients) | Acute myeloid leukemia (1 patient), Hepatotoxicity (2 patients) |
| 177Lu-octreotate (Agonist) | Retrospective Review (2022) | Long-term thrombocytopenia (1%) | Chronic renal impairment (1.9%) | Myelodysplasia/leukemia (6.7%) |
| PRRT (Agonist) | Asian Experience (2024) | Hematological toxicities (9%) | None reported | Grade 3/4 hepatobiliary toxicities (4%) |
Experimental Protocols
177Lu-DOTA-LM3 First-in-Humans Study
-
Patient Population: 51 patients with metastatic neuroendocrine neoplasms.
-
Treatment Regimen: The median administered activity per cycle was 6.1 ± 0.88 GBq.
-
Response Assessment: Morphologic and molecular responses were evaluated using RECIST 1.1 and EORTC criteria, respectively. 68Ga-NODAGA-LM3 PET/CT was used for patient selection and follow-up.
-
Toxicity Evaluation: Treatment-related adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE), version 5.0.
177Lu-octreotate Long-Term Follow-up Study
-
Patient Population: 104 patients with advanced neuroendocrine tumors treated in 4 phase 2 clinical trials.
-
Treatment Regimen: Lutetium-177-octreotate PRRT, mostly in combination with chemotherapy.
-
Follow-up: A retrospective review with a median follow-up of 68 months.
Caption: Experimental workflow for 177Lu-DOTA-LM3 therapy.
Discussion and Future Perspectives
The available data suggests that this compound based radionuclide therapy, particularly with 177Lu-DOTA-LM3, is a safe and effective treatment for metastatic NENs, with a disease control rate of over 85%. The higher tumor radiation doses delivered by SSTR antagonists compared to agonists may translate into improved efficacy, especially in patients with low SSTR expression.
However, the long-term follow-up for this compound is considerably shorter than for SSTR agonists. Longer-term studies are needed to fully assess the durability of response and the potential for late-onset toxicities, such as myelodysplastic syndrome and leukemia, which have been observed with agonist-based PRRT.
The use of the alpha-emitter 225Ac labeled to this compound is a promising strategy for patients who have progressed on beta-emitter therapies. While early results show this approach is relatively safe, the potential for increased toxicity with alpha-emitters warrants careful monitoring in ongoing and future studies.
References
- 1. The Emergence of Somatostatin Antagonist–Based Theranostics: Paving the Road Toward Another Success? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Humans Study of the SSTR Antagonist 177Lu-DOTA-LM3 for Peptide Receptor Radionuclide Therapy in Patients with Metastatic Neuroendocrine Neoplasms: Dosimetry, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Receptor Radionuclide Therapy (PRRT) Using Actinium-225- and Ac-225/Lutetium-177-Labeled (TANDEM) Somatostatin Receptor Antagonist this compound in Patients with Neuroendocrine Neoplasm: A Retrospective Study Concerning Safety and Survival [mdpi.com]
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Dota-LM3
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of Dota-LM3 and its derivatives.
This compound is a crucial component in the development of targeted radiopharmaceuticals, acting as a chelating agent for various radioisotopes.[1][2][3][4][5] Its role as a somatostatin receptor (SSTR) antagonist makes it invaluable for the isotopic labeling of tumors for in vivo tracing. The proper handling of this compound, particularly when complexed with radioisotopes such as Lutetium-177 and Gallium-68, is paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE): A Multi-Level Approach
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential chemical and radiological exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Hazard Level | Work Activity | Required Personal Protective Equipment (PPE) |
| Level D (Minimum) | General laboratory work with non-radioactive this compound in solid (powder) form. | Standard laboratory coat, safety glasses with side shields, disposable nitrile gloves, long pants, and closed-toe shoes. |
| Level C | Handling solutions of this compound, potential for aerosol generation (e.g., vortexing, sonicating). | Chemical-resistant lab coat, chemical splash goggles, double-gloving with nitrile gloves, long pants, and closed-toe shoes. A face shield should be worn over safety goggles when there is a splash hazard. |
| Level B/A (Radiological) | Handling of radiolabeled this compound (e.g., ¹⁷⁷Lu-DOTA-LM3, ⁶⁸Ga-DOTA-LM3). | Lead-lined lab coat or apron, safety glasses with leaded side shields, finger-ring dosimeters, disposable nitrile gloves (changed frequently), and work performed in a designated radiological fume hood or hot cell. Additional shielding may be required based on the radioisotope and activity. |
Experimental Workflow and Safety Protocols
Adherence to standardized procedures is critical for minimizing risk and ensuring reproducible results. The following diagram outlines the general workflow for handling this compound, from reception to disposal, incorporating essential safety checkpoints.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
